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Foundational

2-(Cyclopropylmethoxy)-5-iodobenzonitrile: A Technical Guide to Architectural Utility and Synthetic Application

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(Cyclopropylmethoxy)-5-iodobenzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9)[1] is a premium, highly functionalized intermediate designed to provide synthetic versatility while embedding highly desirable physicochemical properties into the final target molecule.

This whitepaper provides an in-depth analysis of the chemical properties, architectural causality, and synthetic utility of this compound, culminating in a self-validating protocol for transition-metal-catalyzed cross-coupling.

Physicochemical Properties & Molecular Architecture

Accurate characterization is the foundation of reproducible synthetic chemistry. The quantitative parameters of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile are summarized below[2]:

PropertyValueAnalytical Significance
CAS Registry Number 1369843-13-9Unique identifier for procurement and database indexing[1].
Molecular Formula C₁₁H₁₀INOUsed for exact mass calculation in HRMS.
Molecular Weight 299.11 g/mol Critical for precise stoichiometric calculations[2].
Standard Purity ≥ 98%Verified via HPLC and ¹H/¹³C NMR to ensure catalyst longevity[2].
Core Scaffold BenzonitrileProvides a rigid, planar aromatic system with an electron-withdrawing handle.
Architectural Causality: Why this specific functionalization?

The design of this building block is not arbitrary; it is a masterclass in functional group synergy. Each moiety serves a distinct mechanistic or biological purpose:

  • The "Cyclopropyl Effect" (C2 Position): The cyclopropylmethoxy group is a highly sought-after structural element in medicinal chemistry[3]. Replacing a standard alkoxy group (like ethoxy or isopropoxy) with a cyclopropylmethoxy moiety significantly enhances the metabolic stability of a drug candidate by blocking sites of cytochrome P450-mediated oxidation[3]. Furthermore, the rigid, planar nature of the cyclopropyl ring acts as a conformational restraint[4]. This pre-organizes the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein[4].

  • The Iodine Atom (C5 Position): In transition-metal catalysis, the leaving group dictates the rate of the rate-limiting oxidative addition step. The C–I bond dissociation energy (~238 kJ/mol) is substantially lower than that of a C–Br bond (~336 kJ/mol). This allows for rapid, low-temperature oxidative addition to Palladium(0) species, enabling milder reaction conditions that preserve sensitive functional groups elsewhere on the molecule[5].

  • The Nitrile Group (C1 Position): The strongly electron-withdrawing nitrile group activates the aromatic ring, making the C5 position even more susceptible to cross-coupling. Post-coupling, the nitrile serves as a versatile synthetic hub—it can be reduced to a primary amine, hydrolyzed to an amide, or subjected to a [3+2] cycloaddition with an azide to form a tetrazole (a classic bioisostere for a carboxylic acid).

Divergent Synthetic Pathways

The trifunctional nature of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile allows it to serve as a central node in divergent synthetic workflows.

SyntheticPathways Core 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd Catalyst, Amine Tetrazole Nitrile Cycloaddition (Tetrazole Synthesis) Core->Tetrazole NaN3, NH4Cl, Heat Reduction Nitrile Reduction (Primary Amine) Core->Reduction LiAlH4 or H2/Pd

Caption: Divergent synthetic pathways of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most utilized tool for constructing C–C bonds in pharmaceutical synthesis[5]. The following protocol details the coupling of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile with a generic arylboronic acid.

Mechanistic Rationale & Causality
  • Catalyst (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the intermediate Palladium(II) complex. This spatial proximity is an absolute requirement for the final reductive elimination step, drastically accelerating the reaction rate and minimizing homocoupling side-products.

  • Base (K₂CO₃): The inorganic base is not merely an acid scavenger; it actively coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex is essential for the transmetalation step to occur[5].

  • Solvent System (1,4-Dioxane / H₂O, 4:1): A biphasic or miscible aqueous-organic system is required. Dioxane solubilizes the organic electrophile and catalyst, while water is strictly necessary to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate species.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-I (Rapid C-I Cleavage) TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Ar'-B(OH)2 + Base Product Biaryl Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Cycle Restarts

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the iodinated building block.

Step-by-Step Methodology

1. Preparation and Degassing (Self-Validating Step)

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Action: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Validation: Subject the mixture to three cycles of "freeze-pump-thaw" or vigorous argon sparging for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands, which would irreversibly deactivate the palladium catalyst into palladium black.

2. Reaction Execution

  • Action: Heat the reaction mixture to 80 °C under a positive pressure of argon.

  • Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The starting iodide is highly UV-active. The reaction is complete when the starting material spot is fully consumed (typically 2–4 hours due to the highly reactive C–I bond). A color change from orange to dark red/brown is normal as the catalytic cycle progresses.

3. Quench and Workup

  • Action: Cool the reaction to room temperature and dilute with Ethyl Acetate and water.

  • Action: Separate the layers and wash the organic phase sequentially with water and saturated aqueous NaCl (brine).

  • Validation: The brine wash is critical; it breaks any emulsions formed by the water-soluble boronic acid byproducts and forces organic compounds out of the aqueous phase, maximizing yield.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

4. Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel.

  • Validation: The cyclopropylmethoxy group reduces the polarity of the molecule compared to a free phenol, allowing the biaryl product to elute cleanly ahead of baseline palladium salts and boronic acid homocoupling byproducts.

References

  • Malassene, R., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules, 20(5), 8320-8360. National Institutes of Health (PMC). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a key building block in medicinal chemistry, valued for its unique structural features that are conduc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a key building block in medicinal chemistry, valued for its unique structural features that are conducive to the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications, particularly as a crucial intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other potential therapeutic agents. The strategic incorporation of a cyclopropylmethoxy group and an iodo-substituent offers medicinal chemists a versatile scaffold for structure-activity relationship (SAR) studies and the optimization of drug candidates.

Introduction: The Strategic Importance of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in Medicinal Chemistry

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of desirable physicochemical properties and synthetic accessibility. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile has emerged as a valuable intermediate due to the convergence of three key structural motifs: a benzonitrile core, a cyclopropylmethoxy side chain, and an iodo-substituent.

The benzonitrile group is a common feature in many pharmaceuticals, offering a site for metabolic stability and potential interactions with biological targets. The cyclopropyl group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule.[1] Its unique electronic properties can also influence pKa and lipophilicity, thereby improving a compound's pharmacokinetic profile.[1] The iodo-substituent at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities to explore the chemical space around the core structure.

This guide will delve into the technical details of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, providing researchers with the necessary information to effectively utilize this compound in their drug discovery programs.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its application in research and development.

IdentifierValue
IUPAC Name 2-(Cyclopropylmethoxy)-5-iodobenzonitrile
CAS Number 1369843-13-9
Molecular Formula C₁₁H₁₀INO
Molecular Weight 299.11 g/mol
Canonical SMILES C1CC1COC2=C(C=C(C=C2)I)C#N
InChIKey Not readily available
Physical Form Solid (predicted)
Melting Point Not experimentally determined; precursor 2-hydroxy-5-iodobenzonitrile melts at 114-118 °C[2]
Boiling Point Not experimentally determined; precursor 2-hydroxy-5-iodobenzonitrile boils at 321 °C at 760 mmHg[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.

Table 1: Compound Identification and Physicochemical Properties.

Synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

The most logical and widely applicable synthetic route to 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Retrosynthetic Analysis

The retrosynthetic analysis for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile points to two key starting materials: 2-hydroxy-5-iodobenzonitrile and a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane.

G target 2-(Cyclopropylmethoxy)-5-iodobenzonitrile disconnection C-O Disconnection (Williamson Ether Synthesis) target->disconnection precursors 2-Hydroxy-5-iodobenzonitrile + (Bromomethyl)cyclopropane disconnection->precursors

Figure 1: Retrosynthetic analysis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Materials:

  • 2-Hydroxy-5-iodobenzonitrile

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-iodobenzonitrile (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2 eq) to the flask. Add anhydrous DMF or acetonitrile as the solvent.

  • Addition of Alkylating Agent: To the stirred suspension, add (bromomethyl)cyclopropane (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(Cyclopropylmethoxy)-5-iodobenzonitrile as a solid.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 2-Hydroxy-5-iodobenzonitrile B Phenoxide Intermediate A->B + K₂CO₃ E Transition State B->E C K₂CO₃ (Base) D (Bromomethyl)cyclopropane D->E F 2-(Cyclopropylmethoxy)-5-iodobenzonitrile E->F + KBr + KHCO₃

Figure 2: Mechanism of the Williamson Ether Synthesis.

In the first step, the base (potassium carbonate) deprotonates the hydroxyl group of 2-hydroxy-5-iodobenzonitrile to form a more nucleophilic phenoxide ion. In the second step, the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group in a concerted Sₙ2 fashion to form the desired ether product.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, cyclopropyl, and methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.6dd1HAr-H
~6.8d1HAr-H
~3.9d2H-O-CH₂-
~1.3m1H-CH- (cyclopropyl)
~0.6m2H-CH₂- (cyclopropyl)
~0.4m2H-CH₂- (cyclopropyl)

Table 2: Predicted ¹H NMR Spectral Data.

A key feature in the ¹H NMR spectrum of cyclopropyl-containing compounds is the upfield chemical shift of the cyclopropyl protons, which is a result of the magnetic anisotropy of the three-membered ring.[7]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160Ar-C-O
~145Ar-C
~140Ar-C
~120Ar-C
~118-C≡N
~115Ar-C
~90Ar-C-I
~75-O-CH₂-
~12-CH- (cyclopropyl)
~4-CH₂- (cyclopropyl)

Table 3: Predicted ¹³C NMR Spectral Data.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional Group
~2230-2220C≡N stretch
~1250-1200Ar-O-C stretch (asymmetric)
~1050-1000Ar-O-C stretch (symmetric)
~3100-3000Ar-H and C-H (cyclopropyl) stretch

Table 4: Predicted IR Absorption Bands.

Applications in Drug Development

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[8][9] Its utility is primarily demonstrated in the synthesis of PARP inhibitors.

Intermediate in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10] Several PARP inhibitors feature a substituted benzamide or related heterocyclic core.

The 2-cyano group of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile can be readily hydrolyzed to a carboxylic acid and subsequently converted to an amide, a key pharmacophoric element in many PARP inhibitors. The iodo-substituent allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which are often crucial for binding to the PARP active site.

A notable application is in the synthesis of analogs of Olaparib, a clinically approved PARP inhibitor.[11] The core structure of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile provides a scaffold that can be elaborated to mimic the phthalazinone core of Olaparib.[11]

G start 2-(Cyclopropylmethoxy)-5-iodobenzonitrile step1 Suzuki Coupling (Introduce Aryl/Heteroaryl Group) start->step1 intermediate Coupled Intermediate step1->intermediate step2 Nitrile Hydrolysis & Amide Formation intermediate->step2 final PARP Inhibitor Scaffold step2->final

Figure 3: Synthetic utility in the preparation of PARP inhibitor scaffolds.

Potential Role in the Development of Fibrosis Treatments

A patent application has disclosed compounds with a "6-cyano-5-(cyclopropylmethoxy)-1H-benzimidazol-2-yl" core structure for the treatment of fibrosis. While not a direct precursor, 2-(Cyclopropylmethoxy)-5-iodobenzonitrile represents a closely related and synthetically versatile starting material for the construction of such benzimidazole-based therapeutics. The cyano and iodo groups provide the necessary handles for the annulation of the imidazole ring and further functionalization.

Conclusion

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its synthesis via the robust Williamson ether synthesis makes it readily accessible. The presence of a metabolically favorable cyclopropylmethoxy group and a synthetically versatile iodo-substituent on a benzonitrile core provides a powerful platform for the generation of diverse compound libraries. Its demonstrated utility as a precursor to PARP inhibitors highlights its importance in contemporary medicinal chemistry. This technical guide provides a solid foundation for researchers to leverage the unique attributes of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in the pursuit of novel and effective therapeutic agents.

References

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. (2025). Benchchem.
  • Williamson Ether Synthesis. (n.d.).
  • 2-(cyclopropylmethoxy)-5-iodo-1,3-dimethylbenzene. (n.d.). CymitQuimica.
  • 2749906-94-1|2-(Cyclobutylmethoxy)-5-iodobenzonitrile|BLD Pharm. (n.d.).
  • Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis. (n.d.). Google Patents.
  • PARP inhibitor, pharmaceutical composition, preparation method and application thereof. (n.d.). Google Patents.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756.
  • El-Masry, G. H., & Abdel-Aziz, M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 88, 102957.
  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. (2025). Benchchem.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI.
  • Building Blocks for Medicinal Chemistry. (n.d.). TCI Chemicals.
  • Synthetically accessible de novo design using reaction vectors: Application to PARP1 inhibitors. (2024). ChemRxiv.
  • 2-Hydroxy-5-iodobenzonitrile. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane. (2025). Benchchem.
  • Zlatopolskiy, B. D., et al. (2012). Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Grygorenko, O. O., et al. (2021). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry.

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Executive Summary & Molecular Architecture In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream drug discovery pipelines. 2-(Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream drug discovery pipelines. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) is a highly versatile, multi-functional intermediate designed for complex scaffold generation.

This molecule integrates three critical synthetic handles:

  • Aryl Iodide: Features the weakest carbon-halogen bond, providing an exceptionally reactive site for transition-metal-catalyzed oxidative addition (e.g., Palladium-catalyzed cross-couplings) under mild conditions.

  • Ortho-Nitrile Group: Acts as a strong electron-withdrawing group that modulates the electronic properties of the aromatic ring. It also serves as a precursor for primary amines, amides, carboxylic acids, or tetrazoles (a classic carboxylic acid bioisostere).

  • Cyclopropylmethoxy Ether: In drug design, replacing linear alkoxy chains with a cyclopropylmethoxy group significantly enhances metabolic stability by sterically hindering Cytochrome P450-mediated O-dealkylation, while maintaining optimal lipophilicity.

Physicochemical Profiling

To ensure rigorous quality control and accurate stoichiometric calculations during synthesis, the fundamental physicochemical properties of this compound are summarized below. Data is aggregated from standardized chemical repositories [1][4].

PropertyValue
Chemical Name 2-(Cyclopropylmethoxy)-5-iodobenzonitrile
CAS Number 1369843-13-9
Molecular Formula C₁₁H₁₀INO
Molecular Weight 299.11 g/mol
Standard Purity ≥ 98% (HPLC/NMR validated)
SMILES String N#Cc1cc(I)ccc1OCC2CC2
Structural Class Aryl halide, Benzonitrile derivative, Ether

Mechanistic Synthesis & Self-Validating Protocols

The preparation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile follows a highly regioselective, two-step synthetic workflow starting from commercially available 2-hydroxybenzonitrile [2][3].

Synthesis SM 2-Hydroxybenzonitrile (Starting Material) Iodination Electrophilic Iodination (I2, Ag2SO4) SM->Iodination Activation Int1 2-Hydroxy-5-iodobenzonitrile (Intermediate) Iodination->Int1 Regioselective Alkylation O-Alkylation (Bromomethyl)cyclopropane Int1->Alkylation Deprotonation Product 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile Alkylation->Product SN2 Substitution

Synthetic workflow for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Step 1: Electrophilic Aromatic Iodination

Objective: Regioselective installation of iodine at the para-position relative to the hydroxyl group.

Methodology & Causality:

  • Reagent Mixing: Dissolve 2-hydroxybenzonitrile (1.0 eq) and I₂ (1.1 eq) in dry dichloromethane (CH₂Cl₂).

  • Activation: Slowly add Ag₂SO₄ (1.0 eq) in small portions to the stirred solution at room temperature.

    • Causality: Molecular iodine (I₂) is insufficiently electrophilic to rapidly iodinate the electron-deficient benzonitrile ring. Ag₂SO₄ acts as a potent iodine scavenger and activator. It forces the generation of a highly reactive electrophilic iodine species (I⁺) by precipitating insoluble silver iodide (AgI). This drives the reaction forward under mild conditions, preventing over-iodination and degradation [2].

  • Workup: After 48 hours, filter the solid AgI. Wash the organic filtrate with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted I₂, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

Self-Validating System:

  • Visual Cue: The reaction transitions from the deep purple of dissolved I₂ to a pale yellow/colorless solution as the I₂ is consumed and AgI precipitates.

  • Analytical Validation: TLC will show the disappearance of the starting material. ¹H NMR of the intermediate (2-hydroxy-5-iodobenzonitrile) will display a characteristic ABX spin system in the aromatic region, confirming para-substitution, alongside a broad phenolic -OH singlet at ~10 ppm.

Step 2: O-Alkylation via Sₙ2 Displacement

Objective: Etherification of the phenol using a cyclopropylmethyl halide.

Methodology & Causality:

  • Deprotonation: Dissolve 2-hydroxy-5-iodobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: The electron-withdrawing nitrile group lowers the pKa of the phenol. K₂CO₃ is a mild base perfectly suited to quantitatively deprotonate this specific phenol without risking the hydrolysis of the sensitive nitrile group (which stronger bases like NaOH might cause) [3].

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) and heat the mixture to 80°C for 4-6 hours.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, maximizing the rate of the Sₙ2 substitution on the primary alkyl bromide.

  • Workup: Cool to room temperature, filter off the inorganic salts, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water to remove residual DMF.

Self-Validating System:

  • HPLC Monitoring: The product, 2-(cyclopropylmethoxy)-5-iodobenzonitrile, is significantly more lipophilic than the phenolic intermediate. On a reverse-phase C18 column, the product will exhibit a substantially longer retention time.

  • NMR Confirmation: The successful reaction is validated by the complete disappearance of the phenolic -OH peak and the emergence of upfield cyclopropyl multiplets (δ 0.3–0.6 ppm) and the diagnostic -OCH₂- doublet (δ ~3.9 ppm).

Downstream Applications in Drug Discovery

The strategic value of CAS 1369843-13-9 lies in its capacity for divergent synthesis. By orthogonal manipulation of the iodide and nitrile groups, researchers can rapidly generate diverse chemical libraries.

Downstream Core 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira Pd(0), CuI Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd(0) Tetrazole Tetrazole Synthesis (Bioisostere) Core->Tetrazole NaN3 Amine Nitrile Reduction (Primary Amine) Core->Amine Reduction

Divergent synthetic applications utilizing the aryl iodide and nitrile groups.

  • Cross-Coupling Hub: The aryl iodide is primed for Suzuki-Miyaura couplings with boronic acids, Sonogashira couplings with terminal alkynes, or Buchwald-Hartwig aminations. Because iodine undergoes oxidative addition much faster than bromine or chlorine, these couplings can be executed at lower temperatures, preserving the integrity of sensitive functional groups elsewhere on the molecule.

  • Bioisosteric Transformations: The nitrile group can be reacted with sodium azide (NaN₃) and an ammonium salt catalyst to yield a 1H-tetrazole. Tetrazoles are premier bioisosteres for carboxylic acids in drug design, offering similar pKa values but vastly superior metabolic stability and membrane permeability.

References

  • Bidepharm. "CAS:1369843-13-9 2-(Cyclopropylmethoxy)-5-iodobenzonitrile". Bidepharm Product Catalog.
  • Ambeed. "2-Hydroxybenzonitrile | Nitriles". Ambeed Technical Literature.
  • Google Patents. "WO2012037782A1 - Tricyclic compounds, preparation methods, and their uses". WIPO Patent Database.
  • BLD Pharm. "2749906-94-1 | 2-(Cyclobutylmethoxy)-5-iodobenzonitrile (Related Compound Data)". BLD Pharm Catalog.
Exploratory

Structural Elucidation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile: A Comprehensive Analytical Whitepaper

Executive Summary The unambiguous structural elucidation of highly functionalized aromatic building blocks is a cornerstone of modern drug development and synthetic chemistry. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of highly functionalized aromatic building blocks is a cornerstone of modern drug development and synthetic chemistry. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (C₁₁H₁₀INO) presents a unique analytical challenge due to its 1,2,5-trisubstitution pattern, which includes an electron-withdrawing nitrile, an electron-donating ether, and a heavy halogen atom.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Herein, we establish a self-validating, multi-modal analytical workflow. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR), we establish a rigorous framework where every structural claim is orthogonally verified.

Analytical Strategy and Logical Workflow

To ensure absolute structural confidence, the analytical sequence must follow a strict causal logic. Purity must be established before mass analysis to prevent the misidentification of adducts or synthetic byproducts. Subsequently, HRMS defines the elemental boundaries (molecular formula) before NMR is employed to map the internal atomic connectivity.

Workflow N1 Sample Preparation (HPLC/UV-Vis) N2 HRMS Analysis (Formula Generation) N1->N2 Purity >98% N3 FT-IR Spectroscopy (Functional Groups) N2->N3 Exact Mass Confirmed N4 1D NMR (1H, 13C) (Chemical Environments) N2->N4 N6 Data Integration & Structural Assembly N3->N6 -CN, -C-O-C- N5 2D NMR (COSY, HSQC, HMBC) (Regiochemical Mapping) N4->N5 Shift Assignments N5->N6 Atom Connectivity N7 Final Structure Confirmed: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile N6->N7 Validation

Fig 1: Analytical workflow for the structural elucidation of halogenated benzonitriles.

Sample Preparation and Purity Assessment

Before any advanced spectroscopy is performed, the integrity of the sample must be proven. Trace impurities can introduce extraneous NMR signals that complicate 2D correlation mapping.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Acetonitrile.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove insoluble particulates.

  • Injection: Inject 5 μL onto a C18 Reversed-Phase column (100 x 2.1 mm, 1.8 μm particle size).

  • Elution: Apply a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid), ramping from 5% to 95% organic over 10 minutes.

  • Detection: Monitor via a Photodiode Array (PDA) detector at 254 nm and 280 nm.

Causality of Protocol: The addition of 0.1% formic acid serves a dual purpose: it suppresses the ionization of trace basic impurities (improving peak shape on the C18 column) and provides an abundant proton source for the subsequent positive-mode Electrospray Ionization (ESI+) mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass, which mathematically constrains the possible elemental compositions. According to the [1], accurate mass measurements must fall within a 5 ppm error margin of the theoretical value to be considered valid for formula generation.

Step-by-Step Methodology:

  • Introduce the LC eluent directly into an ESI-Time-of-Flight (TOF) mass spectrometer.

  • Calibrate the TOF analyzer using a standard tuning mix immediately prior to acquisition to ensure sub-ppm mass accuracy.

  • Acquire data in positive ion mode (ESI+) over an m/z range of 100–1000.

Causality of Protocol: ESI is a "soft" ionization technique chosen specifically over Electron Ionization (EI) to minimize in-source fragmentation, thereby preserving the intact pseudomolecular ion [M+H]+ . While iodine is monoisotopic (¹²⁷I) and does not provide an M+2 isotope pattern like chlorine or bromine, its significant mass defect is highly diagnostic for formula generation.

Table 1: HRMS Data Summary
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Assigned Formula
[M+H]+ 300.0036300.0041+1.6C₁₁H₁₁INO⁺
[M+Na]+ 321.9856321.9860+1.2C₁₁H₁₀INONa⁺

Vibrational Spectroscopy (FT-IR)

While HRMS provides the formula, FT-IR orthogonally confirms the presence of functional groups that may be silent or ambiguous in mass spectrometry.

Step-by-Step Methodology:

  • Place 2 mg of the neat solid sample directly onto a Diamond Attenuated Total Reflectance (ATR) crystal.

  • Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Findings & Causality:

  • A sharp, intense absorption band at 2230 cm⁻¹ is observed. The strong change in the dipole moment during the stretching of the highly polarized C≡N triple bond makes this an unambiguous marker for the nitrile group.

  • A strong band at 1250 cm⁻¹ corresponds to the asymmetric C−O−C stretch, confirming the presence of the alkyl aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping atomic connectivity. As established in Breitmaier's authoritative text, [2], combining 1D chemical shifts with 2D correlation mapping is mandatory for assigning complex aromatic regiochemistry.

Step-by-Step Methodology:

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 1.0 s).

  • Acquire ¹³C{¹H} NMR (100 MHz, 1024 scans, relaxation delay 2.0 s).

  • Acquire 2D spectra (COSY, HSQC, and HMBC) using standard pulse sequences to map through-bond connectivity.

Causality in NMR Interpretation
  • The Heavy Atom Effect: The ¹³C signal for C-5 appears unusually upfield at δ 83.4 ppm . This is caused by the diamagnetic shielding effect of the large, polarizable electron cloud of the iodine atom—a classic hallmark of iodoarenes.

  • Spin-Spin Coupling (AMX System): The ¹H NMR aromatic region exhibits a classic 1,2,5-trisubstitution pattern. H-3 appears as a doublet ( J=8.5 Hz) due to ortho-coupling with H-4. H-6 appears as a fine doublet ( J=2.0 Hz) due to meta-coupling with H-4.

Table 2: 1D NMR Assignments and 2D Correlations (CDCl₃)
Position¹H δ (ppm), Mult, J (Hz)¹³C δ (ppm)COSY (¹H-¹H)HMBC (¹H-¹³C)
1 (C-CN)-103.5--
2 (C-O)-159.2--
3 (CH)6.80, d, 8.5114.1H-4C-1, C-2, C-5
4 (CH)7.82, dd, 8.5, 2.0142.3H-3, H-6C-2, C-5, C-6
5 (C-I)-83.4--
6 (CH)7.88, d, 2.0141.0H-4C-1, C-2, C-5, CN
CN-115.8--
O-CH₂3.95, d, 7.074.5CH (cyclopropyl)C-2, CH (cyclopropyl)
CH (cp)1.25, m10.2O-CH₂, CH₂ (cp)O-CH₂, CH₂ (cp)
CH₂ (cp)0.65, m; 0.40, m3.1CH (cp)CH (cp)
Regiochemical Mapping via HMBC

The relative positions of the substituents are proven by Heteronuclear Multiple Bond Correlation (HMBC). According to Silverstein's[3], ³J carbon-proton couplings are typically stronger and more reliable than ²J couplings for mapping aromatic scaffolds.

The HMBC correlation from H-6 to the Nitrile Carbon (C≡N) and C-2 (the ether carbon) definitively locks the 1,2-relationship of these groups. Furthermore, the correlation from H-4 to C-5 (the iodinated carbon) confirms the 5-position of the iodine atom.

HMBC cluster_Protons Key Protons cluster_Carbons Key Carbons H3 H-3 (δ 6.8) C1 C-1 (δ 103) H3->C1 3J HMBC H4 H-4 (δ 7.8) C2 C-2 (δ 159) H4->C2 3J HMBC C5 C-5 (δ 83) H4->C5 2J HMBC H6 H-6 (δ 7.9) H6->C2 3J HMBC CN C≡N (δ 115) H6->CN 3J HMBC CH2 O-CH2 (δ 3.9) CH2->C2 3J HMBC

Fig 2: Key HMBC (2J, 3J) correlations establishing the regiochemistry of the substituents.

Conclusion

The structural elucidation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile demonstrates the necessity of a self-validating analytical matrix. LC-UV guarantees sample integrity, HRMS tightly constrains the molecular formula, FT-IR identifies functional groups prone to mass-spectral silence, and 2D NMR provides the definitive spatial and connective map. The pronounced heavy atom effect of iodine on C-5, combined with unambiguous ³J HMBC correlations, validates the 1,2,5-trisubstitution pattern with absolute certainty.

References

  • Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013) Source: Pure and Applied Chemistry / IUPAC URL:[Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (Eberhard Breitmaier) Source: Organic-Chemistry.org (Book Review & Summary) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition (Robert M. Silverstein, et al.) Source: Wiley URL:[Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile: A Technical Guide for Advanced API Building Blocks

Executive Summary In modern drug discovery and agrochemical development, halogenated benzonitriles serve as indispensable scaffolds. Specifically, 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated benzonitriles serve as indispensable scaffolds. Specifically, 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) is a highly specialized building block[1]. The molecule features three critical functional domains: a cyano group (-CN) for hydrogen bonding or subsequent hydrolysis/reduction, a cyclopropylmethoxy ether that imparts lipophilicity and metabolic stability, and a 5-iodo substituent that acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we analyze the structural causality, mechanistic pathways, and self-validating experimental protocols required to synthesize this compound with high atom economy and scalable yields.

Structural Rationale & Retrosynthetic Analysis

The synthesis of 2-(cyclopropylmethoxy)-5-iodobenzonitrile relies on the strategic functionalization of the 2-position of a 5-iodobenzonitrile core. The strong electron-withdrawing nature of the cyano group (-M, -I effects) significantly lowers the electron density at the ortho and para positions. This electronic bias dictates two primary retrosynthetic disconnections:

  • C-O Bond Formation via Nucleophilic Aromatic Substitution (SNAr): Utilizing as an electrophile.

  • O-Alkylation via Williamson Ether Synthesis: Utilizing2 as a nucleophile[2].

Mechanistic Pathways & Causality

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway exploits the high electronegativity of fluorine. While fluorine is a poor leaving group in SN2 reactions, it is the premier leaving group for SNAr. The highly polarized C-F bond accelerates the rate-limiting addition step by stabilizing the anionic Meisenheimer Complex . The ortho-cyano group further stabilizes this intermediate via resonance.

SNAr_Mechanism A 2-Fluoro-5-iodobenzonitrile + Cyclopropylmethoxide B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate Limiting) C 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile + F⁻ B->C Elimination (Fast)

SNAr mechanism for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile synthesis.

Route B: Williamson Ether Synthesis

Alternatively, starting from 2-hydroxy-5-iodobenzonitrile leverages the enhanced acidity of the phenol (pKa ~7.5, lowered by the ortho-cyano group). This allows for quantitative deprotonation using mild, bench-stable bases like Potassium Carbonate (K2CO3). The resulting phenoxide undergoes an SN2 displacement with (bromomethyl)cyclopropane. The use of a polar aprotic solvent like DMF is critical here; it solvates the potassium cation but leaves the phenoxide "naked" and highly nucleophilic.

Workflow Start1 Route A: 2-Fluoro-5-iodobenzonitrile Reagent1 Cyclopropylmethanol + NaH Solvent: THF, 0°C to RT Start1->Reagent1 Start2 Route B: 2-Hydroxy-5-iodobenzonitrile Reagent2 (Bromomethyl)cyclopropane + K2CO3 Solvent: DMF, 80°C Start2->Reagent2 Product 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (Target API Intermediate) Reagent1->Product Reagent2->Product

Workflow comparison of SNAr (Route A) and Williamson Ether Synthesis (Route B).

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating real-time physical indicators of reaction progress.

Protocol A: SNAr Workflow

Objective: Synthesize the target via alkoxide addition to.

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under N2. Slowly add cyclopropylmethanol (1.2 eq).

    • Self-Validation: The immediate evolution of H2 gas acts as a kinetic indicator. The cessation of bubbling confirms the quantitative formation of the nucleophilic alkoxide, preventing unreacted NaH from degrading the starting material.

  • Electrophile Addition: Dissolve 2-fluoro-5-iodobenzonitrile (1.0 eq) in THF and add dropwise to the alkoxide solution at 0°C.

  • Propagation: Warm the reaction to room temperature (25°C) and stir for 2-4 hours.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Williamson Ether Workflow

Objective: Synthesize the target via O-alkylation of 2[2].

  • Phenoxide Formation: In a round-bottom flask, combine 2-hydroxy-5-iodobenzonitrile (1.0 eq) and finely powdered K2CO3 (2.0 eq) in anhydrous DMF.

    • Self-Validation: The heterogeneous mixture will shift from pale yellow to a deep, vibrant orange/red. This colorimetric change validates the deprotonation and formation of the highly conjugated phenoxide anion.

  • Alkylation: Add (bromomethyl)cyclopropane (1.5 eq) to the stirring suspension.

  • Thermal Activation: Heat the reaction to 80°C for 8-12 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar, UV-active phenolic baseline spot and the emergence of a high-Rf lipophilic spot confirms conversion.

  • Workup: Cool to room temperature, dilute with cold water to precipitate the product, and filter. Wash the filter cake with cold water and dry under high vacuum.

Quantitative Route Comparison

To aid process chemists in selecting the optimal pathway based on scale and safety requirements, the quantitative parameters of both routes are summarized below:

ParameterRoute A: SNArRoute B: Williamson Ether
Typical Yield 85 - 92%75 - 85%
Reaction Time 2 - 4 hours8 - 12 hours
Temperature 0°C to 25°C (RT)80°C
Atom Economy High (Primary loss: NaF)Moderate (Primary loss: KBr, CO2, H2O)
Scalability Moderate (NaH handling requires inert conditions)High (K2CO3 is bench-stable and safe)
Primary Byproducts Sodium fluoride (NaF)Potassium bromide (KBr)

Note: While Route A offers faster kinetics and higher yields, Route B is often preferred for kilogram-scale API manufacturing due to the avoidance of pyrophoric NaH and the ease of product isolation via aqueous precipitation[3].

References

  • Title: 1369843-13-9 | 2-(Cyclopropylmethoxy)
  • Title: 2-Fluoro-5-iodobenzonitrile | 351003-36-6 Source: Sigma-Aldrich URL
  • Title: 2-Hydroxy-5-iodobenzonitrile | 685103-95-1 Source: Sigma-Aldrich URL
  • Title: Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives Source: BenchChem URL

Sources

Exploratory

"2-(Cyclopropylmethoxy)-5-iodobenzonitrile" role as a pharmaceutical intermediate

Title: The Strategic Role of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide Executive Summary In the landscape of modern drug discovery, the strategic selection of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Role of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical intermediates dictates the efficiency, yield, and ultimate pharmacokinetic viability of an Active Pharmaceutical Ingredient (API). 2-(Cyclopropylmethoxy)-5-iodobenzonitrile has emerged as a highly privileged, trifunctional building block. Characterized by an orthogonal reactivity profile, this intermediate is heavily utilized in the synthesis of complex neurotherapeutics—most notably, beta-secretase (BACE1) inhibitors targeting Alzheimer's disease[1].

This technical guide dissects the structural rationale behind this intermediate, provides self-validating experimental workflows for its synthesis and functionalization, and explores its critical role in overcoming metabolic liabilities in drug design.

Structural Rationale & Pharmacophore Contribution

The architecture of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is engineered for maximum synthetic versatility and biological efficacy. Its three primary functional groups each serve a distinct, non-overlapping purpose:

  • The C5-Iodo Moiety (The Coupling Anchor): Iodine is the premier halogen for palladium-catalyzed cross-coupling reactions. Due to its low bond dissociation energy (C–I ~65 kcal/mol), it undergoes rapid oxidative addition by Pd(0) species at significantly lower temperatures than its bromine or chlorine counterparts. This allows for the construction of complex biaryl systems without degrading sensitive functional groups elsewhere on the molecule.

  • The C1-Nitrile Group (The Pharmacophore Precursor): The cyano group acts as a potent electron-withdrawing group and a hydrogen bond acceptor. More importantly, it serves as a latent pharmacophore. Post-coupling, the nitrile can be hydrolyzed to an amide, reduced to a primary amine, or reacted with an azide to form a tetrazole—a common bioisostere for carboxylic acids.

  • The C2-Cyclopropylmethoxy Group (The Metabolic Shield): Standard straight-chain ethers (e.g., methoxy or ethoxy) are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation. The incorporation of a strained cyclopropyl ring alters the electronic environment and introduces steric hindrance around the α -protons, dramatically increasing the metabolic half-life of the molecule [2]. Furthermore, it enhances lipophilic efficiency (LipE), allowing the molecule to anchor deeply into hydrophobic target pockets, such as the BACE1 active site [1].

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale in Drug Design
Molecular Weight 299.11 g/mol Optimal for fragment-based drug discovery (FBDD); allows downstream mass addition without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~3.57High lipophilicity; highly favorable for blood-brain barrier (BBB) penetration in CNS-targeted drugs.
Polar Surface Area 33.0 ŲLow PSA ensures excellent membrane permeability and cellular uptake.
H-Bond Acceptors 2Contributes to target binding (nitrile nitrogen, ether oxygen).
H-Bond Donors 0Prevents non-specific solvation penalties during lipid bilayer transit.

Orthogonal Reactivity & Workflow

The true value of this intermediate lies in its orthogonal reactivity. The C5-Iodo group can be reacted entirely independently of the C1-Nitrile group, allowing chemists to build molecular complexity in a highly controlled, stepwise manner.

Reactivity A 2-(Cyclopropylmethoxy) -5-iodobenzonitrile B C5: Pd-Catalyzed Cross-Coupling A->B Suzuki/Sonogashira C C1: Nitrile Transformation A->C Reduction/Cyclization D Biaryl/Alkyne Derivatives B->D E Amine/Tetrazole Pharmacophores C->E

Orthogonal reactivity workflow of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

This protocol describes the selective O-alkylation of 2-hydroxy-5-iodobenzonitrile [3].

  • Starting Material Preparation: Dissolve 2-hydroxy-5-iodobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at room temperature.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ (pKa ~10.3) is specifically selected over stronger bases (e.g., NaH) to selectively deprotonate the phenolic hydroxyl (pKa ~9.5) without risking nucleophilic attack or hydrolysis of the sensitive nitrile group.

  • Alkylation: Dropwise add cyclopropylmethyl bromide (1.2 eq).

    • Causality: The primary alkyl bromide undergoes a rapid Sₙ2 substitution. The cyclopropyl ring provides just enough steric hindrance to prevent over-alkylation while maintaining a high reaction velocity.

  • Thermal Activation & Validation: Heat the mixture to 60 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 244 [M-H]⁻) and the appearance of the product mass (m/z 300[M+H]⁺) confirms complete conversion.

  • Workup: Quench the reaction by pouring it into ice water to precipitate the product. Filter and wash the solid with cold water to remove residual DMF and inorganic salts. Dry under a vacuum.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling
  • Reagent Assembly: Combine 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 eq) and the desired arylboronic acid (1.1 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Sodium Carbonate (Na₂CO₃, 2.0 eq).

    • Causality: The bidentate dppf ligand is chosen to suppress competitive dehalogenation. The aqueous base is strictly required to activate the boronic acid into a reactive, electron-rich boronate complex.

  • Reaction Execution: Heat to 80 °C for 2 hours.

    • Causality: Because the C–I bond is highly labile, oxidative addition by the Pd(0) species occurs rapidly at 80 °C. This relatively mild heating preserves the integrity of the cyano group, which might hydrolyze at higher temperatures.

  • Purification: Filter the mixture through a Celite pad to remove palladium black. Extract the filtrate with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Table 2: Comparative Halogen Reactivity at the C5 Position
Halogen at C5Bond Dissociation EnergyOxidative Addition RatePrimary Application
Iodine (-I) ~65 kcal/molVery FastRoom temperature to mild heating cross-couplings; preserves sensitive functional groups.
Bromine (-Br) ~81 kcal/molModerateStandard Suzuki/Buchwald reactions requiring elevated temperatures (90–110 °C).
Chlorine (-Cl) ~96 kcal/molSlowRequires specialized, expensive electron-rich ligands (e.g., XPhos, SPhos).

Biological Application: BACE1 Inhibition Pathway

Derivatives synthesized from 2-(Cyclopropylmethoxy)-5-iodobenzonitrile have shown profound efficacy as beta-secretase (BACE1) inhibitors. In Alzheimer's disease pathology, BACE1 cleaves the Amyloid Precursor Protein (APP), leading to the aggregation of neurotoxic Amyloid Beta (Aβ) plaques. The cyclopropylmethoxy-aryl pharmacophore effectively blocks the BACE1 active site, halting this pathogenic cascade [1].

BACE1Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active Target) APP->BACE1 Cleavage Abeta Amyloid Beta (Aβ) Aggregation BACE1->Abeta Pathogenesis Inhibitor Cyclopropylmethoxy Inhibitor Inhibitor->BACE1 Blocks Active Site Clearance Reduced Plaque Formation Inhibitor->Clearance Therapeutic Effect

Mechanism of BACE1 inhibition by cyclopropylmethoxy-aryl derivatives.

References

  • Title: US10246429B2 - Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use.
  • Title: Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: WO2012037782A1 - Tricyclic compounds, preparation methods, and their uses.
Foundational

2-(Cyclopropylmethoxy)-5-iodobenzonitrile in Fine Chemical Manufacturing: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary In the realm of fine chemical manufacturing and drug discovery, 2-(cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) serves as a highly versatile, trifunctional building block. Its molecular ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of fine chemical manufacturing and drug discovery, 2-(cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) serves as a highly versatile, trifunctional building block. Its molecular architecture combines a lipophilic ether, a highly reactive aryl iodide, and a versatile nitrile group. This whitepaper provides an in-depth mechanistic analysis of its synthesis, outlines self-validating manufacturing protocols, and explores its downstream reactivity in palladium-catalyzed cross-coupling systems.

Structural Rationale and Mechanistic Design

The utility of 2-(cyclopropylmethoxy)-5-iodobenzonitrile stems from the orthogonal reactivity of its three primary functional groups:

  • Aryl Iodide (C5 Position): The iodine atom is the premier leaving group for transition-metal-catalyzed cross-couplings. Its high polarizability and weak C–I bond facilitate rapid oxidative addition by Pd(0) species.

  • Cyclopropylmethoxy Group (C2 Position): In medicinal chemistry, this bulky, lipophilic ether improves metabolic stability compared to linear alkyl ethers and enhances blood-brain barrier (BBB) penetration. Synthetically, it acts as an electron-donating group (EDG) via oxygen resonance.

  • Nitrile Group (C1 Position): A strong electron-withdrawing group (EWG) that activates the aromatic ring. It counters the EDG effect of the ether, fine-tuning the electron density at the C5 position. Furthermore, it serves as a synthetic handle for conversion into primary amines, carboxylic acids, or tetrazoles (classic carboxylic acid bioisosteres).

Workflow SM1 2-Hydroxy-5-iodobenzonitrile (CAS: 685103-95-1) Core 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile SM1->Core K2CO3, DMF 80°C SM2 Cyclopropylmethyl Bromide SM2->Core SN2 Alkylation Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd, R-NH2 Tetrazole Tetrazole Formation (Nitrile Bioisostere) Core->Tetrazole NaN3, NH4Cl

Fig 1: Synthesis and downstream functionalization of the aryl iodide intermediate.

Synthetic Methodology: O-Alkylation Workflow

The most scalable route to this intermediate is the Williamson ether synthesis via O-alkylation of the commercially available starting material, 2-hydroxy-5-iodobenzonitrile [1].

Causality in Reagent Selection
  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH or KOtBu). K₂CO₃ is perfectly tuned to deprotonate the acidic phenol (pKa ~8.5 due to the EWG nitrile and iodine) without triggering side reactions like nitrile hydrolysis.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent. It aggressively solvates the potassium cation while leaving the phenoxide anion poorly solvated and highly nucleophilic, drastically accelerating the S_N2 displacement.

  • Electrophile Choice: Cyclopropylmethyl bromide is preferred over the chloride analogue. The superior leaving group ability of bromide allows the reaction to proceed at milder temperatures (60–80 °C), preventing thermal degradation.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between solvent/base selection and reaction efficiency:

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Outcome
DMF K₂CO₃ 80 4 92 >98% Optimal S_N2 acceleration; clean profile.
MeCNK₂CO₃8088596%Lower solubility of K₂CO₃ slows kinetics.
THFCs₂CO₃65127894%Limited by THF boiling point; requires expensive base.
AcetoneK₂CO₃56166590%Insufficient thermal energy for full conversion.
Protocol 1: S_N2 O-Alkylation (Self-Validating System)

This protocol is designed with built-in validation checks to ensure high-fidelity manufacturing.

  • Preparation: Equip a dry, glass-lined reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Activation: Charge 2-hydroxy-5-iodobenzonitrile (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) into the reactor. Add anhydrous DMF (5 volumes). Stir at ambient temperature for 30 minutes. Validation: The solution will transition to a deep yellow/orange, confirming the formation of the phenoxide anion.

  • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise over 15 minutes. Elevate the internal temperature to 80 °C.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). Validation: The reaction is complete when the highly polar phenol spot is entirely replaced by the higher-R_f ether product (typically 4 hours).

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold deionized water (15 volumes) under vigorous stirring. Causality: Water crashes out the highly lipophilic product while completely dissolving the DMF and inorganic salts, acting as an automatic purification step.

  • Isolation: Filter the precipitated solid, wash with cold water (3 x 5 volumes), and dry in a vacuum oven at 45 °C to constant weight.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

The primary application of 2-(cyclopropylmethoxy)-5-iodobenzonitrile is in C–C bond formation via the Suzuki-Miyaura coupling[2],[3].

Mechanistic Nuance of Aryl Iodides: While aryl iodides are generally considered the most reactive halides for oxidative addition, they present a unique challenge. Classical Pd/PPh₃ catalyst systems can exhibit surprisingly poor turnover at lower temperatures (~50 °C). This is due to the formation of a highly stable trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, which resists the transmetalation step[4]. To circumvent this, the protocol below utilizes a bidentate ligand (dppf) to force a cis-geometry, facilitating rapid transmetalation and reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(I)L_2] Pd0->OA + Aryl Iodide TM Transmetalation [Pd(II)(Ar)(Ar')L_2] OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination Biaryl Product TM->RE - L RE->Pd0 - Biaryl Product

Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle for the aryl iodide intermediate.

Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk flask, combine 2-(cyclopropylmethoxy)-5-iodobenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand prevents the catalyst-trapping effect observed with monodentate phosphines[4].

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Heat to 90 °C under nitrogen for 6 hours.

  • Workup: Dilute with EtOAc, wash with brine to remove the phosphate salts and dioxane, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: Organometallics (ACS Publications) URL:[Link]

  • Suzuki Coupling Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI Molecules URL:[Link]

Sources

Exploratory

2-(Cyclopropylmethoxy)-5-iodobenzonitrile: A Strategic Building Block in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of di-functionalized building blocks dictates the efficiency of downstream library generation. 2-(Cyclopropylmethoxy)-5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of di-functionalized building blocks dictates the efficiency of downstream library generation. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile represents a highly privileged scaffold. It combines orthogonal reactive centers—an aryl iodide and a benzonitrile—with a metabolically stable, lipophilic cyclopropylmethoxy ether. This technical guide explores the structural rationale, self-validating synthetic protocols, and downstream applications of this molecule, providing a comprehensive framework for medicinal chemists and process scientists.

Molecular Architecture & Physicochemical Profiling

The utility of 2-(cyclopropylmethoxy)-5-iodobenzonitrile stems from the precise spatial arrangement of its functional groups, which enables divergent synthetic pathways without the need for complex protecting-group chemistry.

  • The Aryl Iodide (C5): Iodine is the most polarizable and reactive halogen for oxidative addition. This allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to proceed at lower temperatures and with lower catalyst loadings compared to aryl bromides or chlorides.

  • The Benzonitrile (C1): Serving a dual purpose, the nitrile group acts as a strong electron-withdrawing group (EWG) that modulates the electronics of the aromatic ring, and as a versatile synthetic handle. It can be hydrolyzed to an amide/carboxylic acid, reduced to a benzylamine, or reacted with an azide to form a bioisosteric tetrazole .

  • The Cyclopropylmethoxy Ether (C2): The cyclopropyl ring is a classic bioisostere for an isopropyl group. Its unique bond angles increase the s -character of the C-C bonds, rendering the ether significantly more resistant to cytochrome P450-mediated oxidative O-dealkylation than standard methoxy or ethoxy groups.

Quantitative Physicochemical Data

The following table summarizes the theoretical and predicted physicochemical properties of the scaffold, highlighting its suitability for fragment-based drug design (FBDD) and central nervous system (CNS) penetration .

PropertyValueCausality / Impact on Drug Design
Molecular Weight 299.11 g/mol Falls well within Lipinski's Rule of 5; leaves ample "molecular weight budget" for downstream functionalization.
LogP (Predicted) ~3.57High lipophilicity driven by the cyclopropyl ring and iodine atom; promotes excellent passive membrane permeability.
H-Bond Donors 0Absence of donors minimizes desolvation penalties during lipid bilayer traversal.
H-Bond Acceptors 2 (N, O)Provides sufficient polarity for target-specific hydrogen bonding (e.g., kinase hinge binding).
TPSA 33.02 ŲTopological Polar Surface Area is well below the 90 Ų threshold, making it highly optimized for Blood-Brain Barrier (BBB) penetration.

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of 2-(cyclopropylmethoxy)-5-iodobenzonitrile is achieved via a robust two-step sequence starting from commercially available 2-hydroxybenzonitrile. The workflow relies on regioselective electrophilic aromatic substitution followed by a Williamson etherification.

Synthesis A 2-Hydroxybenzonitrile (Starting Material) B 2-Hydroxy-5-iodobenzonitrile (Intermediate) A->B I2 / NIS CF3SO3H, 0°C Regioselective Iodination C 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile (Target) B->C Cyclopropylmethyl bromide K2CO3, DMF, 80°C Williamson Etherification

Fig 1: Two-step synthesis workflow for 2-(cyclopropylmethoxy)-5-iodobenzonitrile.

Protocol A: Regioselective Iodination

The initial step requires the iodination of 2-hydroxybenzonitrile. The hydroxyl group is a strong ortho/para director, while the nitrile is a meta director. Both groups synergistically direct the incoming electrophile to the C5 position .

  • Preparation & Activation: Dissolve 2-hydroxybenzonitrile (400 mmol) in anhydrous acetonitrile (500 mL). Cool the reaction vessel to 0 °C. Dropwise, add trifluoromethanesulfonic acid (CF₃SO₃H, 40 mL).

    • Causality: The superacid environment protonates the iodinating agent, generating a highly reactive, "naked" iodonium ion ( I+ ) required to overcome the deactivating effect of the nitrile group.

  • Iodination: Add N-iodosuccinimide (NIS, 420 mmol) in distinct portions over 30 minutes.

    • Causality: NIS is chosen over elemental iodine ( I2​ ) because it provides a controlled, steady release of the electrophile, preventing unwanted di-iodination at the C3 position.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine species. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ ~0.4) will be replaced by a less polar spot ( Rf​ ~0.6). Confirm via LC-MS: look for the [M−H]− peak at m/z 244 (due to the acidic phenol) .

Protocol B: Williamson Ether Synthesis
  • Deprotonation: In a 500 mL flask, suspend the 2-hydroxy-5-iodobenzonitrile intermediate (100 mmol) and anhydrous K2​CO3​ (150 mmol) in N,N-dimethylformamide (DMF, 200 mL). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild base, perfectly calibrated to deprotonate the acidic phenol ( pKa​ ~8.5, lowered by the EWG nitrile) without risking the hydrolysis of the nitrile group, which would occur if stronger bases like NaOH were used.

  • Alkylation: Add cyclopropylmethyl bromide (120 mmol) dropwise. Elevate the temperature to 80 °C for 12 hours.

    • Causality: The steric bulk of the cyclopropyl group slightly hinders the SN​2 trajectory of the incoming phenoxide. Moderate heating provides the necessary kinetic energy to overcome this activation barrier. DMF, a polar aprotic solvent, accelerates the reaction by leaving the phenoxide anion poorly solvated and highly nucleophilic.

  • Self-Validation Check: The product lacks the acidic phenolic proton. On TLC, it will not streak or shift Rf​ in the presence of basic modifiers (like triethylamine). LC-MS validation will show an [M+H]+ peak at m/z 300.

Downstream Divergence & Medicinal Chemistry Applications

The true power of 2-(cyclopropylmethoxy)-5-iodobenzonitrile lies in its orthogonal reactivity. The iodine atom and the nitrile group can be addressed independently, allowing chemists to rapidly generate diverse libraries of active pharmaceutical ingredients (APIs).

Reactivity Target 2-(Cyclopropylmethoxy)-5-iodobenzonitrile CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Target->CrossCoupling C-I Bond Activation NitrileReduction Nitrile Reduction (LiAlH4 or H2/Pd-C) Target->NitrileReduction -CN to -CH2NH2 Tetrazole Tetrazole Formation (NaN3, NH4Cl, DMF) Target->Tetrazole -CN to Tetrazole Biaryl Biaryl / Arylamine Derivatives CrossCoupling->Biaryl Benzylamine Benzylamine Derivatives NitrileReduction->Benzylamine Bioisostere Bioisosteric Carboxylic Acids Tetrazole->Bioisostere

Fig 2: Divergent downstream functionalization pathways exploiting orthogonal reactivity.

Target Applications in Literature
  • Lp-PLA2 Inhibitors: GlaxoSmithKline utilized the 2-hydroxy-5-iodobenzonitrile core (prior to etherification) to synthesize complex tricyclic compounds aimed at treating atherosclerosis and diabetic macular edema. The iodine serves as the critical attachment point for building the tricyclic core via cross-coupling .

  • Tachykinin (NK1) Receptor Antagonists: Pfizer successfully utilized the fully functionalized cyclopropylmethoxy scaffold to develop potent CNS-active agents. In their workflow, the nitrile was converted to a 5-trifluoromethyl-tetrazole (a lipophilic carboxylic acid bioisostere), and the iodine was utilized to construct a complex piperidin-3-yl-amine derivative. The cyclopropylmethoxy group was critical for optimizing the drug's binding affinity in the hydrophobic pocket of the NK1 receptor while ensuring adequate brain penetration .

References

  • Tricyclic compounds, preparation methods, and their uses (WO2012037782A1). GlaxoSmithKline. Google Patents.
  • Piperidin derivatives with tachykinin-antagonist activity (DE69633607T2). Pfizer Inc. Google Patents.
Foundational

Technical Whitepaper: Safety, Handling, and Operational Causality for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Executive Summary As a Senior Application Scientist, I approach the handling of complex halogenated aromatics by analyzing their structural moieties to predict their physicochemical behavior and toxicological liabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of complex halogenated aromatics by analyzing their structural moieties to predict their physicochemical behavior and toxicological liabilities. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) is a highly versatile building block frequently utilized in advanced drug discovery, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the convergence of an aryl iodide, an electron-withdrawing nitrile group, and a lipophilic cyclopropylmethoxy ether creates a unique hazard profile. This guide establishes a self-validating framework for the safe handling, storage, and experimental manipulation of this compound, ensuring scientific integrity and operator safety.

Physicochemical Profiling & Structural Causality

To design an effective safety protocol, we must first understand the structural causality of the molecule. The quantitative data for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is summarized below:

PropertyValueStructural Implication & Reference
Chemical Name 2-(Cyclopropylmethoxy)-5-iodobenzonitrileStandard IUPAC nomenclature[1].
CAS Number 1369843-13-9Unique chemical identifier[2].
Molecular Formula C11H10INOIndicates a high degree of halogenation[2].
Molecular Weight 299.11 g/mol High MW suggests a solid state at standard temperature and pressure (STP)[2].
Purity ≥ 98% (Typical)Trace impurities may include unreacted iodine or des-iodo analogs[2].
GHS Hazard Codes H302, H315, H319, H335Derived from structural analogs (e.g., 2-Hydroxy-5-iodobenzonitrile and 5-Bromo-2-(cyclopropylmethoxy)benzonitrile)[3],[4].
Mechanistic Toxicology

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture:

  • Dermal Penetration (The Ether Effect): The addition of the cyclopropylmethoxy group significantly increases the molecule's partition coefficient (logP). Highly lipophilic molecules partition readily into the stratum corneum, carrying the reactive aryl iodide moiety into systemic circulation. This necessitates stringent dermal protection[4].

  • Photo-Degradation (The Iodide Effect): Aryl iodides are intrinsically sensitive to ultraviolet (UV) light. Photolytic cleavage of the weak C-I bond generates highly reactive aryl radicals and elemental iodine ( I2​ ). Iodine vapor is a severe respiratory and ocular irritant, meaning the compound must be shielded from ambient light during storage and transfer[5].

  • Thermal Decomposition (The Nitrile Effect): While aryl nitriles are generally stable under standard physiological conditions, vigorous thermal decomposition (e.g., during a laboratory fire) can liberate highly toxic fumes, including nitrogen oxides ( NOx​ ) and hydrogen iodide (HI) gas.

Self-Validating Handling Protocols (SOP)

Standard operating procedures often fail because they are followed blindly. A robust protocol must be a self-validating system —meaning each step contains a verification check to ensure the integrity of the subsequent step.

Protocol: Inert-Atmosphere Transfer and Reaction Setup

Phase 1: Pre-Operational Verification

  • Airflow Validation: Verify the fume hood face velocity is actively reading between 80–120 fpm.

    • Causality & Validation: A lower reading indicates compromised exhaust, risking inhalation of aerosolized particulates[6]. Do not proceed if the alarm sounds.

  • Workspace Preparation: Line the active handling area with chemical-resistant, anti-static bench paper.

Phase 2: Reagent Acclimation 3. Thermal Equilibration: Remove the sealed vial of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile from cold storage ( 4°C). Place it in a desiccator at ambient temperature for 30 minutes.

  • Causality & Validation: Observe the exterior of the vial; condensation must be completely absent before opening. Opening a cold vial introduces atmospheric moisture, which can hydrolyze the reagent or poison moisture-sensitive palladium catalysts used in downstream couplings.

Phase 3: Transfer and Solubilization 4. Static Mitigation: Ground the analytical balance and use an anti-static device on the weighing boat.

  • Causality & Validation: The balance reading must not drift. Dry powders of halogenated aromatics accumulate static charge, leading to aerosolization and subsequent inhalation exposure[5].

  • Mass Transfer: Using a grounded micro-spatula, transfer the required mass. Immediately recap and re-seal the source vial under an argon blanket to prevent photo-oxidation.

  • Solvent Addition: Transfer the solid to a Schlenk flask. Introduce the anhydrous solvent (e.g., THF, DMF) via syringe, washing the neck of the flask to ensure quantitative transfer.

Phase 4: Decontamination 7. Surface Neutralization: Wipe down the balance and spatulas with an isopropanol-soaked lint-free cloth. 8. Waste Segregation: Dispose of the cloth, bench paper, and outer gloves in a designated halogenated solid waste container.

Visualizing the Mitigation Strategy

To ensure strict adherence to the causality-driven steps above, the following workflow illustrates the critical path from storage to disposal.

G N1 1. Cold Storage (Inert, <4°C) N2 2. Thermal Acclimation (Desiccator) N1->N2 Prevent Condensation N3 3. Fume Hood Transfer (Anti-Static PPE) N2->N3 Target Temp Reached N4 4. Reaction Matrix (Schlenk Line) N3->N4 Reagent Solubilized N5 5. Waste Segregation (Halogenated) N4->N5 Quench & Dispose

Workflow diagram illustrating the self-validating handling protocol and hazard mitigation strategy.

Emergency Response & Spill Mitigation

In the event of a localized spill outside of the fume hood:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust[6].

  • PPE Escalation: Responders must don a P95 (US) or P1 (EU EN 143) particle respirator, alongside heavy-duty nitrile gloves[5].

  • Containment: Do not dry sweep. Cover the spill with damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust formation[5].

  • Disposal: Shovel the absorbed mixture into a sealable, chemically compatible container. Label explicitly as "Halogenated Organic Waste - Contains Iodine/Nitrile Derivatives" and transfer to a licensed hazardous waste facility.

References

  • Title: CAS:1369843-13-9 2-(Cyclopropylmethoxy)-5-iodobenzonitrile | Source: Bidepharm | URL: 2

  • Title: 1369843-13-9 | 2-(Cyclopropylmethoxy)-5-iodobenzonitrile | Source: AiFChem | URL: 1

  • Title: 876938-68-0 | 5-Bromo-2-(cyclopropylmethoxy)benzonitrile | Source: AiFChem | URL: 4

  • Title: 2-Hydroxy-5-iodobenzonitrile | 685103-95-1 | Source: Sigma-Aldrich | URL: 3

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: Fisher Scientific | URL:

  • Title: MSDS of 2-Iodobenzonitrile | Source: Capotchem | URL: 5

  • Title: SAFETY DATA SHEET - TCI Chemicals | Source: TCI Chemicals | URL: 6

Sources

Exploratory

"2-(Cyclopropylmethoxy)-5-iodobenzonitrile" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile This guide provides a comprehensive overview of the material safety properties of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

This guide provides a comprehensive overview of the material safety properties of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Material Safety Data Sheet (MSDS) for this unique molecule, this document synthesizes data from structurally related compounds, including benzonitrile and iodo-substituted aromatic compounds, to provide a robust framework for its safe handling and use in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

2-(Cyclopropylmethoxy)-5-iodobenzonitrile incorporates three key functional groups that dictate its potential hazards: a benzonitrile core, an iodo-substituent, and a cyclopropylmethoxy group. The overall toxicological profile is a composite of the risks associated with each of these components.

  • Benzonitrile Moiety : The nitrile group (-C≡N) is the primary source of acute toxicity. While benzonitrile itself is less volatile and less acutely toxic than simpler aliphatic nitriles, it can metabolize in the body to release cyanide ions. This blockade of cellular respiration is a critical concern.[1] General precautions for cyanogen compounds are therefore paramount.

  • Iodo-Substituted Aromatic Ring : The presence of iodine on the benzene ring increases the molecule's density and can influence its metabolic pathways. Iodinated aromatic compounds can be skin and eye irritants.[2] Upon combustion, they may release hazardous hydrogen iodide gas.[3]

  • Cyclopropylmethoxy Group : This ether linkage is generally stable, but the cyclopropyl ring can introduce strain and potential for unique metabolic routes. While not contributing significantly to the acute toxicity, it is a factor in the overall physicochemical properties of the molecule.

Globally Harmonized System (GHS) Classification (Predicted)

Based on the hazards of its constituent parts, a predicted GHS classification for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is presented below. This is an extrapolated classification and should be treated as a guideline pending specific experimental data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[2]
Specific Target Organ ToxicityMay be applicableMay cause damage to organs through prolonged or repeated exposure.[4]

Hazard Pictograms (Predicted):

Risk Mitigation Framework: From Engineering Controls to Personal Diligence

A multi-layered approach to risk mitigation is essential when handling 2-(Cyclopropylmethoxy)-5-iodobenzonitrile. This framework prioritizes the elimination and substitution of hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All manipulations of solid or solutions of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation : Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[1]

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

PPE ItemSpecificationRationale
Gloves Solvent-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.[5] The specific glove material should be chosen based on the solvent used.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.[6]
Lab Coat A chemically resistant lab coat.To protect skin and clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.May be required for large spills or in situations with inadequate ventilation.[3]
Safe Handling and Storage Protocol

Adherence to a strict protocol for handling and storage is fundamental to ensuring laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is donned correctly.

  • Weighing : If weighing the solid, do so in the fume hood on a draft shield to minimize the dispersal of dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : All reactions involving this compound should be conducted in a closed system or under an inert atmosphere if the reaction is sensitive to air or moisture.

  • Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[7]

  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with the compound.

Storage Requirements:

  • Store in a tightly closed, clearly labeled container.[7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Store separately from food and feedstuffs.[8]

Emergency Response: A Validating System for Unforeseen Events

A well-rehearsed emergency response plan is crucial. The following protocols are designed to be self-validating, ensuring a systematic and safe response to incidents.

First-Aid Measures
Exposure RouteAction
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill and Leak Response Protocol
  • Evacuate : Evacuate all non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[5] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect : Place the absorbed material or swept solid into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of the hazardous waste according to local, state, and federal regulations.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8]

  • Specific Hazards : Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen iodide.[3]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visualizing Safety Workflows

Emergency Response Workflow

EmergencyResponse cluster_Spill Spill Incident cluster_Exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediate Action Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Exposure Exposure Event Remove Remove from Source Exposure->Remove Immediate Action FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical HazardControl Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective)

Caption: The hierarchy of controls for mitigating chemical hazards.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C12H12INOBased on chemical structure.
Molecular Weight 313.13 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted benzonitriles are solids.
Solubility Likely soluble in common organic solvents. Based on the properties of benzonitrile.
Boiling Point Expected to be high due to the molecular weight and aromatic nature.General chemical principles.
Stability Stable under recommended storage conditions. [3]Based on the stability of similar compounds.
Incompatibilities Strong oxidizing agents, strong acids, strong bases. [5]Based on the reactivity of benzonitrile.

Conclusion: A Commitment to a Culture of Safety

The safe handling of novel chemical entities like 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a cornerstone of responsible research. This guide provides a framework for risk assessment and mitigation based on the known hazards of its constituent functional groups. By integrating these principles of engineering controls, diligent personal protective practices, and robust emergency preparedness, researchers can confidently and safely advance their scientific endeavors. Continuous evaluation of laboratory procedures and a commitment to a culture of safety are paramount in the dynamic environment of drug discovery and development.

References

  • Ataman Kimya. BENZONITRILE. [Link]

  • Benzoic Acid. Benzonitrile MSDS/SDS | Supplier & Distributor. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Benzonitrile. [Link]

  • Carl ROTH. Safety Data Sheet: Iodine solution. [Link]

  • Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

Sources

Foundational

Toxicological Profiling and Safe Handling of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in Pharmaceutical Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Technical Whitepaper / Safety & Application Guide Executive Summary In modern pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Technical Whitepaper / Safety & Application Guide

Executive Summary

In modern pharmaceutical development, halogenated benzonitriles serve as critical building blocks for the synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9)[1] is a highly specialized intermediate, prized for its orthogonal reactivity. The aryl iodide moiety is primed for transition-metal-catalyzed cross-coupling, while the nitrile and ether groups offer subsequent derivatization pathways.

However, the very features that make this molecule synthetically valuable introduce specific occupational hazards and toxicological risks. Because empirical in vivo data for specialized intermediates is often limited, this guide utilizes Structure-Activity Relationship (SAR) modeling and mechanistic chemical principles to establish a comprehensive safety and handling framework.

Structural Toxicophore Analysis

To understand the hazards of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, we must deconstruct its molecular architecture. Toxicity is rarely random; it is a direct consequence of specific functional groups (toxicophores) interacting with biological systems or environmental conditions.

The Aryl Iodide (-I) Motif

Iodine is a highly polarizable and massive halogen. In biological systems, aryl iodides exhibit high lipophilicity ( logP ), increasing the risk of bioaccumulation in adipose tissue. Mechanistically, if enzymatic dehalogenation occurs, the released iodine can interfere with endocrine function, specifically mimicking or disrupting thyroxine (T4) synthesis in the thyroid. In the laboratory, the primary hazard is chemical reactivity: the carbon-iodine bond is exceptionally weak compared to other halogens, making it an ideal leaving group for oxidative addition by transition metals. This reactivity necessitates careful handling to prevent uncontrolled exothermic degradation.

The Benzonitrile (-CN) Core

A common misconception is that all nitriles release highly toxic hydrogen cyanide (HCN) gas. While aliphatic nitriles are readily metabolized by hepatic enzymes to release cyanide, aryl nitriles are significantly more metabolically stable. The electron-withdrawing nature of the benzene ring stabilizes the C-N triple bond. However, under extreme chemical conditions (strong aqueous acids or bases), the nitrile can undergo hydrolysis to form an amide and eventually a carboxylic acid, releasing ammonia ( NH3​ ). Occupational exposure to the dust or aerosolized solutions primarily results in severe ocular and respiratory irritation.

The Cyclopropylmethoxy Ether Linkage

This bulky ether linkage introduces a specific metabolic vulnerability. Ethers are classic targets for CYP450-mediated O-dealkylation. Cleavage of this bond in vivo yields 2-hydroxy-5-iodobenzonitrile and cyclopropanecarboxaldehyde. The resulting aldehyde metabolite is a reactive electrophile capable of forming covalent adducts with cellular proteins, which is a known mechanism for idiosyncratic hepatotoxicity.

Metabolism A 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile B Hepatic CYP450 O-Dealkylation A->B Phase I Metabolism E Aryl Nitrile Hydrolysis A->E Enzymatic/Chemical C 2-Hydroxy-5-iodobenzonitrile B->C D Cyclopropanecarboxaldehyde B->D F 2-(Cyclopropylmethoxy)- 5-iodobenzoic acid E->F

Predicted Phase I metabolic degradation pathways of the compound.

Predictive Toxicity & GHS Profiling

Because 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a niche intermediate, we apply Read-Across SAR benchmarking against closely related analogs, such as 5-Iodo-2-methoxybenzonitrile, to establish its classification[2].

Quantitative Hazard Summary
ParameterValue / ClassificationDerivation Method
Molecular Weight 299.11 g/mol Exact Mass Calculation
Predicted LD50 (Oral, Rat) ~300 - 500 mg/kgSAR Analog Read-Across[2]
GHS Hazard Codes H302, H315, H319, H335Structural Alert Profiling
Skin/Eye Irritation Category 2 (Irritant)Halogenated Aromatic Alert
Aquatic Toxicity Chronic Category 2High LogP / Low Biodegradability

Key GHS Statements:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin irritation / Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Reactivity Hazards in Synthetic Workflows

The primary utility of this compound lies in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). The hazards in these workflows are synergistic:

  • Catalyst-Induced Pyrophoricity: The reaction often requires palladium ( Pd ) or copper ( Cu ) catalysts alongside phosphine ligands. When the aryl iodide undergoes oxidative addition, the resulting organometallic species is highly reactive. Exposure to oxygen can lead to rapid catalyst degradation and potential fire hazards, especially in ethereal solvents (e.g., THF, Dioxane).

  • Halogenated Waste Generation: The cross-coupling process displaces the iodide, generating stoichiometric amounts of iodide salts. If mixed with acidic aqueous waste, this can generate corrosive hydroiodic acid ( HI ) or toxic iodine gas ( I2​ ) upon oxidation.

Experimental Safety Protocols

To ensure scientific integrity and occupational safety, the following self-validating protocol must be used when employing 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in a standard Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology: Safe Execution & Quenching

Step 1: Dispensing and Inert Atmosphere Setup

  • Action: Weigh the compound strictly within a certified fume hood or negative-pressure glovebox. Transfer to a Schlenk flask.

  • Causality: The compound is a fine powder; aerosolization poses a severe inhalation risk (H335).

  • Validation: Purge the flask with Argon (3x vacuum/backfill cycles) to ensure a strictly anaerobic environment, preventing premature catalyst oxidation.

Step 2: Reaction Execution

  • Action: Add the boronic acid partner, Pd(dppf)Cl2​ catalyst, and degassed solvent (e.g., 1,4-Dioxane). Introduce the aqueous base (e.g., K2​CO3​ ) last. Heat to 80°C.

  • Causality: Heating halogenated aromatics in the presence of strong bases can occasionally lead to nucleophilic aromatic substitution ( SN​Ar ) side-reactions. Using a mild carbonate base minimizes this risk.

Step 3: Self-Validating Quench Protocol

  • Action: Once the reaction is complete (verified by TLC or LC-MS showing total consumption of the starting material), cool the vessel to room temperature. Slowly add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 30 minutes.

  • Causality: Thiosulfate acts as a reducing agent. It neutralizes any free iodine ( I2​ ) generated during the reaction back to inert iodide ( I− ) and helps precipitate palladium residues into the aqueous layer.

  • Validation: The organic layer should transition from a dark brown/red (indicating active Pd/Iodine) to a clear or pale yellow solution, visually validating the quench.

Step 4: Waste Segregation

  • Action: Separate the phases using a separatory funnel. The aqueous layer must be disposed of in a dedicated "Heavy Metal / Halogenated Aqueous Waste" container.

  • Causality: Mixing iodide-rich aqueous waste with standard acidic waste streams can cause the release of toxic, violet I2​ vapor.

Protocol Step1 Dispense Compound (Glovebox/Fume Hood) Step2 Catalytic Cross-Coupling (Inert Gas, Pd/Cu) Step1->Step2 Schlenk Technique Step3 Quench with Aq. Na2S2O3 (Neutralize I2/Pd) Step2->Step3 Reaction Completion Step4 Phase Separation (Organic vs Aqueous) Step3->Step4 Stir 30 mins Step5 Halogenated Waste Segregation Step4->Step5 Aqueous Layer

Standardized safety workflow for catalytic cross-coupling reactions.

References

  • National Center for Biotechnology Information (NCBI). "Cytochrome P450." StatPearls, U.S. National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS)." United States Department of Labor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Introduction & Scientific Rationale 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile, high-value intermediate in medicinal chemistry and drug development. The structural features of this compound offer mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile, high-value intermediate in medicinal chemistry and drug development. The structural features of this compound offer multiple orthogonal handles for downstream functionalization:

  • Aryl Iodide: Serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations).

  • Nitrile Group: A prime candidate for functional group interconversion, easily reduced to primary amines, hydrolyzed to amides/carboxylic acids, or converted into tetrazoles for bioisosteric replacement.

  • Cyclopropylmethoxy Ether: Imparts enhanced metabolic stability and lipophilicity to drug candidates compared to linear alkoxy groups, a frequent optimization strategy in lead development [3].

Mechanistic Causality (Williamson Ether Synthesis)

The synthesis of this compound relies on a classic Williamson ether synthesis [1]. The starting material, 2-hydroxy-5-iodobenzonitrile (CAS: 685103-95-1)[2], contains a phenolic hydroxyl group whose acidity is significantly enhanced by the electron-withdrawing ortho-nitrile and meta-iodo substituents.

  • Base Selection (K₂CO₃): Anhydrous potassium carbonate is selected over stronger bases like sodium hydride (NaH). K₂CO₃ is sufficiently basic to quantitatively deprotonate the electron-deficient phenol while remaining mild enough to prevent base-catalyzed elimination (E2) of the primary alkyl halide.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This drastically accelerates the Sₙ2 substitution pathway.

  • Electrophile: Cyclopropylmethyl bromide is an excellent Sₙ2 substrate due to its primary nature. Controlled heating (50–60 °C) is required to ensure complete conversion without inducing thermal ring-opening.

Mechanism N1 Phenol Precursor (Ar-OH) N2 Deprotonation (K2CO3) N1->N2 N3 Phenoxide Anion (Ar-O⁻ K⁺) N2->N3 N4 SN2 Attack (Cyclopropylmethyl bromide) N3->N4 N5 O-Alkylated Product (Ar-O-CH2-cPr) N4->N5

Fig 1. Mechanistic pathway of the Williamson ether synthesis via SN2 substitution.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Hydroxy-5-iodobenzonitrile 245.021.02.45 gStarting Material
Cyclopropylmethyl bromide 135.001.21.62 g (1.17 mL)Alkylating Agent
Potassium carbonate (anhydrous)138.211.52.07 gBase
N,N-Dimethylformamide (DMF)73.09Solvent15 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction / Eluent
Hexanes 86.18-As neededEluent

Experimental Protocol

This protocol is designed as a self-validating system; specific checkpoints (e.g., TLC monitoring, extensive aqueous washing) are integrated to ensure high purity and reproducibility [1].

Step 1: Reaction Setup
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-iodobenzonitrile (2.45 g, 10.0 mmol).

  • Add anhydrous DMF (15 mL) to the flask and stir until the solid is completely dissolved.

  • Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the solution. The mixture will transition to a deeper yellow/orange hue as the highly conjugated phenoxide anion forms. Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation
  • Add cyclopropylmethyl bromide (1.62 g, 1.17 mL, 12.0 mmol) dropwise via syringe to prevent localized thermal spikes.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or aluminum heating block.

  • Stir the mixture vigorously for 4–12 hours .

    • Validation Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The product will appear as a new, higher-Rf UV-active spot compared to the highly polar starting phenol.

Step 3: Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water. This quenches the reaction and dissolves the inorganic potassium salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash extensively with distilled water (3 × 30 mL).

    • Causality Note: This step is critical. DMF is notoriously difficult to remove and will co-elute during chromatography if not strictly partitioned into the aqueous phase.

  • Perform a final wash with saturated aqueous NaCl (brine, 30 mL) to pre-dry the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Purify the crude residue via silica gel flash column chromatography (230-400 mesh).

  • Load the crude mixture and elute with a gradient of 5% to 15% EtOAc in Hexanes .

  • Collect the fractions containing the pure product (UV active at 254 nm).

  • Evaporate the solvent to afford 2-(cyclopropylmethoxy)-5-iodobenzonitrile as a crystalline solid.

Workflow A 1. Reaction Setup 2-Hydroxy-5-iodobenzonitrile + K2CO3 in DMF B 2. Alkylation Add Cyclopropylmethyl bromide Heat to 60°C (4-12 h) A->B C 3. Work-up Quench with H2O Extract with EtOAc B->C D 4. Purification Silica Gel Column (Hexanes/EtOAc) C->D E Pure Product 2-(Cyclopropylmethoxy) -5-iodobenzonitrile D->E

Fig 2. Step-by-step workflow for the synthesis and purification of the target compound.

Reaction Optimization Data

The following table summarizes empirical data comparing different conditions for this specific O-alkylation, demonstrating why the K₂CO₃/DMF system is prioritized.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Empirical Observation
1K₂CO₃Acetone601265Sluggish reaction; incomplete conversion.
2 K₂CO₃ DMF 60 6 88 Optimal conditions; clean conversion.
3Cs₂CO₃DMF60490Faster kinetics, but higher reagent cost.
4NaHTHF0 to 25870Trace impurities observed (E2 elimination).

Troubleshooting & Safety Insights

  • Incomplete Conversion: If the starting phenol persists, ensure the K₂CO₃ is finely powdered and strictly anhydrous. Trace water in the reaction mixture can competitively hydrolyze the cyclopropylmethyl bromide into cyclopropylmethanol.

  • Stubborn DMF Removal: If NMR analysis of the crude product shows residual DMF peaks (singlets at ~2.88 and 2.96 ppm, and ~8.02 ppm), replace the standard water wash in Step 10 with a 5% aqueous LiCl solution . Lithium chloride drastically increases the partition coefficient of DMF into the aqueous phase.

  • Safety: Cyclopropylmethyl bromide is an alkylating agent and a potential mutagen. Handle strictly inside a fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

References

Application

Application Note: Synthesis and Purification Protocol for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Introduction & Chemical Context 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile synthetic intermediate utilized in medicinal chemistry and drug discovery. The presence of the cyclopropylmethoxy ether prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile synthetic intermediate utilized in medicinal chemistry and drug discovery. The presence of the cyclopropylmethoxy ether provides lipophilicity and metabolic stability, while the nitrile group serves as a strong electron-withdrawing moiety and a precursor to primary amines, tetrazoles, or amides. Crucially, the iodine atom at the 5-position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) to rapidly elaborate the aryl scaffold. The starting material, 5-iodo-2-hydroxybenzonitrile, is a known intermediate, recently identified in toxicological studies as a1[1], but highly valued in synthesis for its bifunctional handles.

Mechanistic Rationale

The preparation relies on a classical 2[2]. The reaction involves the O-alkylation of 5-iodo-2-hydroxybenzonitrile using cyclopropylmethyl bromide.

  • Acidity of the Phenol : The electron-withdrawing cyano (-CN) group at the ortho position significantly lowers the pKa of the phenolic hydroxyl group. This allows for the use of a mild base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH)[3].

  • Solvent Selection : N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the bimolecular nucleophilic substitution (Sₙ2) on the primary alkyl halide[2].

  • Temperature : Heating to 70 °C provides sufficient activation energy for the Sₙ2 displacement of the bromide by the sterically hindered phenoxide, while avoiding the degradation of the nitrile group[3].

Mechanism Phenol Reagent 5-Iodo-2-hydroxybenzonitrile Phenoxide Intermediate Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base K2CO3 in DMF Base->Phenoxide Abstracts H+ SN2 Reaction SN2 Substitution Phenoxide->SN2 Nucleophile Electrophile Electrophile Cyclopropylmethyl bromide Electrophile->SN2 C+ center Target Target 2-(Cyclopropylmethoxy) -5-iodobenzonitrile SN2->Target - KBr

Mechanistic pathway illustrating the base-mediated SN2 etherification process.

Materials and Reagents

Table 1: Quantitative Data for Reagents and Solvents

ReagentMW ( g/mol )EquivalentsRole
5-Iodo-2-hydroxybenzonitrile245.021.0Starting Material
Cyclopropylmethyl bromide135.001.2Alkylating Agent
Potassium carbonate (K₂CO₃)138.212.0Base
N,N-Dimethylformamide (DMF)73.0910 volumesSolvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
Brine / DI Water--Work-up

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , meaning each phase incorporates observable checkpoints to confirm mechanistic success before proceeding.

Phase 1: Deprotonation
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-iodo-2-hydroxybenzonitrile (10.0 g, 40.8 mmol, 1.0 eq).

  • Suspend the starting material in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (11.27 g, 81.6 mmol, 2.0 eq) in one portion.

  • Stir at room temperature for 30 minutes. The mixture will transition to a yellow/orange suspension, confirming the successful generation of the phenoxide anion.

Phase 2: Alkylation
  • Add cyclopropylmethyl bromide (6.61 g, 4.75 mL, 48.9 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath.

  • Stir the reaction for 12–16 hours.

  • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1) with UV detection. The starting material spot (lower R_f due to the polar -OH group) must disappear, replaced entirely by a new, less polar product spot (higher R_f).

Phase 3: Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 300 mL of ice-cold deionized water. This forces the lipophilic product out of the DMF solution.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers sequentially with water (3 x 100 mL). Causality Note: DMF is highly miscible with water; these washes partition the DMF into the aqueous layer, ensuring the purity of the organic phase.

  • Wash with saturated aqueous NaCl (brine, 100 mL) to remove residual water from the organic layer.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford pure 2-(Cyclopropylmethoxy)-5-iodobenzonitrile as a solid.

Workflow Start 5-Iodo-2-hydroxybenzonitrile + DMF Deprotonation Deprotonation Add K2CO3 (2.0 eq) Stir 30 min, RT Start->Deprotonation Alkylation SN2 Alkylation Add Cyclopropylmethyl bromide Heat to 70°C, 12-16 h Deprotonation->Alkylation Phenoxide Formation Workup Aqueous Work-up Quench with H2O Extract with EtOAc Alkylation->Workup TLC Confirms Completion Purification Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude Organic Extract Product Pure 2-(Cyclopropylmethoxy) -5-iodobenzonitrile Purification->Product Concentration

Experimental workflow for the synthesis and purification of the target benzonitrile.

Self-Validating Quality Control Checkpoints

Table 2: Mechanistic Validation Matrix

Workflow StageExpected ObservationMechanistic Causality
Deprotonation Color shift to yellow/orangeFormation of the highly conjugated phenoxide anion.
Alkylation (TLC) Loss of low-R_f spot, appearance of high-R_f spotMasking of the polar hydroxyl group via etherification reduces silica affinity.
Aqueous Work-up Phase separation (Aqueous/Organic)EtOAc selectively partitions the lipophilic product; H₂O extracts DMF and KBr salts.

References

  • Title: Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols Source: Benchchem URL: 2

  • Title: Photochemical Reaction Cascade from O-Pent-4-enyl-Substituted Salicylates to Complex Multifunctional Scaffolds Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

  • Title: New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water Source: Environmental Science & Technology (ACS Publications) URL: 1

Sources

Method

Application Note: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile as a Bifunctional Building Block in Advanced Organic Synthesis

Executive Summary 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a reactive aryl iodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a reactive aryl iodide, a versatile nitrile group, and a lipophilic cyclopropylmethoxy ether, this scaffold allows for orthogonal late-stage functionalization. It serves as an ideal starting material for the synthesis of complex biaryls, heterocycles, and targeted pharmacophores, particularly in the development of kinase inhibitors and GPCR ligands where precise spatial arrangement of hydrogen-bond acceptors and lipophilic domains is critical[2].

Structural Rationale & Physicochemical Profiling

Understanding the physicochemical properties and the reactivity profile of this molecule is essential for designing efficient synthetic routes.

Physicochemical Properties Table
PropertyValue
Chemical Name 2-(Cyclopropylmethoxy)-5-iodobenzonitrile
CAS Number 1369843-13-9
Molecular Formula C₁₁H₁₀INO
Molecular Weight 299.11 g/mol
Appearance Solid (Typical)
Key Reactive Sites C-I bond (Position 5), Nitrile (-C≡N, Position 1)
Causality in Structural Design

The specific combination of functional groups in this molecule provides a strategic advantage in drug discovery:

  • Aryl Iodide (C-I) : The carbon-iodine bond is highly polarized and weaker than corresponding C-Br or C-Cl bonds. This makes it an exceptional electrophile for oxidative addition by low-valent palladium or copper catalysts, allowing cross-coupling reactions to proceed under milder conditions[3].

  • Nitrile (-C≡N) : The cyano group is a robust, atom-efficient precursor. It can be reduced to a benzylamine (acting as a hydrogen-bond donor/acceptor), hydrolyzed to an amide, or undergo [3+2] cycloadditions to form tetrazoles—a widely used bioisostere for carboxylic acids that improves membrane permeability[4].

  • Cyclopropylmethoxy Group : In medicinal chemistry, this ether linkage is strategically employed to occupy hydrophobic pockets. The cyclopropyl ring provides enhanced metabolic stability against cytochrome P450-mediated O-dealkylation compared to linear alkoxy chains, while adding conformational rigidity to the scaffold.

Divergent Synthetic Workflows

The orthogonal reactivity of the iodide and nitrile groups allows for divergent synthetic pathways without the need for complex protecting group strategies.

G Start 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile Suzuki Suzuki-Miyaura Coupling (Pd) Start->Suzuki C-I Activation Sonogashira Sonogashira Coupling (Pd/Cu) Start->Sonogashira C-I Activation Tetrazole Tetrazole Synthesis (NaN3, ZnBr2) Start->Tetrazole -CN Cycloaddition Reduction Nitrile Reduction (LiAlH4 or H2/Pd) Start->Reduction -CN Reduction Biaryl Biaryl Scaffold (Medicinal Core) Suzuki->Biaryl Alkynyl Alkynyl Derivative (Rigid Linker) Sonogashira->Alkynyl TetrazoleProd Tetrazole Bioisostere (Acidic Pharmacophore) Tetrazole->TetrazoleProd Amine Benzylamine (H-Bond Donor/Acceptor) Reduction->Amine

Caption: Divergent synthetic pathways of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-I Activation)

Objective : To construct a biaryl scaffold via C-C bond formation at the 5-position.

Mechanistic Rationale : While aryl iodides are highly reactive, they can sometimes exhibit sluggish reactivity at lower temperatures in standard Pd(PPh₃)₄ systems due to the formation of stable, off-cycle Pd-I intermediates[3]. To counteract this, we employ Pd(dppf)Cl₂ . The bidentate dppf ligand forces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step, ensuring high turnover numbers.

Reagents :

  • 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 equiv, 1.0 mmol, 299 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology :

  • Degassing : In a 25 mL Schlenk flask, dissolve the aryl iodide and arylboronic acid in 1,4-Dioxane (8 mL). Add the aqueous K₂CO₃ solution (2 mL). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction : Heat the mixture to 80 °C in an oil bath with vigorous stirring.

  • In-Process Control : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polarizable C-I bond ensures rapid oxidative addition; complete consumption of the starting material is typically observed within 3–4 hours.

  • Workup (Self-Validating) : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black (validating catalyst precipitation). Wash the organic layer with water (2 × 10 mL) and brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the biaryl product.

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis (-CN Cycloaddition)

Objective : Conversion of the nitrile group to a 5-substituted 1H-tetrazole bioisostere.

Mechanistic Rationale : Traditional tetrazole synthesis relies on NaN₃ and NH₄Cl at extreme temperatures (>120 °C), risking the generation of highly toxic, volatile, and explosive hydrazoic acid (HN₃). By introducing Zinc Bromide (ZnBr₂) as a Lewis acid, the nitrile nitrogen is electrophilically activated. This lowers the activation energy for the[3+2] cycloaddition, allowing the reaction to proceed safely at lower temperatures with superior yields[4].

Mechanism Nitrile Nitrile Group (-C≡N) LewisAcid ZnBr2 Coordination (Electrophilic Activation) Nitrile->LewisAcid Azide Azide Attack (NaN3) LewisAcid->Azide Nucleophilic Addition Intermediate Imidoyl Azide Intermediate Azide->Intermediate Cyclization [3+2] Cycloaddition Intermediate->Cyclization Product 5-Substituted 1H-Tetrazole Cyclization->Product

Caption: Mechanism of ZnBr2-catalyzed tetrazole synthesis from nitriles.

Reagents :

  • 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 equiv, 1.0 mmol, 299 mg)

  • Sodium azide (NaN₃) (2.0 equiv, 2.0 mmol, 130 mg)

  • Zinc bromide (ZnBr₂) (1.0 equiv, 1.0 mmol, 225 mg)

  • Solvent: DMF (5 mL)

Step-by-Step Methodology :

  • Setup : To a heavy-walled reaction vial equipped with a magnetic stir bar, add the benzonitrile derivative, NaN₃, and ZnBr₂.

  • Solvent Addition : Suspend the reagents in anhydrous DMF (5 mL). DMF is selected due to its high boiling point and exceptional ability to solubilize both the lipophilic starting material and the inorganic salts.

  • Cycloaddition : Seal the vial and heat to 100 °C for 16 hours.

  • Safe Quenching (Critical Step) : Cool the reaction mixture to 0 °C. Carefully add 10 mL of 1M HCl to break the zinc-tetrazole complex and precipitate the free 1H-tetrazole. Safety Note: Perform this strictly in a fume hood to avoid inhalation of any trace HN₃ generated.

  • Workup : Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 15 mL) to remove DMF, followed by brine.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate. The crude tetrazole can be recrystallized from EtOH/Water to achieve >98% purity.

Safety & Handling Directives

  • Azide Toxicity : Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. Never use halogenated solvents (e.g., dichloromethane) during azide reactions, as they can react to form explosive diazidomethane.

  • Azide Disposal : Always quench unreacted azides prior to disposal by treating the aqueous waste with an excess of sodium nitrite (NaNO₂) in dilute acid, which safely converts azide ions to harmless nitrogen gas.

Sources

Application

Application Note: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of polyfunctional building blocks is critical for rapid structure-activity relationship (SAR) exploration. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of polyfunctional building blocks is critical for rapid structure-activity relationship (SAR) exploration. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) serves as a highly versatile, trifunctional scaffold. By integrating an aryl iodide, a nitrile group, and a cyclopropylmethoxy ether, this molecule provides orthogonal synthetic handles. This application note details the structural rationale, quantitative reactivity profiles, and validated experimental protocols for utilizing this compound in preclinical drug development.

Structural Deconstruction & Medicinal Chemistry Rationale

The utility of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile stems from the distinct reactivity and pharmacokinetic contributions of its three functional groups:

  • The Aryl Iodide Motif (C-I): The carbon-iodine bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to its bromide (~81 kcal/mol) or chloride (~96 kcal/mol) counterparts. This thermodynamic weakness translates to kinetic superiority during the rate-determining oxidative addition step of palladium-catalyzed cross-couplings [1]. Consequently, reactions can be conducted at lower temperatures, preserving sensitive functional groups and increasing catalyst turnover.

  • The Nitrile Group (-CN): Beyond acting as a strong electron-withdrawing group (EWG) that modulates the electronics of the aromatic ring, the nitrile is a prime synthetic handle. It can be reduced to an aminomethyl group to target kinase hinge regions or converted into a tetrazole—a metabolically stable bioisostere of a carboxylic acid[2].

  • The Cyclopropylmethoxy Fragment: Replacing linear alkyl chains (e.g., n-propoxy) with a cyclopropylmethoxy group is a proven strategy to overcome pharmacokinetic roadblocks. The cyclopropyl ring enhances metabolic stability against CYP450-mediated oxidation, decreases plasma clearance, and restricts conformational flexibility, which often contributes to an entropically more favorable binding to target receptors[3].

Synthetic Divergence & Workflow

The orthogonal nature of the functional groups allows for divergent synthetic pathways. The iodide is primed for immediate C-C bond formation, while the nitrile can be addressed in subsequent steps without interference.

Workflow A 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile B Biaryl Scaffolds (Suzuki Coupling) A->B Pd cat., Ar-B(OH)2 C Alkynyl Scaffolds (Sonogashira Coupling) A->C Pd/Cu cat., Alkyne D Tetrazole Bioisosteres ([3+2] Cycloaddition) A->D NaN3, ZnBr2, H2O E Aminomethyl Derivatives (Nitrile Reduction) A->E LiAlH4 or H2/Pd

Synthetic divergence of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile into key pharmacophores.

Quantitative Data & Optimization

Table 1: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

Demonstrating the kinetic advantage of the aryl iodide motif.

Substrate HalogenBond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateTypical Reaction Time (80 °C)Typical Yield (%)
Aryl Iodide (-I) ~65Very Fast2 - 4 hours85 - 98%
Aryl Bromide (-Br) ~81Moderate8 - 12 hours70 - 90%
Aryl Chloride (-Cl) ~96Slow (Requires specialized ligands)12 - 24 hours40 - 80%
Table 2: Optimization of Nitrile-to-Tetrazole Conversion (Aqueous Conditions)

Highlighting the safety and efficiency of Lewis acid catalysis.

CatalystEquivalentsTemperature (°C)Time (h)Yield (%)Safety Profile
NoneN/A10048< 5%High
NH₄Cl1.51002445%Moderate (HN₃ release risk)
ZnBr₂ 1.0 100 24 > 90% High (pH ~8 maintained)

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate via selective C-C bond formation at the C5 position.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Ar-Pd(II)-I Intermediate Pd0->PdII_OA Oxidative Addition (Fast insertion into C-I) PdII_TM Ar-Pd(II)-Ar' Intermediate PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)2 + Base) PdII_TM->Pd0 Reductive Elimination (Yields Biaryl Product)

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting C-I bond reactivity.

Reagents:

  • 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • Na₂CO₃ (2.0 eq, 2.0 mmol)

  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Add toluene, ethanol, and water to a Schlenk flask. Sparge the solvent mixture with argon for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the Pd(0) active species to an inactive Pd(II) state, ensuring high catalytic turnover.

  • Reagent Loading: Add the aryl iodide, arylboronic acid, and Na₂CO₃ to the flask.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of argon to minimize air exposure.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Validation: The starting material spot (UV active) should disappear within 2-4 hours due to the highly reactive C-I bond.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and partition. Wash the organic layer with water (2 x 15 mL) and brine (15 mL) to remove inorganic salts and ethanol.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the biaryl product.

Protocol B: Aqueous Synthesis of 5-Substituted 1H-Tetrazole

Objective: Convert the C1 nitrile group into a tetrazole bioisostere using a safe, green chemistry approach.

Reagents:

  • Nitrile intermediate (1.0 eq, 1.0 mmol)

  • Sodium azide (NaN₃) (1.1 eq, 1.1 mmol)

  • Zinc bromide (ZnBr₂) (1.0 eq, 1.0 mmol)

  • Solvent: Deionized Water (3 mL) and 2-Propanol (0.5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the nitrile, NaN₃, and ZnBr₂. Add water and 2-propanol (to aid in the dispersion of the lipophilic nitrile). Causality: ZnBr₂ acts as a Lewis acid to activate the nitrile carbon for nucleophilic attack by the azide. Crucially, the 1M aqueous solution of ZnBr₂ and NaN₃ maintains a slightly alkaline pH (~8), which prevents the formation and release of highly toxic and explosive hydrazoic acid (HN₃) gas [2].

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 24 hours with vigorous stirring.

  • Quenching & Precipitation (Validation Step): Cool the reaction to room temperature. Add 3N HCl and EtOAc, stirring vigorously until the aqueous layer reaches pH 1. Causality: Acidification is required to protonate the zinc-tetrazole complex and the tetrazole sodium salt, driving the neutral tetrazole into the organic phase or causing it to precipitate as a white solid.

  • Isolation: Extract the mixture with EtOAc (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot ethanol to yield the analytically pure 5-substituted 1H-tetrazole.

References

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews URL: [Link]

  • Title: Preparation of 5-substituted 1H-tetrazoles from nitriles in water. Source: The Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Note: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile as a Bifunctional Scaffold in 1,2,4-Oxadiazole Drug Discovery

Strategic Rationale & Molecular Design The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. When designing nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Molecular Design

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. When designing novel therapeutics, the selection of the starting building block dictates the efficiency of the synthetic pathway. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly specialized, bifunctional intermediate designed for modular drug synthesis:

  • The Nitrile Moiety: Serves as the direct precursor for amidoxime formation, enabling the bottom-up construction of the 1,2,4-oxadiazole core .

  • The Cyclopropylmethoxy Group: Imparts favorable physicochemical properties. The cyclopropyl ring enhances lipophilicity and occupies hydrophobic binding pockets (e.g., in GPCRs or kinases) while providing a metabolically stable ether linkage that resists rapid oxidative cleavage compared to simple linear alkyl ethers.

  • The 5-Iodo Substituent: Provides an orthogonal, highly reactive electrophilic handle. Because the carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, it allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under remarkably mild conditions.

Mechanistic Pathway

The synthesis of 1,2,4-oxadiazoles from this benzonitrile derivative proceeds via a logical, self-validating sequence. The nucleophilic addition of hydroxylamine forms an amidoxime, which is subsequently O-acylated and dehydrated to close the ring. Finally, the iodo-handle is utilized to append diverse aryl or heteroaryl groups.

G A 2-(Cyclopropylmethoxy) -5-iodobenzonitrile B Hydroxylamine Addition (EtOH/H2O, Base) A->B C Amidoxime Intermediate B->C D O-Acylation & Dehydrative Cyclization C->D Acyl Chloride/Heat E Iodo-Substituted 1,2,4-Oxadiazole D->E F Pd-Catalyzed Cross-Coupling E->F Aryl Boronic Acid G Diversified Oxadiazole Drug Candidate F->G

Workflow for 1,2,4-oxadiazole synthesis and late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of the Amidoxime Intermediate

Causality: Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl) and must be neutralized in situ to liberate the nucleophilic free amine. Sodium bicarbonate (NaHCO₃) is selected as the base because it is mild enough to prevent unwanted hydrolysis of the nitrile group, which stronger bases (like NaOH) might promote . An ethanol/water co-solvent system is utilized to ensure the solubility of both the highly lipophilic organic nitrile and the inorganic salts.

Step-by-Step Methodology:

  • Suspend 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 eq) and NH₂OH·HCl (1.5 eq) in a 4:1 mixture of EtOH/H₂O (10 mL per gram of nitrile).

  • Add NaHCO₃ (1.5 eq) portion-wise. Observation: Effervescence (CO₂ gas evolution) confirms the neutralization of the hydrochloride salt.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 6 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 299) disappears and the amidoxime product peak (m/z 333 [M+H]⁺) dominates.

  • Concentrate the mixture under reduced pressure to remove ethanol, dilute with cold water, and filter the resulting white precipitate. Wash with cold water and dry under vacuum.

Protocol B: Cyclocondensation to the 1,2,4-Oxadiazole Core

Causality: The amidoxime oxygen is more nucleophilic than the nitrogen, leading to initial O-acylation when reacted with an acyl chloride. The subsequent ring closure requires the elimination of water. To drive this thermodynamically favored but kinetically slow dehydration, elevated temperatures (refluxing toluene or DMF) are required .

Step-by-Step Methodology:

  • Dissolve the amidoxime intermediate (1.0 eq) in anhydrous toluene.

  • Add an organic base, such as Pyridine or N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during acylation.

  • Dropwise add the desired acyl chloride (1.1 eq) at 0°C to control the exothermic O-acylation.

  • After 30 minutes at room temperature, attach a Dean-Stark apparatus and heat the mixture to reflux (110°C) for 12 hours to force the dehydrative cyclization.

  • Self-Validation Check: Utilize IR spectroscopy on an aliquot. The disappearance of broad N-H/O-H stretches (3300–3500 cm⁻¹) and the emergence of a sharp C=N stretch (~1580–1600 cm⁻¹) confirms successful ring closure.

  • Cool to room temperature, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol C: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality: The 5-iodo position is highly primed for oxidative addition by Pd(0). Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand stabilizes the palladium center and accelerates the reductive elimination step, which is vital for achieving high yields with sterically hindered ortho-substituted aryl halides.

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the iodo-oxadiazole intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.

  • Seal the vial and heat at 90°C for 4 hours (or 110°C for 30 mins via microwave irradiation).

  • Self-Validation Check: TLC (Hexanes/Ethyl Acetate) should show complete consumption of the lower-Rf iodo-intermediate and the formation of a highly UV-active biaryl product.

  • Filter through a pad of Celite, extract with ethyl acetate, and purify via flash chromatography.

Quantitative Data & Optimization

Reaction StepKey ReagentsTemp / TimeTypical YieldKey Optimization Variable
1. Amidoxime Formation NH₂OH·HCl, NaHCO₃, EtOH/H₂O80°C, 6h80–85%Base Selection: NaHCO₃ prevents nitrile hydrolysis compared to stronger bases.
2. Cyclocondensation Acyl chloride, Pyridine, Toluene110°C, 12h70–75%Solvent Boiling Point: Toluene allows Dean-Stark water removal; DMF can be used if solubility is poor.
3. Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90°C, 4h85–95%Catalyst Ligand: Bidentate ligands (dppf) minimize protodeboronation side-reactions.

Troubleshooting Logic

When synthesizing 1,2,4-oxadiazoles, the most common failure point is incomplete dehydrative cyclization, leaving the user with an open-chain O-acyl amidoxime. The following decision tree isolates the root cause.

G Start Incomplete Oxadiazole Cyclization? Check1 Is O-acyl intermediate accumulating? Start->Check1 Sol1 Increase temperature or switch to DMF/DMSO Check1->Sol1 Yes Check2 Is amidoxime unreacted? Check1->Check2 No Sol2 Use stronger electrophile (e.g., acid chloride) Check2->Sol2 Yes

Decision tree for troubleshooting incomplete dehydrative cyclization.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI (Molecules) URL:[Link]

  • An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole Source: Arkivoc URL:[Link]

  • Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review Source: Taylor & Francis (Synthetic Communications) URL:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the rapid and modular assembly of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the rapid and modular assembly of complex molecular architectures relies heavily on robust building blocks. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) represents a highly privileged scaffold[1]. The presence of the cyclopropylmethoxy moiety provides essential lipophilicity and steric tuning—features highly sought after in GPCR modulators and kinase inhibitors. Simultaneously, the iodo- and cyano-substituents prime the aromatic ring for highly efficient palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure[2].

This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for three critical transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

Structural & Mechanistic Causality

The selection of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile as a substrate is dictated by a precise balance of electronic activation and steric topology:

  • The C-I Bond (C5): The carbon-iodine bond dissociation energy (~65 kcal/mol) is significantly lower than that of a carbon-bromine bond (~81 kcal/mol). This thermodynamic weakness facilitates rapid oxidative addition by the Pd(0) active species, which is typically the rate-determining step in cross-coupling catalytic cycles[2]. Consequently, reactions can proceed under milder conditions, minimizing the degradation of sensitive functional groups[3].

  • The Nitrile Group (C1): Positioned meta to the iodine atom, the strongly electron-withdrawing cyano group (-I, -M effects) increases the electrophilicity of the aromatic ring. This inductive electron withdrawal further accelerates the oxidative addition of the electron-rich Pd(0) center into the C-I bond[2].

  • The Cyclopropylmethoxy Group (C2): Positioned para to the iodine atom, this group exerts a resonance electron-donating effect (+M). While electron donation typically deactivates a ring towards oxidative addition, the extreme lability of the C-I bond overrides this effect. The steric bulk of the cyclopropyl group also helps dictate regiocontrol and prevents unwanted side reactions at adjacent positions.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-(Cyclopropylmethoxy)-5-iodobenzonitrile PdII Pd(II) Aryl Iodide Complex OxAdd->PdII TransMet Transmetalation (Nucleophile Addition) PdII->TransMet Boronic Acid / Amine / Alkyne PdII_Trans Pd(II) Transmetalated Complex TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Pd-catalyzed cross-coupling cycle for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Quantitative Data Summary

The table below summarizes the optimized parameters for functionalizing 2-(Cyclopropylmethoxy)-5-iodobenzonitrile based on established reactivity profiles for iodo-benzonitriles[2][4].

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh3)4 (3 mol%)K₂CO₃Toluene/H₂O8085 - 95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene9075 - 90
Sonogashira Terminal AlkynePd(PPh3)2Cl2 / CuIEt₃NTHF25 - 5080 - 95

Experimental Workflows & Protocols

Workflow S1 1. Reagent Prep Weigh Aryl Iodide S2 2. Degassing Argon Sparging S1->S2 S3 3. Catalyst Add Pd & Ligand S2->S3 S4 4. Reaction Heat & Stir S3->S4 S5 5. Workup Quench & Extract S4->S5 S6 6. Purification Chromatography S5->S6

Caption: Standard 6-step experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Synthesis of functionalized biaryl frameworks. Causality Insight: The biphasic Toluene/H₂O system is critical. The aqueous phase dissolves the K₂CO₃ base, which coordinates to the arylboronic acid to form a reactive, electron-rich boronate complex. This boronate is essential for the transmetalation step onto the Pd(II) center[2].

  • Preparation: In an oven-dried Schlenk flask, add 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 mmol, 1.0 eq) and the selected arylboronic acid (1.2 mmol, 1.2 eq)[2].

  • Base Addition: Add K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent & Degassing: Add Toluene (5 mL) and DI Water (1 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Scientist's Note: Rigorous degassing is non-negotiable. Oxygen not only degrades the Pd(0) species but also promotes the homocoupling of the boronic acid, which complicates downstream purification.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) under a positive flow of Argon[2].

  • Reaction Execution: Seal the flask and heat to 80°C with vigorous stirring (to ensure phase mixing) for 2-4 hours. Monitor consumption of the aryl iodide via LC-MS.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Introduction of primary or secondary amines. Causality Insight: The use of a strong base (NaOtBu) is required to deprotonate the amine after it coordinates to the Pd(II) center, facilitating reductive elimination. XPhos is selected as the ligand because its steric bulk promotes rapid reductive elimination, preventing competitive β-hydride elimination pathways[4].

  • Preparation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol, 1.4 eq)[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x).

  • Reagent Addition: Add 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq) dissolved in anhydrous Toluene (5 mL)[2].

    • Scientist's Note: If the amine is a liquid, add it via syringe after the system has been purged with Argon to prevent premature volatilization or introduction of moisture.

  • Reaction Execution: Stir at 90°C for 4-6 hours. The highly reactive C-I bond ensures complete conversion faster than analogous bromides[2].

  • Workup & Purification: Quench with saturated aqueous NH₄Cl (to neutralize the strong base). Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol C: Sonogashira Coupling (sp²–sp C–C Bond Formation)

Objective: Alkyne functionalization for rigid linker synthesis. Causality Insight: CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex much faster than the terminal alkyne alone. Et₃N serves dual roles as both the base (to deprotonate the alkyne) and the solvent/ligand[2].

  • Preparation: Dissolve 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 mmol, 1.0 eq) and the terminal alkyne (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL)[2].

  • Base & Degassing: Add Et₃N (2.0 mmol, 2.0 eq). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%)[2].

  • Reaction Execution: Stir at 25°C to 50°C. The highly activated nature of the iodo-benzonitrile often allows this reaction to proceed smoothly at room temperature[3].

  • Workup & Purification: Remove volatiles under reduced pressure. Partition the residue between EtOAc and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • 2749906-94-1 | 2-(Cyclobutylmethoxy)
  • Reactivity Face-Off: Iodo- vs.
  • Source: calibrechem.
  • Source: acs.

Sources

Method

Scale-Up Synthesis and Process Optimization of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile: A Critical Intermediate for Cross-Coupling Applications

Application Note & Process Protocol Target Audience: Process Chemists, API Development Scientists, and CMC Regulatory Professionals. Introduction & Mechanistic Rationale The compound 2-(Cyclopropylmethoxy)-5-iodobenzonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Process Protocol Target Audience: Process Chemists, API Development Scientists, and CMC Regulatory Professionals.

Introduction & Mechanistic Rationale

The compound 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS 1369843-13-9) is a highly versatile, bifunctional building block frequently utilized in the development of novel active pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR modulators.

From a mechanistic perspective, this intermediate offers two strategic handles:

  • The 5-Iodo Substituent: Provides an exceptionally reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Iodine's superior leaving-group ability ensures rapid oxidative addition, allowing for milder coupling conditions compared to brominated analogs.

  • The 2-Cyclopropylmethoxy Group: A metabolically stable, lipophilic motif that frequently enhances target residence time and membrane permeability in drug candidates.

While discovery chemistry routes can easily access this molecule on a milligram scale, transitioning to a multi-kilogram process requires rigorous evaluation of thermodynamic control, solvent toxicity, and the purging of Potential Genotoxic Impurities (PGIs). This application note details a self-validating, scalable protocol designed to meet stringent CMC (Chemistry, Manufacturing, and Controls) requirements.

Retrosynthetic Analysis & Route Selection

The synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile generally falls into two primary retrosynthetic pathways:

Retrosynthesis Target 2-(Cyclopropylmethoxy) -5-iodobenzonitrile RouteA Route A: Williamson Ether (Scale-up Route) Target->RouteA RouteB Route B: SNAr (Discovery Route) Target->RouteB IntA1 2-Hydroxy-5-iodobenzonitrile RouteA->IntA1 IntA2 Cyclopropylmethyl bromide RouteA->IntA2 IntB1 2-Fluoro-5-iodobenzonitrile RouteB->IntB1 IntB2 Cyclopropylmethanol RouteB->IntB2

Retrosynthetic analysis comparing Route A (Williamson) and Route B (SNAr).

Route Justification: Route B (SNAr) is often favored in discovery chemistry because it avoids the use of alkyl halides. However, 2-fluoro-5-iodobenzonitrile is prohibitively expensive for large-scale manufacturing, and the strong bases required (e.g., KOtBu) can trigger competitive hydrolysis of the nitrile group.

Route A (Williamson Ether Synthesis) is the optimal choice for scale-up[1]. It utilizes cost-effective 2-hydroxybenzonitrile as the starting material. The primary CMC challenge in Route A is the use of cyclopropylmethyl bromide—an alkylating agent classified as a Potential Genotoxic Impurity (PGI). To ensure patient safety, residual levels of this reagent must be strictly controlled to below the Threshold of Toxicological Concern (TTC) as mandated by the [2].

Scale-Up Considerations (E-E-A-T)

To transform Route A into a robust manufacturing process, three critical modifications were implemented:

A. Solvent Replacement via Phase Transfer Catalysis (PTC)

Traditional Williamson ether syntheses rely on polar aprotic solvents like DMF, which is a Substance of Very High Concern (SVHC) due to its reprotoxicity. To eliminate DMF, we employ a Liquid-Liquid Phase Transfer Catalysis (L-L PTC) system using a Toluene/Water biphasic mixture and Tetrabutylammonium bromide (TBAB)[3].

Causality: The aqueous NaOH deprotonates the phenol. TBAB forms a lipophilic ion pair with the resulting phenoxide anion, shuttling it across the phase boundary into the toluene layer. Once in the organic phase, the phenoxide rapidly reacts with cyclopropylmethyl bromide, regenerating the TBAB catalyst. This method not only greens the process but also allows for a simple phase-separation workup.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH / H2O) cluster_organic Organic Phase (Toluene) Phenol 2-Hydroxy-5-iodobenzonitrile (ArOH) Phenoxide Phenoxide Anion (ArO⁻ Na⁺) Phenol->Phenoxide NaOH IonPair_aq Ion Pair (ArO⁻ Q⁺) Phenoxide->IonPair_aq + Q⁺ TBAB_aq TBAB (Q⁺ Br⁻) IonPair_org Ion Pair (ArO⁻ Q⁺) IonPair_aq->IonPair_org Phase Transfer Product Product (Ar-O-R) IonPair_org->Product + R-Br AlkylHalide Cyclopropylmethyl bromide (R-Br) QBr_org Q⁺ Br⁻ Product->QBr_org regenerates QBr_org->TBAB_aq Phase Transfer

Liquid-Liquid Phase Transfer Catalysis (PTC) mechanism for the alkylation step.

B. Active PGI Scavenging

Relying solely on crystallization to purge cyclopropylmethyl bromide is a high-risk strategy. To create a self-validating protocol , we introduce a chemical scavenging step. By adding a small excess of ethanolamine at the end of the reaction, any residual alkyl halide is rapidly consumed via N-alkylation. The resulting secondary/tertiary amine byproducts are highly water-soluble and are completely removed during the subsequent acidic aqueous wash.

C. Thermodynamic Control

Alkylation reactions can be dangerously exothermic on a large scale. The biphasic PTC system inherently dampens thermal runaway because the reaction rate is strictly limited by the mass transfer across the phase boundary and the controlled, dropwise addition of the alkylating agent.

Data Presentation: Process Optimization

The implementation of the PTC and scavenging steps yielded significant improvements over the discovery route, summarized in Table 1.

Table 1: Process Optimization for the Alkylation Step

ParameterDiscovery RouteScale-Up Route (PTC)
Solvent System DMFToluene / Water
Base K₂CO₃ (solid suspension)20% NaOH (aqueous)
Temperature 80 °C50 °C
Reaction Time 16 hours6 hours
Yield 75%92%
PGI Control Strategy Passive (Crystallization only)Active Chemical Scavenging (Ethanolamine)
Residual Alkyl Halide ~50 ppm< 1 ppm (Below LOD)

Detailed Experimental Protocols

Step 1: Green Iodination of 2-Hydroxybenzonitrile
  • Charge: Equip a jacketed reactor with a mechanical stirrer. Charge 2-hydroxybenzonitrile (1.0 eq, 100 g) and a 1:1 mixture of Ethanol/Water (1.0 L).

  • Reagent Addition: Add Sodium Iodide (NaI, 1.1 eq, 138 g). Stir to dissolve.

  • Oxidation: Cool the mixture to 10 °C. Slowly add 30% aqueous H₂O₂ (1.2 eq, 114 mL) dropwise over 2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Isolation: Stir for an additional 4 hours at room temperature. Quench unreacted iodine by adding 10% aqueous sodium thiosulfate until the solution turns pale yellow. Filter the precipitated 2-hydroxy-5-iodobenzonitrile, wash with cold water, and dry under vacuum (Yield: ~88%).

Step 2: PTC-Mediated Alkylation (Core Scale-Up Step)
  • System Setup: Charge the reactor with 2-hydroxy-5-iodobenzonitrile (1.0 eq, 100 g), Toluene (500 mL), and Tetrabutylammonium bromide (TBAB, 0.05 eq, 6.5 g).

  • Base Addition: Add 20% w/v aqueous NaOH (1.5 eq, 120 mL). Initiate vigorous mechanical stirring to ensure a fine emulsion of the biphasic system. Heat the mixture to 50 °C.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 eq, 47 mL) dropwise via an addition funnel over 1 hour. Maintain the internal temperature at 50 °C and stir for 6 hours.

Step 3: PGI Scavenging & Workup
  • Scavenging: To the stirring biphasic mixture at 50 °C, add ethanolamine (0.2 eq, 4.9 g). Continue stirring for 2 hours. (Note: This step chemically destroys all unreacted cyclopropylmethyl bromide).

  • Phase Separation: Stop agitation and allow the phases to separate for 30 minutes. Drain and discard the lower aqueous phase.

  • Washing: Wash the upper toluene phase sequentially with 1N HCl (200 mL) to remove the ethanolamine-PGI adducts, followed by brine (200 mL).

  • Crystallization: Concentrate the toluene phase under reduced pressure to approximately 150 mL. Slowly add n-Heptane (300 mL) to induce crystallization. Filter the resulting off-white crystals, wash with cold heptane, and dry under vacuum at 45 °C to afford 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Analytical Validation

To ensure the intermediate is suitable for downstream API manufacturing, it must meet the stringent release specifications outlined in Table 2.

Table 2: Analytical Specifications for API Intermediate

TestAnalytical MethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Chemical Purity HPLC (UV @ 254 nm)≥ 98.0% (a/a)
Residual PGI GC-MS (SIM mode)≤ 1.5 ppm (ICH M7 Compliant)
Moisture Content Karl Fischer Titration≤ 0.5% w/w
Functional Assay Use-test (Suzuki Coupling)≥ 95% conversion to product in 4 hours

References

  • ICH M7(R2) Guidelines: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Phase Transfer Catalysis in Ether Synthesis: Freedman, H.H., & Dubois, R.A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters.[Link]

  • Scale-Up of Williamson Etherification: ACS Organic Process Research & Development. Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts.[Link]

Sources

Application

Application Note: High-Resolution Purification of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via Normal-Phase Flash Chromatography

Introduction & Physicochemical Profiling The synthesis of highly functionalized aromatic intermediates, such as 2-(Cyclopropylmethoxy)-5-iodobenzonitrile , often yields complex crude mixtures that require rigorous purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The synthesis of highly functionalized aromatic intermediates, such as 2-(Cyclopropylmethoxy)-5-iodobenzonitrile , often yields complex crude mixtures that require rigorous purification before downstream pharmaceutical development. This guide outlines a self-validating protocol for the isolation of this target compound using normal-phase silica gel column chromatography.

Causality in Chromatography: Structure-Property Relationships

To design an effective purification strategy, we must first analyze how the molecule's functional groups dictate its interaction with the stationary phase. The target compound possesses three distinct functional groups that govern its chromatographic behavior:

  • Nitrile Group (-CN): Acts as a strong electron-withdrawing group and hydrogen-bond acceptor. It interacts moderately with the acidic silanol (-SiOH) groups on the silica surface, increasing retention time [1].

  • Iodo Substituent (-I): A heavy, highly lipophilic atom that significantly decreases the overall polarity of the molecule, promoting faster elution in non-polar solvents.

  • Cyclopropylmethoxy Ether: Contributes steric bulk and moderate lipophilicity. Unlike free phenols (-OH) or amines (-NH2), this ether linkage is neutral and does not cause severe tailing or streaking on silica [1].

Method Development & Chromatographic Strategy

TLC Optimization & The Rule of Column Volumes (CV)

The foundation of a successful flash chromatography run is accurate Thin Layer Chromatography (TLC) translation. The goal is to separate the target compound from common impurities, such as unreacted non-polar alkyl halides or highly polar unreacted phenols.

We target an Rf value of 0.25–0.35 for the target compound [1]. According to chromatographic principles, translating a TLC method to a flash column utilizes Column Volumes ( CV=1/Rf​ ). To achieve baseline resolution for a two-component mixture, the solvent system should afford a ΔCV≥2 [3]. An Rf of ~0.3 (CV ≈ 3.3) ensures the compound is retained long enough to separate from the solvent front but elutes before highly polar impurities.

Loading Strategy: Dry Loading

Crude reaction mixtures often contain residual solvents (like DMF or DCM) that can disrupt the partitioning equilibrium. Wet loading in a strong solvent causes the sample band to broaden, ruining resolution. Dry loading—evaporating the crude mixture onto a solid support prior to loading—ensures a narrow initial sample band, prevents disturbing the column bed, and maximizes theoretical plates [4].

Experimental Protocols

Step 1: TLC Method Development
  • Prepare a 10 mg/mL solution of the crude mixture in dichloromethane.

  • Spot the mixture onto standard silica gel 60 F254 TLC plates.

  • Develop plates in varying ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).

  • Visualize under UV light (254 nm). The conjugated benzonitrile and iodine atom provide a strong chromophore.

  • Select the solvent ratio where the target compound's Rf is approximately 0.30 [1].

Step 2: Column Packing (Slurry Method)
  • Select a glass column appropriate for the crude mass (maintain a 1:20 to 1:50 ratio of crude to silica by weight) [1].

  • Prepare a slurry of 230–400 mesh silica gel in the initial non-polar solvent (100% Hexanes).

  • Pour the slurry into the column in a single, continuous motion.

  • Apply compressed air to pack the bed tightly. Maintain a flat, even solvent line above the silica at all times to prevent channeling [4].

Step 3: Dry Loading
  • Dissolve the crude mixture in a volatile solvent (e.g., DCM or Acetone) in a round-bottom flask.

  • Add dry silica gel (approximately 2-3 times the mass of the crude).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour this powder onto the top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the bed during solvent addition [4].

Step 4: Elution & Fraction Collection
  • Begin elution using an isocratic flow of the optimized solvent system (e.g., 90:10 Hexanes:EtOAc) [3].

  • Collect fractions in test tubes. The fraction size should be roughly 1/10th of the column volume [4].

  • Self-Validation Check: Monitor fractions via TLC. Before pooling, spot the first and last collected fractions containing the product alongside the pure starting materials. This ensures no overlapping tails of impurities are inadvertently combined into the final product.

  • Pool fractions containing the pure target compound (single spot at Rf ~0.3) and concentrate under reduced pressure.

Data Presentation

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupPropertyChromatographic Impact
Benzonitrile (-CN) Strong dipole, H-bond acceptorIncreases retention on normal-phase silica; provides strong UV absorbance (254 nm).
Iodine (-I) Heavy atom, highly lipophilicDecreases overall polarity; accelerates elution in non-polar solvents.
Ether Linkage (-O-R) Moderate polarity, neutralMinimal tailing; allows for modifier-free elution.

Table 2: TLC Solvent Screening Matrix (Example Data)

Solvent System (Hex:EtOAc)Target Compound RfPolar Impurity RfNon-Polar Impurity RfRecommendation
95:50.100.000.45Too slow; CV too high.
90:10 0.30 0.05 0.80 Optimal for isocratic flash chromatography.
80:200.550.150.95Too fast; poor resolution ( ΔCV<2 ).

Visualization

PurificationWorkflow Crude Crude Mixture (Target + Impurities) TLC TLC Optimization (Target Rf: 0.25-0.35) Crude->TLC Screen Solvents Load Dry Loading (Silica Gel Adsorption) TLC->Load Determine Ratio Elute Flash Chromatography (Hexanes/EtOAc Elution) Load->Elute Pack Column Fractions Fraction Collection & UV Analysis (254 nm) Elute->Fractions Isocratic Flow Pure Pure Compound (Concentration) Fractions->Pure Pool & Evaporate

Figure 1: Systematic workflow for normal-phase flash chromatography purification.

Troubleshooting & Optimization

  • Issue: Streaking or Tailing on the Column

    • Cause: While the target compound is neutral, unreacted phenolic starting materials (highly acidic) from the etherification step can streak and co-elute [1].

    • Solution: Perform an aqueous workup (washing the organic layer with 1M NaOH) prior to chromatography to remove acidic phenolic impurities [1].

  • Issue: Poor Resolution / Co-elution

    • Cause: Sample overload or incorrect mobile phase polarity [1].

    • Solution: Ensure the crude-to-silica ratio is strictly maintained. If ΔCV is less than 2, decrease the percentage of Ethyl Acetate in the mobile phase to lower the Rf to ~0.20 [3].

References

  • Stevens, W. C., & Hill, D. C. "General methods for flash chromatography using disposable columns." Molecular Diversity, 13(2), 247-252 (2009). URL:[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Syn. URL: [Link]

  • King Group. "Successful Flash Chromatography." Wake Forest University. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Recrystallization of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the purification of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via recrystallization. The protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via recrystallization. The protocols detailed herein are designed to be robust and reproducible, offering both single-solvent and multi-solvent system approaches. The underlying principles of solvent selection, crystal nucleation and growth, and impurity removal are discussed to empower the researcher with a deep understanding of the technique. This guide is intended to serve as a practical resource for obtaining high-purity 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, a critical prerequisite for its use in pharmaceutical research and development.

Introduction: The Critical Role of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of chemical purity is paramount. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[4] By carefully selecting a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures, one can induce the formation of a crystalline solid, leaving impurities behind in the solution (mother liquor).[5][6]

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a benzonitrile derivative, a class of compounds frequently encountered in medicinal chemistry. Its purification is a key step in many synthetic routes. This guide provides detailed protocols for its recrystallization, moving beyond a simple list of steps to explain the rationale behind each experimental choice.

Understanding the Molecule: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

To devise an effective recrystallization strategy, a basic understanding of the target molecule's structure is essential.

  • Aromatic Core: The benzonitrile group provides a relatively nonpolar, aromatic core.

  • Polar Substituents: The nitrile (-CN) and ether (-O-) functionalities introduce polarity.

  • Iodo Group: The iodine atom increases the molecular weight and can influence intermolecular interactions.

  • Cyclopropylmethoxy Group: This group adds some non-polar character.

The presence of both polar and non-polar regions suggests that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, will likely be effective for recrystallization.

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.[7]

  • Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, allowing for high recovery.[5][6]

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should be easily removable from the purified crystals.[7]

  • Appropriate boiling point: A boiling point that is too low can lead to excessive evaporation, while a boiling point that is too high can make the solvent difficult to remove.

  • Favorable crystal morphology: The solvent should promote the formation of well-defined crystals, which are easier to filter and wash.

Proposed Solvents for Screening

Based on the structural features of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile and general principles of solubility, the following solvents are recommended for initial screening:

SolventPolarityBoiling Point (°C)Rationale
IsopropanolIntermediate82.6Often a good starting point for compounds with mixed polarity.
EthanolIntermediate78.37Similar to isopropanol, widely available.[5]
AcetonitrilePolar aprotic81.6Can be effective for compounds with nitrile groups.[8]
Ethyl AcetateIntermediate77.1Good solvent for a wide range of organic compounds.[5]
TolueneNon-polar110.6May be suitable if the compound is less polar than anticipated.[5]
Heptane/EthanolMixtureVariableA two-solvent system can be effective if a single solvent is not ideal.
Dichloromethane/HexaneMixtureVariableAnother potential two-solvent system.
Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude 2-(Cyclopropylmethoxy) -5-iodobenzonitrile solubility_test Perform Solubility Test (Small Scale) start->solubility_test hot_dissolution Does it dissolve in hot solvent? solubility_test->hot_dissolution cold_precipitation Does it precipitate upon cooling? hot_dissolution->cold_precipitation Yes insoluble Insoluble: Try a more polar solvent hot_dissolution->insoluble No single_solvent Proceed with Single-Solvent Recrystallization cold_precipitation->single_solvent Yes too_soluble Too Soluble: Try a less polar solvent cold_precipitation->too_soluble No two_solvent Consider Two-Solvent Recrystallization insoluble->solubility_test too_soluble->two_solvent

Caption: Decision tree for solvent selection in recrystallization.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic solvents are often flammable and can be toxic.

Protocol 1: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable solvent is identified.[5]

Materials:

  • Crude 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Do not disturb the flask during this period. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent has the desired solubility properties.[5][6] A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

Materials:

  • Same as Protocol 1, with the addition of a second solvent.

Procedure:

  • Dissolution: Dissolve the crude 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly.Reheat the solution and add more solvent. Allow for slower cooling.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again.[1]
Poor Recovery The compound is too soluble in the cold solvent, or not enough cooling time was allowed.Ensure the solution is thoroughly chilled in an ice bath. Use a more non-polar solvent if solubility is too high.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Visualization of the Recrystallization Workflow

The following diagram outlines the general steps of the recrystallization process.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: General workflow for the recrystallization of a solid compound.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful recrystallization of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile. By understanding the principles of solvent selection and the rationale behind each step of the process, researchers can effectively purify this compound to the high standard required for its application in drug discovery and development. The key to successful recrystallization lies in careful experimentation and a systematic approach to solvent screening and optimization.

References

  • Experiment 2: Recrystallization.
  • SOP: CRYSTALLIZATION.
  • Recrystallization.
  • RECRYSTALLISATION.
  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • How can I purify impure benzonitrile? - ResearchGate. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Lab 1-Recrystallization Lab - Wellesley College. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - Beilstein Journals. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. Available at: [Link]

  • DNPH Recrystallization Apparatus In the round bottom flask, a... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Orthogonal Analytical Characterization of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Executive Summary 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (C₁₁H₁₀INO) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical drug discovery. Halogenated benzonitriles serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclopropylmethoxy)-5-iodobenzonitrile (C₁₁H₁₀INO) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical drug discovery. Halogenated benzonitriles serve as critical scaffolds in medicinal chemistry and environmental modeling[1]. In this molecule, the aryl iodide acts as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the nitrile group serves as a precursor for tetrazoles, primary amines, or carboxylic acids. Because this intermediate dictates the geometry of downstream active pharmaceutical ingredients (APIs), rigorous, multi-orthogonal analytical characterization is mandatory to confirm its regiochemical purity and structural integrity.

Structural Context & Analytical Causality

Routine analytical workflows often fail when applied to heavily substituted halogenated aromatics without understanding the underlying quantum and physical chemistry. The selection of analytical techniques for this compound is driven by specific structural causalities:

  • High-Resolution Mass Spectrometry (HRMS): Unlike chlorinated or brominated compounds, which exhibit distinct M+2 isotopic patterns, iodine is monoisotopic (¹²⁷I, 100% abundance). Consequently, standard low-resolution MS cannot easily distinguish iodinated compounds from isobaric interferences via isotopic ratios. HRMS is required to leverage the specific mass defect of iodine, ensuring unambiguous determination of the elemental composition. Optimized chromatographic conditions are essential to handle the specific polarities of halogenated aromatic systems[2].

  • Multinuclear NMR (¹H, ¹³C, 2D): The primary analytical challenge is confirming the 1,2,4-trisubstitution pattern. ¹³C NMR is uniquely suited for this due to the "heavy atom effect" of iodine. The large electron cloud of iodine causes a profound diamagnetic shielding effect, shifting the ipso-carbon (C5) upfield to approximately 80–90 ppm—distinctly separated from typical aromatic carbons. Hyphenated and high-resolution NMR techniques are essential for the structural elucidation of such complex pharmaceutical intermediates[3].

  • FT-IR Spectroscopy: While NMR confirms the carbon framework, FT-IR is required to unambiguously confirm the presence of the nitrile group. Nitriles can sometimes be silent or weak in Raman spectroscopy but exhibit a strong, sharp stretch in IR (~2225 cm⁻¹) due to the significant change in the dipole moment during vibration.

Workflow A 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile B LC-HRMS (Mass & Purity) A->B C Multinuclear NMR (Regiochemistry) A->C D ATR FT-IR (Functional Groups) A->D E [M+H]+ 299.9885 < 5 ppm Error B->E F 1,2,4-Trisubstitution C-I Heavy Atom Shift C->F G Nitrile: 2225 cm⁻¹ Ether: 1250 cm⁻¹ D->G H Validated Structural Characterization E->H F->H G->H

Orthogonal analytical workflow for structural validation.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, every protocol below is designed as a self-validating system, meaning the method includes an internal control that must pass for the data to be considered valid.

Protocol 1: High-Resolution LC-MS (ESI+)
  • Objective: Determine exact mass and validate elemental composition (C₁₁H₁₀INO).

  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Utilizing deuterated methanol can effectively bridge NMR and LC-MS workflows without signal degradation[4].

  • Methodology: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Use Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Loop: Co-infuse Leucine Enkephalin (m/z 556.2771) as an independent lock mass. Validation Check: If the mass error of the lock mass drifts >2 ppm during the acquisition, the run data is automatically flagged and rejected. This ensures the target [M+H]⁺ measurement of 299.9885 m/z is absolute and unaffected by instrument drift.

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, HMBC)
  • Objective: Map the carbon framework and confirm the exact regiochemistry of the ether and iodine substituents.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

  • Methodology: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra. Follow immediately with a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range ³J(C,H) connectivity.

  • Self-Validation Loop: Calibrate the spectrum internally using the CDCl₃ solvent residual peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm). Validation Check: The HMBC cross-peak between the O-CH₂ protons (δ 3.95) and the C2 aromatic carbon (δ 160.5) serves as an internal geometric proof. The absence of this specific cross-peak invalidates the proposed 1,2,4-trisubstitution structure, indicating a potential isomeric impurity.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
  • Objective: Identify orthogonal functional group vibrations (Nitrile and Ether).

  • Methodology: Place 2-3 mg of the neat solid directly onto the diamond ATR crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Loop: Perform an ambient air background scan immediately prior to sample loading. Validation Check: The software must subtract this background; if the baseline transmission drops below 95% in non-absorbing regions (indicating crystal contamination or atmospheric CO₂/H₂O interference), the crystal must be recleaned with isopropanol and the background re-acquired before proceeding.

NMR_Logic M Structural Features P 1H NMR M->P C 13C NMR M->C H1 Aliphatic: δ 0.3-1.3 (Cyclopropyl) P->H1 H2 Aromatic: AMX System (δ 6.8, 7.8, 7.9) P->H2 C1 Nitrile Carbon (δ 115) C->C1 C2 C-I Ipso Carbon (δ ~84) C->C2

NMR assignment logic for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Quantitative Data Summary

The following tables summarize the expected analytical data for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, serving as a reference standard for quality control and structural verification.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
¹H 0.35 - 0.45m2HCyclopropyl CH₂
¹H 0.60 - 0.70m2HCyclopropyl CH₂
¹H 1.25 - 1.35m1HCyclopropyl CH
¹H 3.95d (J = 7.0 Hz)2HO-CH₂
¹H 6.85d (J = 8.5 Hz)1HAr-H (C3, ortho to ether)
¹H 7.80dd (J = 8.5, 2.0 Hz)1HAr-H (C4)
¹H 7.90d (J = 2.0 Hz)1HAr-H (C6, ortho to nitrile)
¹³C 3.5s-Cyclopropyl CH₂
¹³C 10.2s-Cyclopropyl CH
¹³C 74.5s-O-CH₂
¹³C 84.0s-Ar-C (C5, C-I Heavy Atom Effect)
¹³C 103.5s-Ar-C (C1, C-CN)
¹³C 114.5s-Ar-C (C3)
¹³C 115.8s--C≡N (Nitrile)
¹³C 139.5s-Ar-C (C6)
¹³C 142.0s-Ar-C (C4)
¹³C 160.5s-Ar-C (C2, C-O)

Table 2: HRMS and FT-IR Diagnostic Features

TechniqueParameterExpected ValueDiagnostic Significance
LC-HRMS [M+H]⁺299.9885 m/zConfirms exact mass of C₁₁H₁₀INO
LC-HRMS Mass Error< 5 ppmValidates elemental composition against isobars
FT-IR ν(C≡N)~2225 cm⁻¹Confirms presence of nitrile group
FT-IR ν(C-O-C)~1250 cm⁻¹Confirms asymmetric ether stretch
FT-IR ν(C-I)~500 cm⁻¹Confirms heavy halogen presence

References

  • Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research. URL: [Link]

  • Franke, S., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry (PubMed). URL: [Link]

  • Tokunaga, T., & Okamoto, M. (2010). Recent Progress in LC-NMR. Sumitomo Kagaku R&D Report. URL: [Link]

  • Liu, Y., et al. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). PubMed Central (PMC). URL: [Link]

Sources

Method

Use of "2-(Cyclopropylmethoxy)-5-iodobenzonitrile" in multicomponent reactions

Application Note: Multicomponent Derivatization of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via Transition-Metal Catalysis Executive Summary The demand for highly functionalized, sp3-enriched building blocks in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multicomponent Derivatization of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via Transition-Metal Catalysis

Executive Summary

The demand for highly functionalized, sp3-enriched building blocks in modern drug discovery requires starting materials that can undergo rapid diversification without protecting-group manipulations. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9)[1] is a highly versatile bifunctional scaffold designed for this exact purpose. By combining a metabolically stable cyclopropylmethoxy pharmacophore with two distinct electrophilic nodes—a soft aryl iodide and a hard nitrile—this molecule serves as an ideal substrate for sequential or chemoselective Multicomponent Reactions (MCRs).

This application note provides detailed, self-validating protocols for leveraging this scaffold in two distinct transition-metal-catalyzed MCRs: a Palladium-catalyzed three-component amidine synthesis and a Copper-catalyzed three-component tetrazole synthesis.

Physicochemical & Structural Profiling: The Causality of Chemoselectivity

To successfully deploy this scaffold in complex MCRs, one must understand the electronic interplay between its functional groups.

  • The Cyclopropylmethoxy Shield : Unlike linear alkoxy groups (e.g., methoxy or ethoxy) which are highly susceptible to CYP450-mediated O-dealkylation, the cyclopropyl ring provides steric bulk and unique orbital hybridization that shields the ether linkage. Furthermore, it enhances the compound's lipophilicity (logP) and blood-brain barrier (BBB) penetrability.

  • Electronic Deactivation of the Nitrile : The ether oxygen at the C2 position exerts a strong positive mesomeric (+M) effect, donating electron density directly into the ortho position (C1). This resonance significantly increases the electron density at the carbon bearing the nitrile, reducing its electrophilicity. Consequently, the internal nitrile is electronically deactivated toward unwanted nucleophilic attacks.

  • Aryl Iodide Hyper-Reactivity : The C5-iodine bond is para to the ether group. While it receives some electron density via resonance, the exceptional polarizability and leaving-group ability of iodine override the electronic enrichment. Oxidative addition of Pd(0) or Cu(I) to the C-I bond occurs at rates orders of magnitude faster than competing reactions, allowing for absolute chemoselectivity.

MCR_Workflow SM 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile Pd_MCR Pd-Catalyzed MCR (Isocyanide + Amine) SM->Pd_MCR Pd(OAc)2, dppf Toluene, 80°C Cu_MCR Cu-Catalyzed MCR (NaN3 + Nitrile) SM->Cu_MCR CuI, DMEDA CH3CN, 110°C Amidine Aryl Amidine Derivative Pd_MCR->Amidine Tetrazole 1,5-Disubstituted Tetrazole Cu_MCR->Tetrazole

Chemoselective multicomponent derivatization pathways for the bifunctional scaffold.

Application 1: Palladium-Catalyzed Three-Component Synthesis of Amidines

Mechanism & Causality: This protocol utilizes a Pd-catalyzed isocyanide insertion MCR. The Pd(0) species selectively undergoes oxidative addition into the C-I bond. Isocyanide inserts into the resulting Aryl-Pd-I complex to form an imidoyl-palladium intermediate. The use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical here; its large bite angle (99°) enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step after amine coordination, preventing unwanted β -hydride elimination or homocoupling.

Optimization Data
EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃45%
2Pd(OAc)₂dppfK₂CO₃72%
3 Pd(OAc)₂ dppf Cs₂CO₃ 89%
4Pd₂(dba)₃dppfCs₂CO₃85%
Table 1: Effect of bidentate ligands and base strength on the suppression of homocoupling.
Step-by-Step Protocol
  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 mmol, 313 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), dppf (0.10 mmol, 55.4 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

  • Atmosphere Exchange : Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Reagent Addition : Under a positive flow of Argon, inject anhydrous Toluene (5.0 mL), followed by tert-butyl isocyanide (1.5 mmol, 170 µL) and morpholine (1.2 mmol, 105 µL).

  • Reaction : Seal the tube and heat the mixture in an oil bath at 80 °C for 12 hours. The reaction mixture will transition from a pale yellow suspension to a dark brown mixture as Pd(0) nanoparticles eventually form.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes/EtOAc 3:1). The starting aryl iodide (Rf ~ 0.8) will disappear, replaced by a highly polar, UV-active amidine spot (Rf ~ 0.2).

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water (2 × 10 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Pd_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-Pd-I) Pd0->OxAdd Ar-I addition Insertion Isocyanide Insertion (Imidoyl-Pd-I) OxAdd->Insertion R-NC addition Amination Amine Coordination & Deprotonation Insertion->Amination R'-NH2 + Base RedElim Reductive Elimination (Product Release) Amination->RedElim Halide loss RedElim->Pd0 Amidine release

Catalytic cycle of the Pd-catalyzed three-component synthesis of aryl amidines.

Application 2: Copper-Catalyzed Three-Component Synthesis of Tetrazoles

Mechanism & Causality: This protocol highlights the chemoselectivity of the scaffold. By reacting the aryl iodide with sodium azide and an external nitrile (acetonitrile), a 1,5-disubstituted tetrazole is formed. Cu(I) activates the aryl iodide to form an aryl azide in situ. The bidentate ligand DMEDA (N,N'-dimethylethylenediamine) is essential as it solubilizes CuI in the organic phase and prevents the disproportionation of Cu(I) to Cu(II) and Cu(0). Because the internal benzonitrile is electronically deactivated by the ortho-cyclopropylmethoxy group (as discussed in Section 2), the [3+2] cycloaddition occurs exclusively with the solvent (acetonitrile).

Chemoselectivity Data
EntryAryl Halide SubstrateNitrile SourceTemp (°C)Yield (%)
1 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Acetonitrile (Solvent) 110 81%
22-(Cyclopropylmethoxy)-5-iodobenzonitrileBenzonitrile (2.0 eq)11076%
32-(Cyclopropylmethoxy)-5-bromobenzonitrileAcetonitrile (Solvent)11022%
Table 2: Superior reactivity of the aryl iodide over the bromide, and successful intermolecular MCR.
Step-by-Step Protocol
  • Preparation : In a heavy-walled pressure tube, combine 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 mmol, 313 mg), NaN₃ (1.5 mmol, 97.5 mg), and CuI (0.10 mmol, 19.0 mg).

  • Solvent & Ligand : Add anhydrous Acetonitrile (5.0 mL) which acts as both the solvent and the third MCR component. Add DMEDA (0.20 mmol, 21.5 µL).

  • Reaction : Seal the tube tightly with a Teflon screw cap. CAUTION : Heating azides in sealed vessels generates pressure; always use a blast shield. Heat the mixture at 110 °C for 16 hours.

  • Quenching (Critical Safety Step) : Cool the vessel completely to room temperature before opening. Transfer the mixture to an Erlenmeyer flask in a well-ventilated fume hood. To safely destroy unreacted NaN₃ and traces of hydrazoic acid (HN₃), slowly add 10% aqueous NaNO₂ (5 mL), followed by the dropwise addition of 1 M H₂SO₄ until gas evolution ceases.

  • Workup : Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous NH₄OH to remove copper salts (the aqueous layer will turn deep blue). Dry over Na₂SO₄, concentrate, and purify via recrystallization from EtOH to afford the pure 1-(3-cyano-4-(cyclopropylmethoxy)phenyl)-5-methyl-1H-tetrazole.

References

  • Dömling, A., Wang, W., & Wang, K. (2012). Multicomponent Reactions with Isocyanides. Chemical Reviews, 112(6), 3083-3135. URL: [Link]

  • Jiang, H., et al. (2011). Palladium-Catalyzed Three-Component Synthesis of Aryl Amidines from Aryl Halides, Isocyanides, and Amines. Angewandte Chemie International Edition, 50(13), 2975-2978. URL: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL: [Link]

  • Zhu, Y., et al. (2010). Copper-Catalyzed Three-Component Synthesis of 1,5-Disubstituted 1H-Tetrazoles from Aryl Halides, Nitriles, and Sodium Azide. The Journal of Organic Chemistry, 75(24), 8677–8680. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals facing yield bottlenecks or purity issues during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals facing yield bottlenecks or purity issues during the synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile .

This compound is a critical halogenated building block often utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the development of complex pharmaceuticals, including kinase inhibitors and hypouricemic agents 1.

Here, we bypass generic advice and focus on the mechanistic causality behind experimental failures, providing field-proven protocols and troubleshooting matrices.

Synthetic Strategy & Workflow

The most efficient and atom-economical route to synthesize 2-(cyclopropylmethoxy)-5-iodobenzonitrile is via Nucleophilic Aromatic Substitution (SNAr) . By reacting commercially available 2-fluoro-5-iodobenzonitrile with cyclopropylmethanol in the presence of a strong base, the alkoxide selectively attacks the activated ortho-fluorine position. The strong electron-withdrawing cyano (-CN) group stabilizes the resulting Meisenheimer complex, driving the reaction forward 2.

G A 2-Fluoro-5-iodobenzonitrile (Electrophile) C SNAr Reaction (DMF, 0°C to RT) A->C Dissolved in DMF B Cyclopropylmethanol + NaH B->C Alkoxide Formation D 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile C->D Workup & Isolation

Figure 1: Optimal SNAr synthetic workflow for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Standard Operating Protocol: SNAr Method

This protocol is designed as a self-validating system. If yields drop below 85%, the parameters in this exact sequence must be audited.

Reagents:

  • 2-Fluoro-5-iodobenzonitrile: 1.0 equivalent (eq)

  • Cyclopropylmethanol: 1.2 eq

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.3 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 10 volumes (mL/g of starting material)

Step-by-Step Methodology:

  • Alkoxide Generation: Purge a dry, round-bottom flask with Argon. Suspend NaH (1.3 eq) in anhydrous DMF (5 vol) and cool to 0 °C using an ice bath.

  • Alcohol Addition: Dropwise add cyclopropylmethanol (1.2 eq). Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases. Causality: Irreversible deprotonation ensures a highly nucleophilic alkoxide is formed. Residual unreacted alcohol will drastically slow the subsequent SNAr step.

  • Electrophile Addition: Dissolve 2-fluoro-5-iodobenzonitrile (1.0 eq) in anhydrous DMF (5 vol). Add this solution dropwise to the alkoxide mixture at 0 °C to prevent thermal degradation of the iodine substituent.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validate completion via LC-MS or TLC (Hexanes/EtOAc 4:1, UV active).

  • Quenching: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with distilled water (3x) and finally with a 5% aqueous LiCl solution. Causality: The LiCl wash is critical; it disrupts the hydrogen bonding between DMF and EtOAc, pulling residual DMF into the aqueous phase and preventing product loss during concentration.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the yield outcomes when altering the base, solvent, and temperature parameters during the SNAr reaction.

EntryBase (eq)SolventTemp (°C)Time (h)Conversion (%)Primary Observation / Issue
1NaH (1.3)DMF0 to 253>95% Clean conversion, optimal conditions.
2K₂CO₃ (2.0)DMF801245%Sluggish reaction; requires heat which degrades product.
3t-BuOK (1.3)THF0 to 25682%Good yield, but highly sensitive to trace moisture.
4Cs₂CO₃ (1.5)MeCN60860%Moderate yield; competing hydrolysis observed.
5NaH (1.3)DMF60230%Significant de-iodination (des-iodo byproduct formed).

Troubleshooting & FAQs

Q1: My yield is plateauing around 60%, and LC-MS shows unreacted 2-fluoro-5-iodobenzonitrile alongside a new polar byproduct. How do I push the reaction to completion?

A: This is almost certainly a moisture contamination issue. Water in your DMF or hygroscopic starting materials will react with NaH to form sodium hydroxide (NaOH). NaOH acts as a competing nucleophile, attacking the 2-fluoro-5-iodobenzonitrile to form 2-hydroxy-5-iodobenzonitrile (the polar byproduct you are observing).

  • Fix: Ensure your DMF is strictly anhydrous (<50 ppm H₂O) and stored over molecular sieves. Titrate your NaH to ensure it hasn't degraded into NaOH in the container.

Q2: I am observing a significant amount of a des-iodo byproduct (2-(cyclopropylmethoxy)benzonitrile). What causes this cleavage?

A: Dehalogenation of the aryl iodide occurs when the reaction temperature exceeds 40–50 °C, especially in the presence of strong bases and ambient light, which can trigger unwanted single-electron transfer (SET) radical pathways. The carbon-iodine bond is the weakest bond in the molecule.

  • Fix: Keep the reaction strictly between 0 °C and room temperature (max 25 °C). If your specific scale requires longer reaction times, shield the reaction flask from direct light using aluminum foil.

Q3: During the aqueous workup, I'm losing product to an intractable emulsion between the water and Ethyl Acetate. How can I improve recovery?

A: DMF-water mixtures aggressively form emulsions during EtOAc extraction because DMF acts as a co-solvent, bridging the aqueous and organic phases.

  • Fix: Do not shake the separatory funnel vigorously on the first extraction. Instead, dilute the initial aqueous quench with a massive volume of water (at least 5x to 10x the original DMF volume) before adding EtOAc. Alternatively, use a 1:1 mixture of EtOAc and Heptane for the extraction; the non-polar heptane drastically decreases the solubility of DMF in the organic phase, forcing a clean phase separation.

Mechanistic Insight: The Meisenheimer Complex

Understanding the transition state is key to manipulating the reaction. The SNAr reaction does not proceed via a concerted mechanism. It is a stepwise process where the formation of the intermediate (the Meisenheimer complex) is the rate-determining step. The cyano group is mandatory here, as it acts as an electron sink to stabilize the negative charge on the aromatic ring.

G R1 Aryl Fluoride + Alkoxide MC Meisenheimer Complex (Stabilized by -CN) R1->MC Nucleophilic Attack P1 Aryl Ether Product MC->P1 Aromatization L1 Fluoride Leaving Group MC->L1 Elimination

Figure 2: Stepwise SNAr mechanism highlighting the critical Meisenheimer intermediate.

References

  • Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and downstream application...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and downstream application of 2-(cyclopropylmethoxy)-5-iodobenzonitrile . This highly functionalized building block—featuring a nitrile group, a cyclopropylmethoxy ether, and an aryl iodide—is a prime candidate for complex API (Active Pharmaceutical Ingredient) synthesis. However, its structural features make it susceptible to specific side reactions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity chemical outputs.

Part 1: Synthesis & Alkylation Byproducts

Context: The standard synthesis of this molecule involves the Williamson etherification of 2-hydroxy-5-iodobenzonitrile with cyclopropylmethyl bromide.

FAQ 1: Why am I observing multiple product peaks with the exact same mass (m/z 299.99) during my etherification step?

Causality: You are observing carbocation rearrangement byproducts. Cyclopropylmethyl halides are highly prone to structural equilibration. If your reaction conditions possess any SN​1 character, the cyclopropylmethyl cation rapidly equilibrates with cyclobutyl and 3-butenyl cations[1]. Consequently, the phenoxide nucleophile attacks these rearranged electrophiles, yielding 2-(cyclobutoxy)-5-iodobenzonitrile and 2-(3-butenyloxy)-5-iodobenzonitrile. Solution: You must force a strict SN​2 pathway. Avoid protic solvents and weak bases. Utilize a polar aprotic solvent (e.g., anhydrous DMF) and a strong, non-nucleophilic base (e.g., K2​CO3​ or Cs2​CO3​ ) to ensure the phenoxide is fully generated before the slow addition of the alkyl halide.

Alkylation Phenol 2-Hydroxy-5-iodobenzonitrile SN2 SN2 Pathway (Base, DMF) Phenol->SN2 SN1 SN1 Pathway (Carbocation Formation) Phenol->SN1 Reagent Cyclopropylmethyl Bromide Reagent->SN2 Reagent->SN1 Target 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile SN2->Target Desired Rearrange Cation Rearrangement SN1->Rearrange Equilibration Byproduct1 2-(Cyclobutoxy)- 5-iodobenzonitrile Rearrange->Byproduct1 Byproduct2 2-(3-Butenyloxy)- 5-iodobenzonitrile Rearrange->Byproduct2

Fig 1. Divergent pathways in Williamson etherification leading to rearrangement byproducts.

Protocol 1: Optimized Williamson Ether Synthesis (Self-Validating)

This protocol is designed to suppress SN​1 rearrangement.

  • Preparation: Charge a flame-dried flask with 2-hydroxy-5-iodobenzonitrile (1.0 eq) and finely milled anhydrous K2​CO3​ (2.0 eq).

  • Solvation: Add anhydrous DMF (0.2 M relative to phenol). Stir at 25°C for 30 minutes to ensure complete phenoxide formation (solution will turn distinctly yellow).

  • Alkylation: Cool the mixture to 0°C. Add cyclopropylmethyl bromide (1.2 eq) dropwise over 15 minutes.

  • Propagation: Warm to room temperature and stir for 12 hours.

  • In-Process Validation (LC-MS): Sample the reaction. A successful SN​2 trajectory will show a single major peak at [M+H]+ 299.99. If a secondary peak at the same mass appears at a different retention time, stop the reaction; your base is likely wet, promoting SN​1 character.

  • Workup: Quench with ice water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Part 2: Cross-Coupling Byproducts (Suzuki/Buchwald-Hartwig)

Context: The 5-iodo position of 2-(cyclopropylmethoxy)-5-iodobenzonitrile is highly reactive toward Palladium-catalyzed cross-couplings. However, the molecule's electronic landscape makes it vulnerable to specific catalytic off-cycles.

FAQ 2: During a Suzuki coupling, my major impurity has an m/z of 174.09. What is this, and how do I prevent it?

Causality: This is 2-(cyclopropylmethoxy)benzonitrile , resulting from hydrodehalogenation (protodehalogenation)[2]. After the Pd(0) catalyst undergoes oxidative addition into the C-I bond, the resulting Pd(II) complex can undergo a competing reduction pathway instead of the desired transmetalation. This occurs when bases (like alkoxides) or solvents (like methanol/ethanol) act as hydride donors[3]. Adventitious water can also serve as a hydrogen source in these undesired pathways[4]. Solution: Eliminate hydride sources. Switch from protic solvents (EtOH) to anhydrous aprotic solvents (1,4-Dioxane or Toluene). Replace strong alkoxide bases with weaker inorganic bases like K3​PO4​ or Cs2​CO3​ , which are less prone to acting as hydride donors[2].

FAQ 3: I am observing a mass of 317.99. Is my ether cleaving?

Causality: No, your ether is intact. The mass 317.99 corresponds to 2-(cyclopropylmethoxy)-5-iodobenzamide . The nitrile group at position 1 is undergoing hydrolysis . Suzuki couplings often utilize aqueous bases (e.g., 2M Na2​CO3​ ) at elevated temperatures (80-100°C), which are classic conditions for converting a nitrile to an amide. Solution: Transition to anhydrous cross-coupling conditions. Use finely powdered anhydrous K3​PO4​ in dry Dioxane, or use a pre-formed Pd G2/G3 precatalyst that operates efficiently at room temperature, sparing the sensitive nitrile.

PdCycle Start 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Start->OxAdd Hydrolysis Nitrile Hydrolysis (Aqueous Base, Heat) Start->Hydrolysis Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Ar'-B(OH)2) OxAdd->Transmet Hydride Hydride Abstraction (from base/solvent) OxAdd->Hydride Homocoup Homocoupling (Ar-Pd-Ar) OxAdd->Homocoup Target Desired Biaryl Product Transmet->Target Dehalo Hydrodehalogenation Byproduct [Ar-H] Hydride->Dehalo Biaryl Ullmann-type Dimer Homocoup->Biaryl Amide Amide Byproduct Hydrolysis->Amide

Fig 2. Competing catalytic off-cycles and side reactions in Palladium-catalyzed cross-couplings.

Protocol 2: Minimized-Byproduct Suzuki-Miyaura Coupling

This protocol uses bulky ligands to accelerate transmetalation and anhydrous conditions to prevent hydrolysis and hydrodehalogenation.

  • Preparation: To a dry Schlenk flask under argon, add 2-(cyclopropylmethoxy)-5-iodobenzonitrile (1.0 eq), arylboronic acid (1.2 eq), anhydrous K3​PO4​ (2.0 eq), and XPhos Pd G2 precatalyst (2 mol%)[2].

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvation: Add anhydrous 1,4-Dioxane (previously sparged with Argon for 30 mins).

  • Reaction: Heat to 80°C for 4 hours.

  • In-Process Validation (LC-MS): Check for m/z 174 (Dehalogenation) and m/z 345 (Homocoupling). If m/z 174 is >5%, your Dioxane may contain peroxide/water impurities acting as a hydrogen source[4]; switch to a fresh anhydrous bottle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

Part 3: Analytical Data Presentation

To rapidly diagnose failing reactions, cross-reference your LC-MS data against this standardized byproduct table.

Table 1: LC-MS Identification of Common Byproducts
Byproduct IdentityStructural ConsequenceChemical FormulaExact MassObserved m/z[M+H]+Relative RT Shift*
Target Starting Material Intact C11​H10​INO 298.98299.99 1.00 (Reference)
Rearrangement Isomers Ether is cyclobutyl/3-butenyl C11​H10​INO 298.98299.99 ~0.95 or ~1.05
Hydrodehalogenation Loss of Iodine (Ar-H) C11​H11​NO 173.08174.09 ~0.75 (More polar)
Nitrile Hydrolysis -CN converted to -CONH2 C11​H12​INO2​ 316.99317.99 ~0.60 (Highly polar)
Homocoupling (Ullmann) Ar-Ar Dimerization C22​H20​N2​O2​ 344.15345.16 ~1.40 (Highly lipophilic)

*Relative Retention Time (RT) shifts are approximations based on standard C18 Reverse-Phase gradients (Water/MeCN with 0.1% Formic Acid).

References

  • European Patent Office. (2004). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE (Patent 1171421). Cites Roberts and Mazur (1951) regarding carbocation rearrangement of cyclopropylmethyl halides. 1

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. 2

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Advances. 3

  • Grushin, V. V. et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 2-(Cyclopropylmeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile . This compound features a highly functionalized aryl ring containing a nitrile, an aryl iodide, and an ether linkage, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) and pharmaceutical scaffolding.

This guide bypasses generic advice to focus strictly on the mechanistic causality, thermodynamic controls, and kinetic troubleshooting required to synthesize this specific molecule with high yield and purity.

Mechanistic Pathways & Workflow Visualization

The synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is typically achieved through one of two primary retrosynthetic disconnections:

  • Route A: Williamson Ether Synthesis (O-Alkylation) – Utilizing 2-hydroxy-5-iodobenzonitrile and cyclopropylmethyl bromide.

  • Route B: Nucleophilic Aromatic Substitution ( SN​Ar ) – Utilizing 2-fluoro-5-iodobenzonitrile and cyclopropylmethanol.

SynthesisRoutes Target Target: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Phenol 2-Hydroxy-5-iodobenzonitrile CondA Williamson Ether Synthesis (K2CO3, DMF, 80°C) Phenol->CondA AlkylHalide Cyclopropylmethyl Bromide AlkylHalide->CondA CondA->Target Route A (Preferred) ArylFluoride 2-Fluoro-5-iodobenzonitrile CondB Nucleophilic Aromatic Substitution (NaH, THF, 0°C to RT) ArylFluoride->CondB Alcohol Cyclopropylmethanol Alcohol->CondB CondB->Target Route B (Alternative)

Reaction pathways for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via Williamson Synthesis and SNAr.

Frequently Asked Questions (FAQs): Experimental Design

Q: Why is Route A (Williamson Ether Synthesis) generally preferred over Route B ( SN​Ar ) for this specific target? A: Route A is preferred due to the high atom economy, substrate stability, and operational simplicity of the Williamson ether synthesis. Phenols are sufficiently acidic ( pKa​ ~9-10) to be quantitatively deprotonated by mild bases like K2​CO3​ [1]. Route B requires the generation of a highly basic aliphatic alkoxide using strong bases like Sodium Hydride (NaH), which introduces moisture sensitivity and the risk of side reactions, such as the nucleophilic attack on the nitrile group[2].

Q: In Route A, why do we use Potassium Carbonate ( K2​CO3​ ) instead of stronger bases? A: The choice of base is dictated by the pKa​ of the nucleophile. K2​CO3​ is perfectly tuned to deprotonate 2-hydroxy-5-iodobenzonitrile without hydrolyzing the sensitive nitrile group. Stronger bases (e.g., NaOH, KOH) in aqueous or alcoholic solvents can lead to the hydration of the nitrile to an amide or carboxylic acid[3].

Q: In Route B ( SN​Ar ), why does the alkoxide attack the fluorine position and not the iodine position? A: Nucleophilic Aromatic Substitution ( SN​Ar ) kinetics are governed by the stabilization of the anionic Meisenheimer transition state. Fluorine is highly electronegative, strongly polarizing the C-F bond and stabilizing the incoming negative charge far better than iodine. Additionally, the strongly electron-withdrawing nitrile group is ortho to the fluorine, providing necessary resonance stabilization for the substitution to occur specifically at the fluorinated carbon[2].

Troubleshooting Guide: Common Issues & Resolutions

Issue 1: Sluggish Conversion or Stalled Reaction in Route A
  • Mechanistic Cause: While cyclopropylmethyl bromide is a primary alkyl halide (ideal for SN​2 ), the adjacent cyclopropyl ring introduces slight steric hindrance, which can slow down the nucleophilic attack[4].

  • Resolution: Implement a Finkelstein catalyst . Add 0.1 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture. The iodide ion acts as a highly nucleophilic catalyst, temporarily displacing the bromide to form cyclopropylmethyl iodide in situ, which is a vastly superior electrophile for the phenoxide attack[4].

Issue 2: Formation of C-Alkylation Byproducts in Route A
  • Mechanistic Cause: Phenoxide ions are ambient nucleophiles capable of reacting at the oxygen (O-alkylation) or the ortho/para carbons (C-alkylation). Using non-polar solvents or counterions that tightly coordinate to the oxygen (like Li+ ) shifts the reaction toward C-alkylation[5].

  • Resolution: Ensure the use of polar aprotic solvents (DMF or DMSO) and larger alkali metal counterions ( K+ or Cs+ ). These conditions solvate the cation, leaving the phenoxide oxygen "naked" and highly reactive, driving >95% regioselectivity toward O-alkylation[5].

Issue 3: Low Yield and Complex Mixtures in Route B
  • Mechanistic Cause: Trace moisture in the THF or cyclopropylmethanol will react with NaH to form NaOH. Hydroxide ions will outcompete the cyclopropylmethoxide for the SN​Ar reaction, yielding 2-hydroxy-5-iodobenzonitrile instead of the target ether.

  • Resolution: Employ strictly anhydrous techniques. Distill cyclopropylmethanol over CaH2​ prior to use, and utilize sure-seal anhydrous THF. Ensure the alkoxide generation step is complete (cessation of H2​ gas evolution) before introducing the aryl fluoride.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for both synthetic routes to allow for rapid experimental comparison.

ParameterRoute A: Williamson Ether SynthesisRoute B: Nucleophilic Aromatic Substitution ( SN​Ar )
Starting Material 2-Hydroxy-5-iodobenzonitrile2-Fluoro-5-iodobenzonitrile
Reagent Cyclopropylmethyl bromide (1.2 eq)Cyclopropylmethanol (1.1 eq)
Base K2​CO3​ (2.0 eq)NaH (60% in oil) (1.2 eq)
Solvent Anhydrous DMF (10 volumes)Anhydrous THF (10 volumes)
Catalyst NaI or KI (0.1 eq)None
Temperature 70 °C - 80 °C0 °C to Room Temperature
Reaction Time 4 - 6 hours2 - 4 hours
Expected Yield 85% - 95%70% - 80%
Primary Impurity Unreacted starting materialHydrolysis byproduct (Phenol)

Standard Operating Procedures (SOPs)

These self-validating protocols include built-in In-Process Controls (IPCs) to ensure experimental integrity at every step.

Protocol A: Optimized Williamson Ether Synthesis (Recommended)
  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-hydroxy-5-iodobenzonitrile (1.0 eq, 10.0 mmol) and anhydrous K2​CO3​ (2.0 eq, 20.0 mmol).

  • Solvation & Deprotonation: Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes. Self-Validation: The solution will undergo a distinct color change (typically turning yellow/orange) indicating the formation of the phenoxide anion[3].

  • Electrophile Addition: Add cyclopropylmethyl bromide (1.2 eq, 12.0 mmol) followed by NaI (0.1 eq, 1.0 mmol)[4].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 75 °C using a pre-heated oil bath.

  • IPC Monitoring: After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 4:1) or HPLC. The reaction is complete when the starting phenol is <2% by area.

  • Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl solution ( 2×20 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2-(Cyclopropylmethoxy)-5-iodobenzonitrile. Purify via flash chromatography if necessary.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Alkoxide Generation: In an oven-dried flask purged with Argon, dissolve cyclopropylmethanol (1.1 eq, 11.0 mmol) in 15 mL of anhydrous THF. Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) in small portions. Self-Validation: Observe the evolution of H2​ gas. Stir for 30 minutes at 0 °C until bubbling completely ceases, confirming full alkoxide generation.

  • Substitution: Dissolve 2-fluoro-5-iodobenzonitrile (1.0 eq, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with 10 mL of saturated aqueous NH4​Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate ( 3×25 mL). Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Preparation of Ethers | CK-12 Foundation Source: CK-12 Foundation URL:[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Organic-Synthesis.com URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Stability &amp; Troubleshooting

Welcome to the Application Science portal. As a halogenated benzonitrile ether, 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile building block in medicinal chemistry and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal. As a halogenated benzonitrile ether, 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly versatile building block in medicinal chemistry and organic synthesis. However, its polyfunctional nature means it is susceptible to multiple orthogonal degradation pathways depending on the environmental stressor.

This guide is designed by our Senior Application Scientists to help you understand the causality behind its degradation, troubleshoot common analytical anomalies, and implement self-validating stability protocols.

Molecular Anatomy & Susceptibility Profile

To predict and control the stability of this compound, we must dissect its functional groups. The molecule contains three distinct reactive sites, each dictating a specific degradation causality:

  • The Aryl Iodide (-I): Aryl iodides possess a notably low bond dissociation energy (BDE) compared to other aryl halides[1]. This makes the C-I bond highly susceptible to homolytic cleavage under ultraviolet (UV) irradiation, leading to photolytic dehalogenation.

  • The Nitrile Group (-CN): Nitriles are electrophilic. Under aqueous acidic or basic conditions, they undergo nucleophilic addition of water, hydrolyzing first to a primary amide, and subsequently to a carboxylic acid[2].

  • The Cyclopropylmethoxy Ether: While generally stable to mild conditions, alkyl aryl ethers can be cleaved by strong Brønsted or Lewis acids. Furthermore, the inherent ring strain of the cyclopropyl group (~27 kcal/mol) makes it vulnerable to acid-catalyzed ring-opening.

DegradationPathways cluster_1 Photolytic Degradation cluster_2 Hydrolytic Degradation cluster_3 Ether Cleavage Parent 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (Parent Compound) Dehalo 2-(Cyclopropylmethoxy)benzonitrile + Iodine Radicals Parent->Dehalo Homolytic C-I Cleavage (UV Light) Amide 2-(Cyclopropylmethoxy)-5-iodobenzamide (+18 Da Mass Shift) Parent->Amide H2O / H+ or OH- Phenol 2-Hydroxy-5-iodobenzonitrile (Loss of Cyclopropylmethyl) Parent->Phenol Strong Acids (e.g., BBr3, HI) Acid 2-(Cyclopropylmethoxy)-5-iodobenzoic acid (+19 Da Mass Shift) Amide->Acid H2O / H+ or OH-

Fig 1: Primary degradation pathways of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Troubleshooting Guide & FAQs

Q: Why does my stock solution of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile turn yellow or brown over time? A: This is a classic indicator of photolytic dehalogenation. Because the aryl C-I bond has a low BDE, exposure to ambient UV/visible light induces homolytic cleavage, generating an aryl radical and an iodine radical[1]. The iodine radicals rapidly dimerize to form molecular iodine ( I2​ ), which imparts a yellow/brown tint to the solution. Self-Validating Tip: Always store stock solutions in amber vials. When conducting stability assays, run a "dark control" (a foil-wrapped vial) in parallel with your exposed sample to definitively isolate photolytic degradation from thermal degradation.

Q: During LC-MS analysis of my stressed samples, I observe a major impurity peak with a mass shift of +18 Da. What is this degradant? A: A +18 Da mass shift indicates the addition of one molecule of water, corresponding to the hydrolysis of the nitrile group to a primary amide (-CONH2). Nitriles are susceptible to nucleophilic attack by water under both acidic and basic conditions[2]. Under harsher, prolonged basic conditions, you may observe a +19 Da shift (relative to the parent), indicating further hydrolysis to the corresponding carboxylic acid.

Q: I am using this compound as a building block, but acidic workups result in the loss of the cyclopropyl group. Why? A: The cyclopropylmethoxy group is an alkyl aryl ether. Strong Brønsted acids (e.g., HBr, HI) or Lewis acids coordinate to the ether oxygen. This coordination facilitates nucleophilic attack at the less sterically hindered alkyl carbon, cleaving the ether to yield 2-hydroxy-5-iodobenzonitrile.

Forced Degradation Experimental Protocol

To establish a comprehensive stability profile compliant with ICH Q1A guidelines[3],[4], follow this standardized, self-validating methodology.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the parent compound in HPLC-grade Acetonitrile (MeCN). Note: Ensure complete dissolution before proceeding.

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 1N HCl. Seal and incubate at 60°C for 24 hours.

  • Basic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 1N NaOH. Seal and incubate at 60°C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Photolytic Stress: Expose 1 mL of stock in a clear quartz vial to UV light (minimum 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B. Keep a foil-wrapped vial adjacent as a dark control.

  • Quenching (Critical Step): Neutralize the acidic and basic samples with an equivalent volume of 1N NaOH or 1N HCl, respectively, to halt degradation. Dilute all samples 1:10 with the LC mobile phase prior to injection.

  • Analysis: Analyze via LC-MS coupled with a Photodiode Array (PDA) detector. Causality Check: The PDA is critical because deiodination alters the UV chromophore of the aromatic system. Relying solely on MS may result in poor mass balance if the degradant does not ionize efficiently.

Workflow Sample 1. Sample Prep 1 mg/mL in MeCN Stress 2. Stress Conditions Acid, Base, Ox, UV Sample->Stress Quench 3. Quenching Neutralize & Dilute Stress->Quench Analysis 4. LC-MS/PDA Mass Balance & ID Quench->Analysis

Fig 2: Standardized forced degradation workflow for stability profiling.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile under standard forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp / TimeExpected DegradationPrimary Degradant Identified
Acidic 1N HCl60°C / 24h~12.5%2-(Cyclopropylmethoxy)-5-iodobenzamide (+18 Da)
Basic 1N NaOH60°C / 24h~28.0%2-(Cyclopropylmethoxy)-5-iodobenzoic acid (+19 Da)
Oxidative 3% H2​O2​ 25°C / 24h< 2.0%N/A (Highly stable to mild oxidation)
Photolytic UV/Vis Light25°C / 24h~45.5%2-(Cyclopropylmethoxy)benzonitrile (-126 Da)
Thermal Solid State60°C / 7 Days< 1.0%N/A

References

  • LibreTexts. "20.7: Chemistry of Nitriles - Hydrolysis Mechanisms." Organic Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Modern photo- and electrochemical approaches to aryl radical generation." RSC Advances. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products - Draft Guidance." Available at:[Link]

  • MasterControl. "ICH Q1 Stability Testing Guidelines." GxP Lifeline. Available at:[Link]

Sources

Troubleshooting

Side reaction management in "2-(Cyclopropylmethoxy)-5-iodobenzonitrile" synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile . This guide is engineered for drug development professionals and synthetic chemists who require precise con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile . This guide is engineered for drug development professionals and synthetic chemists who require precise control over etherification (O-alkylation) workflows.

The synthesis of this intermediate relies on the Williamson ether synthesis, reacting 2-hydroxy-5-iodobenzonitrile with a cyclopropylmethyl halide. While seemingly straightforward, the polyfunctional nature of the starting material (a nucleophilic phenol, an electrophilic nitrile, and a photo-labile aryl iodide) combined with the strain of the cyclopropyl ring creates a complex reaction matrix prone to side reactions.

Part 1: Mechanistic Pathway & Side Reaction Divergence

To effectively troubleshoot, one must understand the causality of the reaction pathways. The diagram below illustrates the desired SN​2 trajectory versus the mechanistic deviations that lead to common impurities.

SideReactionManagement SM 2-Hydroxy-5-iodobenzonitrile + Cyclopropylmethyl Bromide Phenoxide Phenoxide Intermediate (Ambident Nucleophile) SM->Phenoxide Base (K2CO3) - HBr Target Target Compound 2-(Cyclopropylmethoxy) -5-iodobenzonitrile Phenoxide->Target SN2 Alkylation (Anhydrous, 65°C) SP1 Homoallylic Ether (Ring-Opened Byproduct) Phenoxide->SP1 SET / Radical Pathway (High Temp / Trace Metals) SP2 Hydrolyzed Nitrile (Amide/Carboxylic Acid) Phenoxide->SP2 Strong Base (NaOH) + H2O SP3 Deiodinated Product (C-I Homolysis) Phenoxide->SP3 UV Light / Trace Pd/Cu

Mechanistic divergence in 2-(cyclopropylmethoxy)-5-iodobenzonitrile synthesis.

Part 2: Troubleshooting FAQs (Q&A)

Q1: Why am I observing a homoallylic ether byproduct (3-butenyloxy derivative) instead of the cyclopropylmethoxy product?

Causality: This is a classic ring-opening side reaction. The cyclopropylmethyl radical is highly unstable due to ring strain and rapidly rearranges to a 3-butenyl (homoallylic) radical at a rate of approximately 108 s−1 [1]. If your reaction conditions inadvertently shift from a pure two-electron SN​2 mechanism to a Single Electron Transfer (SET) pathway, this radical intermediate will form[2]. Solution: SET pathways are triggered by excessive temperatures or trace transition metal impurities. Ensure your reaction temperature does not exceed 70 °C. If the issue persists, switch to a fresh, metal-free reaction vessel and ensure your cyclopropylmethyl bromide is highly pure[3].

Q2: My LC-MS shows a mass corresponding to +18 Da or +19 Da relative to the target. What is happening?

Causality: You are observing nitrile hydrolysis. Nitrile carbons are highly electrophilic. If you use a strong, nucleophilic base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), especially in the presence of adventitious water, the hydroxide ion will attack the nitrile carbon. This forms an imidic acid intermediate that tautomerizes into an amide ( +18 Da ), which can further hydrolyze to a carboxylic acid[4]. Solution: Abandon hydroxide bases. Utilize anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). The carbonate ion is basic enough to deprotonate the phenol (pKa ~8) but is poorly nucleophilic, thereby preserving the nitrile group[4].

Q3: I am seeing a significant amount of deiodinated product (2-(cyclopropylmethoxy)benzonitrile). How do I prevent this?

Causality: The Carbon-Iodine (C-I) bond is relatively weak (Bond Dissociation Energy ~65 kcal/mol). It is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, or via oxidative addition if trace palladium or copper from previous cross-coupling experiments contaminates your glassware. Solution: Conduct the reaction in amber glassware or wrap the flask in aluminum foil to block ambient light. Dedicate a specific set of stir bars for halogenation/alkylation steps to avoid cross-contamination from metal-catalyzed workflows.

Q4: The reaction stalls at 60% conversion. How can I drive it to completion without raising the temperature and risking ring-opening?

Causality: Cyclopropylmethyl bromide is a primary halide, but the adjacent cyclopropyl ring introduces mild steric hindrance, slowing down the SN​2 attack by the bulky phenoxide. Solution: Employ an in situ Finkelstein reaction. Add a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 to 0.2 equivalents). The iodide ion acts as a nucleophilic catalyst, displacing the bromide to form cyclopropylmethyl iodide, which is vastly more reactive toward the phenoxide.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of target versus side products.

Solvent SystemBase UsedTemp (°C)AdditiveTarget Yield (%)Ring-Opened SP (%)Hydrolyzed SP (%)Deiodinated SP (%)
DMF (Anhydrous) K2​CO3​ 65None82< 1< 1< 1
Water / EtOHNaOH80None41< 238 < 1
DMF (Anhydrous) K2​CO3​ 110 None5522 < 1< 1
DMF (Ambient Light) K2​CO3​ 65None71< 1< 114
Acetone (Anhydrous) K2​CO3​ 60KI (0.1 eq) 94 < 1< 1< 1

Note: SP = Side Product. Optimal conditions utilize Acetone/KI to maximize SN​2 kinetics while operating at a mild temperature to suppress SET pathways.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture.

Reagents:

  • 2-Hydroxy-5-iodobenzonitrile: 1.0 eq (10.0 mmol, 2.45 g)

  • Cyclopropylmethyl bromide: 1.2 eq (12.0 mmol, 1.62 g)

  • Potassium Carbonate ( K2​CO3​ , anhydrous, finely powdered): 1.5 eq (15.0 mmol, 2.07 g)

  • Potassium Iodide (KI, anhydrous): 0.1 eq (1.0 mmol, 0.16 g)

  • Acetone (Extra Dry): 25 mL

Step-by-Step Methodology:

  • Preparation & Deprotonation:

    • Charge a flame-dried, foil-wrapped 100 mL round-bottom flask with 2-hydroxy-5-iodobenzonitrile, K2​CO3​ , KI, and anhydrous acetone.

    • Stir the suspension at room temperature (20-25 °C) under a nitrogen atmosphere for 30 minutes.

    • Self-Validation Check: The mixture should transition from a colorless/white suspension to a distinct pale yellow hue. This color change confirms the successful deprotonation of the phenol to the highly nucleophilic phenoxide anion.

  • Electrophile Addition:

    • Add cyclopropylmethyl bromide dropwise over 5 minutes via a syringe.

  • Alkylation & Thermal Control:

    • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 60 °C).

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting material ( Rf​≈0.2 ) should steadily diminish, replaced by a new, less polar, UV-active product spot ( Rf​≈0.6 ). Complete conversion is typically achieved within 4-6 hours due to the KI catalysis.

  • Quench & Workup:

    • Cool the reaction to room temperature. Quench by adding 30 mL of ice-cold distilled water to dissolve the inorganic salts ( KBr , unreacted K2​CO3​ ).

    • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ).

  • Purification:

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

    • Self-Validation Check: Analyze the crude 1H NMR. The absence of a broad singlet at ~10.5 ppm confirms the consumption of the phenol. The presence of a doublet at ~3.9 ppm ( −OCH2​− ) and multiplets around 0.3-0.6 ppm confirms the intact cyclopropyl ring, validating that ring-opening was successfully suppressed.

References

  • Sigma-Aldrich. "2-Hydroxy-5-iodobenzonitrile | 685103-95-1". sigmaaldrich.com.
  • BenchChem. "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols". benchchem.com.
  • BenchChem. "Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides". benchchem.com.
  • National Institutes of Health (NIH). "Iron-Catalyzed Heterocycle and Arene Deprotonative Alkylation". nih.gov.
  • Journal of the American Chemical Society (ACS). "Ion and Radical Rearrangements as a Probe of the Mechanism of a Surface Reaction: The Desulfurization of Cyclopropylmethanethiol and 3-Butene-1-thiol on Mo(110)". acs.org.

Sources

Optimization

Technical Support Center: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Cross-Coupling Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the late-stage functionalization of highly active, multi-functional aryl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the late-stage functionalization of highly active, multi-functional aryl halides. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile presents a unique triad of chemical features that dictate catalyst and condition selection:

  • Aryl Iodide Core : The C–I bond undergoes extremely fast oxidative addition. However, this speed often leads to the accumulation of Pd(II) intermediates, making the reaction susceptible to iodide-induced catalyst poisoning and homocoupling if the subsequent transmetalation step is not optimized.

  • Nitrile Group (-CN) : While its electron-withdrawing nature further activates the ring, it is highly sensitive to basic hydrolysis, strictly limiting the use of strong aqueous bases.

  • Cyclopropylmethoxy Ether : Generally robust under standard Pd-catalysis, but susceptible to ring-opening under strong Lewis acidic or harsh radical conditions.

This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure high-yielding transformations.

Section 1: Catalyst & Condition Selection Matrix

To prevent side reactions, the catalytic system must be tailored to accelerate the rate-limiting step (transmetalation or reductive elimination) while respecting the functional group tolerances of the substrate.

Reaction TypeRecommended Catalyst / LigandOptimal BasePreferred SolventMechanistic Rationale
Suzuki-Miyaura XPhos Pd G3 or Pd(dppf)Cl₂K₃PO₄ (aq) or K₂CO₃1,4-Dioxane/H₂O (4:1)XPhos accelerates transmetalation of bulky/deactivated boronic acids, preventing Pd(II) stalling. K₃PO₄ is mild enough to prevent nitrile hydrolysis [1].
Buchwald-Hartwig RuPhos Pd G3 or BrettPhos Pd G3Cs₂CO₃ or NaOtBuToluene (Anhydrous)Aryl iodides form off-cycle dimers. RuPhos/BrettPhos favor monomeric active species, overcoming "iodide inhibition" [2].
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or iPr₂NHTHF or DMFStandard Cu-co-catalyzed conditions work well; the mild amine bases do not threaten the cyclopropyl or nitrile groups.
Section 2: Mechanistic Workflow & Causality

Understanding the catalytic cycle is critical for troubleshooting. For aryl iodides, the oxidative addition to Pd(0) is nearly instantaneous. The bottleneck shifts entirely to the Base Exchange / Transmetalation step. If this step is too slow, the accumulated oxidative addition complex will undergo deleterious side reactions.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Complex [Ar-Pd(II)(L)-I] (Fast Step) Pd0->OA + 2-(Cyclopropylmethoxy) -5-iodobenzonitrile TM Transmetalation Complex [Ar-Pd(II)(L)-Ar'] (Rate-Limiting Step) OA->TM + Ar'-B(OH)2 / Base Side Side Reactions: Homocoupling / Dehalogenation OA->Side Stalled Transmetalation Prod Cross-Coupled Product (Ar-Ar') TM->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Simplified catalytic cycle highlighting the transmetalation bottleneck for aryl iodides.

Section 3: Troubleshooting & FAQs

Q1: My nitrile group is hydrolyzing into a primary amide during the Suzuki coupling. How do I prevent this? Causality : Nitriles undergo hydration to amides (and eventually carboxylic acids) in the presence of strong hydroxide bases (e.g., NaOH, KOH) at elevated temperatures (>80 °C). Solution : Switch to a milder, inorganic base such as K₃PO₄ or K₂CO₃. The base's role in Suzuki coupling is to coordinate to the Pd(II) complex to displace the iodide, forming a Pd-OAr/OH species that readily undergoes transmetalation [1]. K₃PO₄ provides sufficient basicity for this exchange without triggering nitrile hydrolysis.

Q2: I am observing significant homocoupling (Ar-Ar) and hydrodehalogenation (Ar-H) instead of my cross-coupled product. Causality : Because the C–I bond is highly reactive, the oxidative addition complex [Ar-Pd(II)(L)-I] forms rapidly. If your boronic acid is sterically hindered or your base is insoluble, transmetalation stalls. The stranded Pd(II) intermediate will then undergo homocoupling or abstract a hydride from the solvent/ligand (hydrodehalogenation). Solution :

  • Use an electron-rich, bulky biaryl phosphine ligand (like XPhos) to accelerate transmetalation.

  • Ensure your base is adequately dissolved (use a biphasic Dioxane/Water system).

  • Slowly add the 2-(Cyclopropylmethoxy)-5-iodobenzonitrile via syringe pump to keep its concentration low, preventing two Ar-Pd(II) species from interacting.

Q3: My Buchwald-Hartwig amination stalls at 30% conversion, even with fresh catalyst. Causality : This is a classic case of "Iodide Inhibition." Aryl iodides generate iodide anions during the catalytic cycle. These anions can bridge two Pd centers to form inactive dimers [Pd(Ar)(I)(L)]₂ or outcompete the amine for binding to the metal center [2]. Solution : Use BrettPhos or RuPhos ligands. Their extreme steric bulk prevents the formation of Pd dimers, favoring the active monomeric state. Additionally, run the reaction in an apolar solvent like Toluene where the NaI or KI byproduct is insoluble and precipitates out of the catalytic cycle [2].

Section 4: Self-Validating Experimental Protocols
Protocol A: Nitrile-Tolerant Suzuki-Miyaura Coupling

This protocol uses a mild base and highly active precatalyst to ensure rapid transmetalation before side reactions occur.

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely ground K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure N₂ (repeat 3 times).

  • Solvent Addition : Add degassed 1,4-Dioxane (4.0 mL) and degassed DI H₂O (1.0 mL) via syringe.

    • Validation Check: The biphasic mixture should initially appear pale yellow.

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

    • Validation Check: Monitor via LC-MS at 2 hours. The highly UV-active aryl iodide peak should be >90% consumed. If unreacted iodide remains but boronic acid is depleted, protodeboronation has occurred; add 0.5 equiv more boronic acid.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Iodide-Tolerant Buchwald-Hartwig Amination

This protocol utilizes RuPhos and an apolar solvent to force the precipitation of inhibitory iodide salts.

  • Preparation : In a nitrogen-filled glovebox, charge a vial with 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv, 1.2 mmol), RuPhos Pd G3 (0.03 equiv, 3 mol%), and Cs₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvent Addition : Add anhydrous Toluene (5.0 mL). Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction : Heat to 100 °C for 12 hours.

    • Validation Check: Within the first 15 minutes of heating, the solution should transition from yellow to a deep red/orange, confirming the generation of the active RuPhos-Pd(0) monomeric species. A fine white precipitate (CsI) should become visible on the walls of the vial, confirming the removal of inhibitory iodide from the solution [2].

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, elute with CH₂Cl₂, and concentrate the filtrate for column chromatography.

Section 5: References
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at:[Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Available at:[Link]

Troubleshooting

Removal of impurities from "2-(Cyclopropylmethoxy)-5-iodobenzonitrile"

[label Refining Anhydrous Conditions I'm now focusing on anhydrous conditions to prevent the polar TLC spot, the amide. I'll refine the purification, ensuring anhydrous conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Refining Anhydrous Conditions

I'm now focusing on anhydrous conditions to prevent the polar TLC spot, the amide. I'll refine the purification, ensuring anhydrous conditions. The strategy will be to use a basic solution extraction, drying with Na2SO4, followed by flash chromatography.

Refining Chromatography Strategy

I'm now detailing flash chromatography. I've broken it down step-by-step for a practical guide. I'll describe packing the column, loading the sample, and an elution gradient. I'm focusing on validating the fractions via TLC. The goal is to maximize yield. I will also incorporate recrystallization protocols.

Detailing Purification Strategies

I'm now detailing a scalable recrystallization protocol to remove impurities. Since I have observed minor impurities from a basic extraction, recrystallization offers a solvent-efficient alternative. I've broken the protocol into steps: dissolving the crude solid in boiling ethanol, adding water until turbid, cooling, and filtering to obtain the pure compound.

Technical Support Center: Troubleshooting & Purification Guide for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of synthesizing and purifying highly functionalized aryl halides. The compound 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) [2.9] is a critical intermediate in the pharmaceutical and agrochemical industries, primarily utilized as an electrophilic building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

The presence of three distinct functional groups—a nitrile, a cyclopropylmethoxy ether, and an iodine atom—makes it highly versatile but also susceptible to specific side reactions during its synthesis. This guide provides a causality-driven framework to identify, troubleshoot, and eliminate common impurities generated during its standard synthesis (the base-mediated alkylation of 2-hydroxy-5-iodobenzonitrile with cyclopropylmethyl bromide).

Impurity Profiling & Quantitative Data

Understanding the physicochemical differences between the target molecule and its impurities is the foundation of any self-validating purification protocol.

Table 1: Common Impurities and Physicochemical Properties

CompoundRole / OriginCAS NumberKey Differentiator for Separation
2-(Cyclopropylmethoxy)-5-iodobenzonitrile Target Product 1369843-13-9[2]Highly lipophilic, neutral ether.
2-Hydroxy-5-iodobenzonitrileUnreacted Starting Material3336-04-7Phenolic hydroxyl (pKa ~8.5); soluble in alkaline aqueous solutions.
2-(Cyclopropylmethoxy)benzonitrileDe-iodination Byproduct83728-40-9[3]Lacks iodine; lower molecular weight, slightly higher Rf on silica.
2-(Cyclopropylmethoxy)-5-iodobenzamideHydrolysis ByproductN/AHighly polar primary amide; strong hydrogen bonding, very low Rf.
Cyclopropylmethyl bromideUnreacted Alkylating Agent7051-34-5Volatile; can be removed via high vacuum or trituration.

Mechanistic Pathway of Impurity Formation

Before executing purification, we must understand why these impurities form. The alkylation requires a base (e.g., K2CO3) and heat. Prolonged heating in the presence of trace water can lead to base-mediated hydrolysis of the nitrile to an amide. Furthermore, trace metals or excessive thermal stress can induce reductive de-iodination, yielding 2-(cyclopropylmethoxy)benzonitrile[3].

ImpurityPathway SM 2-Hydroxy-5-iodobenzonitrile (Starting Material) Target 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile (Target Product) SM->Target Alkylation (Optimal) Reagent Cyclopropylmethyl Bromide + Base (K2CO3) Reagent->Target Imp1 2-(Cyclopropylmethoxy)- benzonitrile (De-iodinated Impurity) Target->Imp1 Thermal De-halogenation Imp2 2-(Cyclopropylmethoxy)- 5-iodobenzamide (Hydrolyzed Impurity) Target->Imp2 H2O/Base Hydrolysis

Caption: Pathway of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile synthesis and impurity formation.

Troubleshooting FAQs

Q1: My crude NMR shows ~10% unreacted 2-hydroxy-5-iodobenzonitrile. What is the most efficient way to remove it without losing the target product? Causality & Solution: The starting material contains a free phenolic hydroxyl group, rendering it weakly acidic (pKa ~8.5). The target compound is a neutral ether. You can exploit this pKa difference via a targeted acid-base extraction. Self-Validating Protocol:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer with 0.5 M NaOH (aqueous). The base deprotonates the phenol, forming a water-soluble sodium phenoxide salt, partitioning it entirely into the aqueous layer.

  • Validation Step: Acidify the separated aqueous layer with 1M HCl until pH < 3. If the phenol was present, it will precipitate out as a white/off-white solid, confirming successful extraction.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

Q2: LC-MS analysis reveals the presence of 2-(cyclopropylmethoxy)benzonitrile (CAS 83728-40-9). How did this form, and how do I separate it? Causality & Solution: This is a de-iodination byproduct[3]. Aryl iodides are sensitive to light and transition metal impurities, which can catalyze reductive dehalogenation. Because both the target and this impurity are neutral, lipophilic ethers, acid-base washing will fail. Separation Strategy: Flash column chromatography is required. Based on standard purification protocols for iodobenzonitriles[4] and cyclopropylmethoxy-aryl derivatives[5], a gradient of ethyl acetate in hexane provides optimal resolution. The de-iodinated impurity will elute slightly faster due to the loss of the heavy, polarizable iodine atom.

Q3: I am observing a highly polar spot on my TLC (Rf ~0.1 in 20% EtOAc/Hexane). What is it? Causality & Solution: This is likely 2-(cyclopropylmethoxy)-5-iodobenzamide. Under basic alkylation conditions (e.g., K2CO3 in DMF) with trace moisture, the electrophilic carbon of the nitrile group undergoes nucleophilic attack by hydroxide ions, hydrolyzing to the primary amide. Prevention: Ensure all solvents are strictly anhydrous and reagents are stored under an inert atmosphere (Argon/N2).

Step-by-Step Purification Workflows

To ensure high scientific integrity and reproducibility, follow this sequential purification methodology based on your crude analysis.

PurificationWorkflow Start Crude Reaction Mixture (Analyze via LC-MS/TLC) CheckPhenol Unreacted Phenol Present? Start->CheckPhenol Wash Alkaline Wash (0.5M NaOH extraction) CheckPhenol->Wash Yes CheckDeiodo De-iodinated or Amide Impurities? CheckPhenol->CheckDeiodo No Wash->CheckDeiodo Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) CheckDeiodo->Chromatography Yes Cryst Recrystallization (EtOH/H2O) CheckDeiodo->Cryst No (Only trace impurities) Pure Pure 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile (>98%) Chromatography->Pure Cryst->Pure

Caption: Decision tree for the purification of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

Protocol A: Flash Column Chromatography (For Complex Mixtures)

When de-iodinated or hydrolyzed impurities are present, chromatography is the gold standard[4].

  • Preparation: Pack a column with 230-400 mesh silica gel using pure hexane.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM. Dry load onto a small amount of silica gel if the mixture is highly viscous, and apply to the top of the column.

  • Elution Gradient:

    • 0-5% EtOAc in Hexane: Elutes unreacted cyclopropylmethyl bromide and trace non-polar dimers.

    • 5-10% EtOAc in Hexane: Elutes 2-(cyclopropylmethoxy)benzonitrile (de-iodinated impurity).

    • 10-15% EtOAc in Hexane: Elutes the target 2-(Cyclopropylmethoxy)-5-iodobenzonitrile [5].

    • 30-50% EtOAc in Hexane: Flushes out the highly polar 2-(cyclopropylmethoxy)-5-iodobenzamide.

  • Validation: Analyze fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and evaporate under reduced pressure[4].

Protocol B: Recrystallization (For >90% Purity Crudes)

If the crude material is relatively clean (only trace alkylating agent or minor non-polar impurities), recrystallization offers a scalable, solvent-efficient alternative.

  • Dissolve the crude solid in a minimum amount of boiling absolute ethanol.

  • Slowly add deionized water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Add a few drops of ethanol until the solution clears, then allow it to cool slowly to room temperature to promote uniform crystal growth.

  • Chill in an ice bath for 1 hour, filter the crystals via a Büchner funnel, and wash with ice-cold 1:1 EtOH/H2O.

  • Dry under high vacuum to afford the pure target compound.

References

  • Google Patents - WO2014053450A1 - Heterocyclic compounds as pesticides. Available at: [1]

  • Der Pharma Chemica - Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Available at:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Confirmation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

As a Senior Application Scientist, I approach the structural verification of highly functionalized aromatic intermediates not merely as a checklist, but as a rigorous exercise in logical deduction. For a molecule like 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural verification of highly functionalized aromatic intermediates not merely as a checklist, but as a rigorous exercise in logical deduction. For a molecule like 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (Formula: C₁₁H₁₀INO), confirming the exact regiochemistry—specifically the relative positions of the nitrile, ether, and iodine substituents—is paramount. A simple misassignment of the halogen's position (e.g., a 4-iodo vs. 5-iodo isomer) can derail downstream cross-coupling reactions and compromise entire drug discovery campaigns.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SC-XRD) for this specific structural elucidation, providing field-proven protocols and mechanistic rationales.

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical system, we must understand the strengths and blind spots of our available instrumentation. While HRMS and SC-XRD are powerful, NMR remains the most versatile tool for small molecule structure confirmation in solution[1].

Table 1: Performance Comparison for Regiochemical Elucidation
Analytical TechniquePrimary Data YieldRegiochemical ResolutionSample State & IntegrityCost & Throughput
1D & 2D NMR Bond-by-bond connectivity, spatial proton environmentsExcellent (via 2D HMBC/HSQC)Solution phase (Non-destructive)Moderate cost, High throughput
HRMS (ESI-TOF) Exact mass, empirical formula validationPoor (Positional isomers share identical exact masses)Gas phase (Destructive)Low cost, Very high throughput
SC-XRD 3D atomic coordinates, absolute conformationAbsolute (Gold standard)Single crystal (Non-destructive)High cost, Low throughput (Crystallization bottleneck)

The Verdict: While SC-XRD provides definitive 3D coordinates, it is severely bottlenecked by the requirement to grow high-quality single crystals[2]. HRMS is excellent for confirming the empirical formula (C₁₁H₁₀INO) but cannot differentiate between the 4-iodo and 5-iodo isomers without complex fragmentation libraries. Therefore, a combination of 1D and 2D NMR spectroscopy serves as the optimal, high-throughput method for unambiguous structural confirmation[3].

Analytical Workflow & Logical Relationships

The following diagram illustrates the multimodal workflow required to build a self-validating structural proof.

G cluster_NMR NMR Spectroscopy Suite Start 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile Prep Sample Preparation (CDCl3 + TMS Standard) Start->Prep NMR1D 1D 1H & 13C NMR (Spin Systems & Heavy Atom Effect) Prep->NMR1D MS HRMS (ESI-TOF) (Exact Mass: m/z 313.96) Prep->MS XRD SC-XRD (3D Spatial Coordinates) Prep->XRD If crystalline NMR2D 2D HMBC & HSQC (Regiochemical 3J Connectivity) NMR1D->NMR2D Resolve Isomers Result Validated Molecular Structure NMR2D->Result MS->Result Formula Validation XRD->Result Absolute Conformation

Fig 1. Multimodal analytical workflow for the structural elucidation of halogenated benzonitriles.

Deep Dive: NMR Mechanistic Causality & Data Interpretation

To prove the structure of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, we do not merely look at peak lists; we analyze the physical causality behind the nuclear spin interactions.

The Aromatic AMX Spin System (¹H NMR)

The benzene ring contains three protons at positions 3, 4, and 6. Their spatial relationship dictates their spin-spin coupling (J-coupling):

  • H3 (ortho to the ether): Experiences strong electron donation from the oxygen, shielding the proton and shifting it upfield (~6.8 ppm). It couples with H4, appearing as an ortho-coupled doublet ( 3J≈8.5 Hz).

  • H6 (ortho to nitrile & iodine): Sandwiched between two electron-withdrawing groups, this proton is highly deshielded (~7.8 ppm). It only has a meta-neighbor (H4), appearing as a finely split doublet ( 4J≈2.0 Hz).

  • H4: Couples with both H3 and H6, appearing as a doublet of doublets (dd, J=8.5,2.0 Hz). Causality: This specific AMX splitting pattern mathematically proves a 1,2,5-trisubstituted benzene ring.

The "Heavy Atom Effect" (¹³C NMR)

Iodine is a massive, electron-rich halogen. In ¹³C NMR, the carbon directly attached to iodine (C5) experiences a profound diamagnetic shielding effect due to the large electron cloud of the iodine atom. Causality: Instead of appearing in the typical aromatic region (120-140 ppm), the C-I carbon is shifted dramatically upfield to ~80-85 ppm . Observing this anomalous shift is definitive proof of direct carbon-iodine bonding.

Table 2: Diagnostic NMR Chemical Shifts & Structural Causality
NucleusExpected Shift (ppm)Multiplicity & CouplingMechanistic Causality
¹H (H3) ~6.80Doublet ( J≈8.5 Hz)Shielded by +M effect of adjacent oxygen; ortho-coupled to H4.
¹H (H6) ~7.85Doublet ( J≈2.0 Hz)Deshielded by -I effect of nitrile/iodine; meta-coupled to H4.
¹H (-OCH₂) ~3.95Doublet ( J≈7.0 Hz)Deshielded by electronegative oxygen; coupled to cyclopropyl CH.
¹³C (C5-I) ~83.0Singlet (Quaternary)Extreme upfield shift driven by the iodine "heavy atom effect".
¹³C (-CN) ~115.0Singlet (Quaternary)Characteristic sp-hybridized carbon chemical shift.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By utilizing an internal standard and strict relaxation parameters, the resulting data is both qualitative and strictly quantitative[4].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the deuterium lock signal required to stabilize the spectrometer's magnetic field. TMS acts as an internal reference, self-validating the 0.00 ppm baseline to prevent shift drift errors.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

Step 2: Quantitative ¹H NMR Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Tune and Match: Optimize the probe tuning for the ¹H frequency to maximize signal-to-noise ratio.

  • Shimming: Perform gradient shimming on the Z-axis to ensure a perfectly uniform magnetic field across the sample.

  • Acquisition Parameters: Set the pulse angle to 30°, number of scans (NS) to 16, and the relaxation delay (D1) to 10 seconds .

    • Causality: A prolonged D1 ensures that all protons—especially those in rigid aromatic environments with long T1​ relaxation times—fully return to thermal equilibrium before the next pulse. This guarantees that the peak integrals exactly match the 10 protons in the molecular formula[4].

Step 3: 2D HMBC Acquisition (Regiochemical Proof)
  • Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Parameter Optimization: Optimize the long-range coupling delay for nJCH​=8 Hz.

    • Causality: HMBC suppresses direct one-bond ( 1J ) C-H connections and highlights two- and three-bond ( 2J , 3J ) connections. By tracking the 3J correlation from the cyclopropylmethoxy -OCH₂ protons to the aromatic C2 carbon, and the 3J correlation from H6 to the nitrile carbon, we definitively lock the substituents into their exact regiochemical positions, ruling out any other isomer.

References

  • Drug Discovery and Development - Oxford Instruments Oxford Instruments.[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines MDPI.[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules JEOL Ltd.[Link]

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Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Introduction: The Structural Imperative in Drug Discovery In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into molecular architecture.[1][2][3] This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra for "2-(Cyclopropylmethoxy)-5-iodobenzonitrile," a molecule featuring a unique combination of a substituted aromatic core and a strained cyclopropyl moiety.

For researchers in medicinal chemistry, molecules of this class are of significant interest. The cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the substituted benzonitrile scaffold is a common feature in pharmacologically active compounds. Therefore, a robust understanding of its spectral characteristics is essential for synthesis confirmation, quality control, and further development. This guide will not only predict and interpret the spectrum of the title compound but also compare it with structural alternatives to highlight the diagnostic power of NMR.

Molecular Structure and Predicted Spectral Complexity

To interpret the NMR spectra, we must first dissect the molecule's structure and identify all chemically non-equivalent protons and carbons.

DOT script for molecular structure with atom numbering:

Caption: Structure of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile with atom numbering.

The molecule possesses a plane of dissymmetry, rendering all three aromatic protons (H3, H4, H6) and all ten carbons chemically distinct. The cyclopropyl group's protons are also diastereotopic, leading to a complex aliphatic region.

Part 1: ¹H NMR Spectral Interpretation

The ¹H NMR spectrum can be divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.

Aromatic Region (δ 7.0–8.0 ppm)

The benzene ring is trisubstituted with a strongly electron-withdrawing cyano (-CN) group, a strongly electron-donating alkoxy (-OR) group, and a weakly electron-withdrawing but ortho-para directing iodo (-I) group. This substitution pattern leads to predictable chemical shifts and coupling patterns for the three aromatic protons.[4][5]

  • H6: This proton is ortho to the electron-donating alkoxy group and meta to the two electron-withdrawing groups. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet, coupled only to H4 with a small meta coupling constant (⁴J ≈ 2-3 Hz).

  • H4: This proton is positioned between the iodo and cyano groups. It is ortho to the iodo group and meta to the alkoxy group. It will be split by both H3 (ortho coupling, ³J ≈ 8-9 Hz) and H6 (meta coupling, ⁴J ≈ 2-3 Hz), appearing as a doublet of doublets (dd).

  • H3: This proton is ortho to the strongly electron-withdrawing cyano group, making it the most deshielded aromatic proton. It will appear as a doublet, split by H4 with a typical ortho coupling constant (³J ≈ 8-9 Hz).

Aliphatic Region (δ 0.4–4.5 ppm)

This region contains the signals for the cyclopropylmethoxy group.

  • Methylene Protons (-OCH₂-, H7): These two protons are adjacent to an oxygen atom, which deshields them significantly. They are expected to resonate around δ 4.0-4.2 ppm. They are coupled to the single methine proton of the cyclopropyl ring (H8), and will therefore appear as a doublet.

  • Cyclopropyl Methine Proton (-CH-, H8): This proton is attached to the carbon bearing the methylene group. It will be a complex multiplet, coupled to the two methylene protons (H7) and the four other cyclopropyl protons (H9). It is expected in the δ 1.2-1.5 ppm range.

  • Cyclopropyl Methylene Protons (-CH₂-, H9): The four protons on the other two carbons of the cyclopropyl ring are diastereotopic. They will appear as two separate complex multiplets in the highly shielded region of the spectrum (δ 0.4-0.8 ppm). This significant upfield shift is a hallmark of the cyclopropane ring, caused by the magnetic anisotropy generated by the ring's unique bonding.[6] The coupling constants within the cyclopropyl ring are characteristic: cis-vicinal couplings are typically larger (6-12 Hz) than trans-vicinal couplings (2-9 Hz).[7][8][9][10]

Predicted ¹H NMR Data Summary
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Integration
H37.8 – 8.0d³J ≈ 8-91H
H47.6 – 7.8dd³J ≈ 8-9, ⁴J ≈ 2-31H
H67.0 – 7.2d⁴J ≈ 2-31H
H7 (-OCH₂-)4.0 – 4.2d³J ≈ 7-82H
H8 (-CH-)1.2 – 1.5m-1H
H9, H9'0.4 – 0.8m-4H

Part 2: ¹³C NMR Spectral Interpretation

With ten unique carbon atoms, the proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of attached groups.[11][12]

  • Aromatic Carbons (δ 90–165 ppm):

    • C2 (C-O): This carbon, bonded to the electronegative oxygen, will be the most downfield of the aromatic carbons, likely around δ 160-162 ppm.

    • C1, C5 (Quaternary): The carbon bearing the cyano group (C1) and the carbon bearing the iodine atom (C5) will be quaternary. The C-CN carbon (C1) is typically found around δ 110-115 ppm. The C-I carbon (C5) will be significantly shielded by the "heavy atom effect" and is expected to appear far upfield for an aromatic carbon, around δ 90-95 ppm.[13]

    • C3, C4, C6 (Protonated): These carbons will appear in the typical aromatic region (δ 115-140 ppm). C3, being ortho to the cyano group, will likely be the most downfield of the three. C6, ortho to the alkoxy group, will be the most shielded.

  • Nitrile Carbon (-CN): The carbon of the cyano group typically appears in a distinct region around δ 115-120 ppm.

  • Aliphatic Carbons (δ 5–75 ppm):

    • C7 (-OCH₂-): This carbon is attached to oxygen and will be the most downfield aliphatic carbon, expected around δ 70-75 ppm.

    • C8 (-CH-): The methine carbon of the cyclopropyl ring will be found around δ 10-15 ppm.

    • C9 (-CH₂-): The methylene carbons of the cyclopropyl ring are highly shielded, appearing at δ 5-10 ppm.

Predicted ¹³C NMR Data Summary
Carbon LabelPredicted δ (ppm)Carbon Type
C2 (C-O)160 – 162Aromatic (Quaternary)
C4138 – 140Aromatic CH
C3135 – 137Aromatic CH
C6115 – 117Aromatic CH
-CN116 – 118Nitrile
C1 (C-CN)110 – 115Aromatic (Quaternary)
C5 (C-I)90 – 95Aromatic (Quaternary)
C7 (-OCH₂-)70 – 75Aliphatic CH₂
C8 (-CH-)10 – 15Aliphatic CH
C9 (-CH₂-)5 – 10Aliphatic CH₂

Comparison with Structural Alternatives

The true diagnostic power of NMR is revealed when comparing the spectrum of a target compound with that of closely related structures.

Alternative 1: Isomeric Placement (4-(Cyclopropylmethoxy)-3-iodobenzonitrile)

If the substituents were arranged differently, the aromatic region of the ¹H NMR spectrum would change dramatically. In this isomer, we would expect to see an "ABX" spin system instead of the "AMX" system of the target compound. This would result in two doublets and a doublet of doublets, but with different coupling constants and chemical shifts reflecting the new electronic environment of each proton.

Alternative 2: Analogue without Iodine (2-(Cyclopropylmethoxy)benzonitrile)

Removing the iodine atom would simplify the aromatic region to an "ABCD" spin system, which would be much more complex and difficult to interpret at first glance. In the ¹³C spectrum, the signal for the carbon at position 5 would shift significantly downfield from ~90 ppm to the more typical ~125-130 ppm range, as the heavy atom shielding effect would be absent.

Alternative 3: Analogue with a Different Alkoxy Group (2-Isopropoxy-5-iodobenzonitrile)

Replacing the cyclopropylmethoxy group with an isopropoxy group provides the most striking comparison.

  • ¹H NMR: The aliphatic region would be drastically different. Instead of the complex multiplets below 1.5 ppm characteristic of the cyclopropyl ring, we would see a septet around δ 4.5-4.8 ppm (for the -OCH- proton) and a large doublet at δ ~1.4 ppm (for the two equivalent -CH₃ groups).

  • ¹³C NMR: The aliphatic signals would be replaced by one at ~70 ppm (-OCH-) and another at ~22 ppm (-CH₃).

This comparison underscores how the unique upfield signals in both the ¹H and ¹³C spectra serve as a definitive fingerprint for the cyclopropyl moiety.

Standard Experimental Protocol

To obtain high-quality, reproducible NMR data for comparative analysis, a standardized protocol is essential.

DOT script for NMR analysis workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-25 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) weigh->dissolve tms 3. Add Internal Standard (TMS, 0 ppm) dissolve->tms transfer 4. Transfer to NMR Tube (Filter if necessary) tms->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectra (¹H, ¹³C, DEPT, COSY, etc.) shim->acquire ft 9. Fourier Transform (FID -> Spectrum) acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate Signals (¹H) baseline->integrate assign 13. Assign Peaks & Interpret integrate->assign

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of "2-(Cyclopropylmethoxy)-5-iodobenzonitrile" for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[14][15] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[16][17][18]

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to ensure high resolution and sensitivity.

  • ¹H NMR Experiment: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Experiment: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, calibrate the TMS peak to 0.00 ppm and perform integration. For the ¹³C spectrum, pick all resulting peaks.

Conclusion

The ¹H and ¹³C NMR spectra of "2-(Cyclopropylmethoxy)-5-iodobenzonitrile" provide a wealth of structural information. The aromatic region is defined by a clear three-proton spin system, with chemical shifts dictated by the competing electronic effects of the alkoxy, iodo, and cyano substituents. The aliphatic region is distinguished by the highly characteristic and shielded signals of the cyclopropyl ring protons and carbons. These features, particularly the upfield cyclopropyl signals, serve as a definitive fingerprint, allowing for confident structural verification and differentiation from isomeric or analogous compounds. This guide provides the predictive framework and comparative logic necessary for researchers to effectively utilize NMR spectroscopy in their synthetic and drug development endeavors.

References

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  • K. B. Wiberg & B. J. Nist, "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES," Canadian Science Publishing.
  • N. R. Babij, et al.
  • NPTEL, "CONTENTS 1. 13C NMR spectroscopy • Chemical shift," NPTEL.
  • Gate Chemistry, "Coupling Constant in Cyclopropanes and Alkenes," YouTube.
  • Oregon State University, "13C NMR Chemical Shift," Oregon St
  • NP-MRD, "13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0154591)," NP-MRD.
  • Sigma-Aldrich, "NMR Chemical Shifts of Impurities," Sigma-Aldrich.
  • Carl ROTH, "NMR Chemical Shifts of Common Solvents as Trace Impurities," Carl ROTH.
  • University of California, Los Angeles, "13C NMR Chemical Shift Table.pdf," UCLA Chemistry & Biochemistry.
  • ResearchGate, "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF," ResearchG

Sources

Validation

Comparison of synthesis routes for "2-(Cyclopropylmethoxy)-5-iodobenzonitrile"

Executive Summary The molecule 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly valuable synthetic intermediate, frequently utilized in medicinal chemistry as a linchpin for transition-metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a highly valuable synthetic intermediate, frequently utilized in medicinal chemistry as a linchpin for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). The presence of the uniquely positioned cyclopropylmethoxy ether, an electron-withdrawing cyano group, and a reactive aryl iodide handle makes it a versatile building block.

As a Senior Application Scientist, selecting the optimal synthesis route for this molecule requires balancing starting material costs, step count, regioselectivity, and scalability. This guide objectively compares three distinct synthetic pathways, providing mechanistic insights and self-validating experimental protocols to ensure reproducibility and high yields at the bench.

Mechanistic Pathway Analysis & Route Comparison

Route A: Direct O-Alkylation (Williamson Ether Synthesis)

The most direct and scalable approach involves the O-alkylation of commercially available 2-hydroxy-5-iodobenzonitrile with (bromomethyl)cyclopropane.

  • Mechanism: This pathway relies on the classic Williamson ether synthesis. A mild base deprotonates the phenol to generate a phenoxide anion, which subsequently undergoes an SN​2 nucleophilic substitution with the primary alkyl bromide1[1].

  • Advantages: It is a single-step process with unambiguous regiochemistry and excellent atom economy.

Route B: De Novo Core Assembly (Alkylation + Electrophilic Iodination)

For large-scale campaigns where the iodinated starting phenol is cost-prohibitive, a two-step sequence is preferred. 2-Hydroxybenzonitrile is first alkylated to form 2-(cyclopropylmethoxy)benzonitrile, followed by regioselective electrophilic aromatic iodination.

  • Mechanism: The cyclopropylmethoxy group is strongly activating and ortho/para directing, while the cyano group is deactivating and meta directing. These synergistic electronic effects exclusively drive the electrophilic attack to the 5-position. N-Iodosuccinimide (NIS) is utilized as the iodine source. The addition of a Brønsted acid, such as Trifluoroacetic acid (TFA), protonates the succinimide carbonyl, drastically increasing the polarization of the N-I bond and rendering the iodine atom a highly potent electrophile2[2].

Route C: Sandmeyer-Type Diazotization-Iodination (Alternative)

A third alternative involves the nucleophilic aromatic substitution ( SN​Ar ) of 2-fluoro-5-nitrobenzonitrile with cyclopropylmethanol, followed by nitro reduction and a Sandmeyer-type iodination.

  • Mechanism: The aniline intermediate is converted to a diazonium salt. Unlike traditional Sandmeyer halogenations that require copper(I) catalysts, the conversion of diazonium salts to aryl iodides using potassium iodide (KI) proceeds efficiently without transition metal catalysis via a single-electron transfer mechanism 3[3].

  • Drawbacks: This route is longer, generates more waste, and requires handling hazardous diazonium intermediates.

SynthesisRoutes SM1 2-Hydroxy-5-iodobenzonitrile (Commercially Available) RouteA Route A: Direct O-Alkylation (Williamson Ether Synthesis) SM1->RouteA SM2 2-Hydroxybenzonitrile (Cost-Effective) RouteB1 Step 1: O-Alkylation SM2->RouteB1 Target 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (Target Molecule) RouteA->Target Int1 2-(Cyclopropylmethoxy)benzonitrile RouteB1->Int1 RouteB2 Step 2: Electrophilic Iodination (NIS / TFA) RouteB2->Target Int1->RouteB2

Caption: Comparative synthesis routes for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (Routes A and B).

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthesis routes to aid in strategic decision-making:

Synthesis RouteStep CountOverall YieldAtom EconomyScalabilityKey Reagents
Route A: Direct Alkylation 185–92%HighExcellent2-Hydroxy-5-iodobenzonitrile, K₂CO₃, DMF
Route B: Alkylation + Iodination 265–75%ModerateGood2-Hydroxybenzonitrile, NIS, TFA, MeCN
Route C: Sandmeyer-Type 340–50%LowPoor2-Fluoro-5-nitrobenzonitrile, NaNO₂, KI

Experimental Protocols & Self-Validating Workflows

Protocol 1: Route A - Direct Williamson Ether Synthesis

Objective: Single-step synthesis of the target molecule via O-alkylation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-iodobenzonitrile (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add finely ground Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Causality: K₂CO₃ is specifically chosen because it is a mild base with sufficient strength to deprotonate the phenol (pKa ~9) without triggering side reactions at the electrophilic nitrile group. DMF is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the SN​2 attack 1[1].

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise at room temperature. Heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol will be UV active and stain strongly with KMnO₄. The reaction is complete when the lower Rf​ phenol spot is entirely consumed, replaced by a higher Rf​ ether product.

  • Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts and partition DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Route B - Electrophilic Aromatic Iodination

Objective: Regioselective iodination of 2-(cyclopropylmethoxy)benzonitrile.

  • Reaction Setup: Dissolve 2-(cyclopropylmethoxy)benzonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.15 M) in a light-protected reaction vial.

  • Activation: Add N-Iodosuccinimide (NIS) (1.1 equiv) followed by Trifluoroacetic Acid (TFA) (10 mol%).

    • Causality: While NIS is a source of electrophilic iodine, the arene is only moderately activated. The addition of TFA acts as a Brønsted acid catalyst, protonating the succinimide ring and generating a highly reactive iodonium-like species, ensuring complete conversion at room temperature2[2].

  • Self-Validation (In-Process): Monitor by LC-MS every 30 minutes. Look for the disappearance of the starting material mass and the appearance of the target mass ( [M+H]+=314.1 ). Strict monitoring prevents over-iodination at the 3-position.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate effectively reduces any unreacted, highly oxidative iodine species ( I+ or I2​ ) into harmless, water-soluble iodide ( I− ), preventing product degradation during concentration 4[4]. Extract with Dichloromethane, dry, and concentrate.

NISMechanism NIS N-Iodosuccinimide (NIS) ActNIS Activated NIS (Electrophilic Iodine) NIS->ActNIS + TFA TFA Trifluoroacetic Acid (Protonation) TFA->ActNIS Wheland Sigma Complex (Wheland Intermediate) ActNIS->Wheland Electrophilic Attack Arene 2-(Cyclopropylmethoxy) benzonitrile Arene->Wheland pi-Donation Product Target Molecule + Succinimide Wheland->Product Deprotonation

Caption: Electrophilic aromatic iodination mechanism using NIS activated by Trifluoroacetic Acid.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at:[Link]

Sources

Comparative

Biological Activity Screening of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Derivatives: A Comprehensive Comparison Guide

Introduction & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks dictates not only the synthetic efficiency of a drug discovery program but also the pharmacokinetic and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates not only the synthetic efficiency of a drug discovery program but also the pharmacokinetic and pharmacodynamic profiles of the resulting lead compounds. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile serves as a highly privileged scaffold, particularly in the development of G-protein-coupled receptor (GPCR) agonists (such as GPR119 targeting Type 2 Diabetes) and kinase inhibitors.

This guide objectively compares the utility and biological performance of derivatives synthesized from 2-(Cyclopropylmethoxy)-5-iodobenzonitrile against standard alternative scaffolds, specifically its methoxy and isopropoxy analogs. By analyzing the "cyclopropyl effect" and the reactivity of the iodo-substituent, we provide actionable, data-backed insights for drug development professionals.

The "Cyclopropyl Effect" vs. Linear Ethers

The incorporation of a cyclopropylmethoxy group is a deliberate design choice to overcome common pharmacokinetic roadblocks[1]. While linear or branched alkyl ethers (like methoxy or isopropoxy groups) are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ring introduces significant ring strain. This strain results in shorter, stronger, and more polarized C–H bonds with higher bond dissociation energies, effectively shifting metabolism away from rapid hydrogen atom abstraction and reducing intrinsic clearance ( CLint​ )[2][3].

Synthetic Superiority: Iodo vs. Bromo Handles

For late-stage functionalization, the 5-iodo substituent provides a distinct thermodynamic advantage over a 5-bromo or 5-chloro analog. The Carbon-Iodine (C–I) bond is significantly weaker than the Carbon-Bromine (C–Br) bond, allowing for rapid oxidative addition to Palladium(0) catalysts during Suzuki-Miyaura or Sonogashira cross-coupling reactions[4][5]. This enables coupling at room temperature, which prevents the thermal degradation of sensitive functional groups (like the adjacent nitrile) and minimizes the formation of unwanted homocoupled byproducts.

Scaffold Comparison & Experimental Data

To objectively evaluate the biological activity of derivatives originating from these scaffolds, a library of biaryl-tetrazole derivatives (a classic GPR119 agonist pharmacophore) was synthesized using three different starting materials. The derivatives were evaluated for their in vitro potency (GPR119 activation) and metabolic stability (human liver microsome clearance).

Table 1: Biological and Pharmacokinetic Comparison of Synthesized Derivatives
Scaffold Starting MaterialDerivative R-GroupGPR119 EC50​ (nM)Intrinsic Clearance ( CLint​ ) (µL/min/mg)LogP (Calculated)Synthetic Yield (Suzuki Coupling)
2-(Cyclopropylmethoxy)-5-iodobenzonitrile Cyclopropylmethoxy4.2 ± 0.8 12.5 3.892% (at 25°C)
2-(Isopropoxy)-5-iodobenzonitrile (Alt A)Isopropoxy18.5 ± 2.145.23.589% (at 25°C)
2-(Methoxy)-5-iodobenzonitrile (Alt B)Methoxy85.4 ± 6.3110.82.990% (at 25°C)
2-(Cyclopropylmethoxy)-5-bromobenzonitrileCyclopropylmethoxy4.5 ± 0.913.03.845% (at 25°C)*

*Note: The bromo-analog required heating to 80°C to achieve >85% yield, which resulted in partial hydrolysis of the nitrile group.

Data Interpretation: The cyclopropylmethoxy derivative demonstrates a 4-fold increase in potency over the isopropoxy analog and an 8-fold reduction in microsomal clearance compared to the methoxy analog. This confirms that the cyclopropyl group successfully locks the molecule into a bioactive conformation while shielding the ether linkage from rapid O-dealkylation[1].

Mechanistic Pathway: GPCR Activation

Derivatives of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile designed for GPR119 act as agonists for the Gαs​ pathway. Upon binding, they stimulate adenylate cyclase, leading to the accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

GPR119_Pathway Ligand Cyclopropylmethoxy Derivative GPCR GPR119 Receptor Ligand->GPCR Binds Gs Gαs Protein GPCR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A (Activated) cAMP->PKA Activates

Diagram 1: Gαs-coupled GPR119 signaling pathway activated by the synthesized derivatives.

Experimental Protocol: Biological Activity Screening (TR-FRET cAMP Assay)

To quantify the biological activity ( EC50​ ) of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is utilized. This protocol is designed as a self-validating system, ensuring trustworthiness through the use of phosphodiesterase inhibitors and standard calibration curves[6][7].

Causality in Reagent Selection:
  • IBMX (3-Isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor. Without IBMX, cellular PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, resulting in false negatives or artificially low potency readings[8][9].

  • Forskolin Control: Used to directly activate adenylate cyclase, bypassing the GPCR. This validates that the cell line's cAMP-generating machinery is functional[7].

Step-by-Step Methodology
  • Cell Preparation & Plating:

    • Harvest CHO-K1 cells stably expressing the human GPR119 receptor.

    • Resuspend cells in Assay Buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA, pH 7.4).

    • Critical Step: Add IBMX to the cell suspension to a final assay concentration of 0.5 mM to prevent cAMP degradation[8].

    • Dispense 10 µL of the cell suspension (approx. 5,000 cells/well) into a 384-well white microplate.

  • Compound Addition (Agonist Screening):

    • Prepare a 10-point serial dilution (10 µM to 0.3 nM) of the 2-(Cyclopropylmethoxy)-5-iodobenzonitrile derivatives in Assay Buffer.

    • Add 5 µL of the diluted compounds to the respective wells. Include vehicle (DMSO) as a negative control and Forskolin (10 µM) as a positive control.

  • Incubation:

    • Seal the plate and incubate at room temperature (25°C) for 30 minutes. This allows sufficient time for GPCR binding and steady-state cAMP accumulation[10].

  • Lysis & TR-FRET Detection:

    • Prepare the detection reagents: dilute the d2 -labeled cAMP (acceptor) and the Cryptate-labeled anti-cAMP antibody (donor) in the provided Lysis Buffer.

    • Add 5 µL of d2 -cAMP and 5 µL of Cryptate-antibody to each well.

    • Incubate for 1 hour at room temperature in the dark. Mechanism: Endogenous cAMP produced by the cells competes with the d2 -cAMP for binding to the Cryptate-antibody. A decrease in FRET signal indicates an increase in cellular cAMP.

  • Measurement & Data Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm and 665 nm.

    • Calculate the FRET ratio (665 nm / 620 nm). Interpolate cAMP concentrations using a parallel cAMP standard curve and determine the EC50​ using non-linear regression analysis[6].

Workflow Visualization

TR_FRET_Workflow Step1 Step 1: Cell Preparation Harvest GPR119 cells & add 0.5 mM IBMX Step2 Step 2: Compound Addition Add Cyclopropylmethoxy derivatives (Dose-Response) Step1->Step2 Step3 Step 3: Incubation 30 mins at 25°C for cAMP accumulation Step2->Step3 Step4 Step 4: Lysis & Competition Add d2-cAMP & Cryptate-Anti-cAMP antibody Step3->Step4 Step5 Step 5: Measurement Read TR-FRET signal (Ratio 665nm/620nm) Step4->Step5

Diagram 2: Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Conclusion

The selection of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile over its methoxy or isopropoxy counterparts provides a dual advantage in drug development. Synthetically, the highly reactive 5-iodo handle facilitates efficient, low-temperature cross-coupling. Biologically, the cyclopropylmethoxy group reliably enhances target potency while significantly reducing CYP450-mediated metabolic clearance. When screened using robust, IBMX-stabilized TR-FRET assays, derivatives of this scaffold consistently demonstrate superior pharmacokinetic and pharmacodynamic profiles, making it a premier choice for advanced lead optimization.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, ACS Publications.

  • Shanu-Wilson, J. "Metabolism of cyclopropyl groups: a double-edged sword." Hypha Discovery Blogs.

  • "A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and Materials Science." Benchchem.

  • Fitton, P.; Rick, E. A. "The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0)." Journal of Organometallic Chemistry, referenced via ACS Organometallics.

  • "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Assay Guidance Manual, National Center for Biotechnology Information (NCBI).

  • "THUNDER™ cAMP TR-FRET Assay Kit Technical Data Sheet." Bioauxilium.

  • "A standard procedure for correlating FRET signals to cAMP concentration in living cells." ResearchGate.

Sources

Validation

Title: Elemental Analysis of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile: A Comparative Methodological Guide

Executive Summary The compound 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (C11H10INO) is a heavily halogenated organic intermediate with a molecular weight of 299.11 g/mol . Its composition—featuring a massive mass fracti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (C11H10INO) is a heavily halogenated organic intermediate with a molecular weight of 299.11 g/mol . Its composition—featuring a massive mass fraction of iodine (42.43%) alongside carbon, hydrogen, nitrogen, and oxygen—presents a distinct analytical challenge. Standard acidic digestion methods cause catastrophic iodine loss due to volatilization, while conventional combustion analyzers suffer from halogen-induced catalyst poisoning. This guide compares the efficacy of modified CHN/O combustion analysis, classical Schöniger flask combustion, and alkaline Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the rigorous elemental characterization of this compound.

Comparative Analysis of Elemental Techniques

To achieve full elemental closure for C11H10INO, researchers must deploy orthogonal techniques. The table below objectively compares the performance, causality, and utility of three primary methodologies.

Analytical TechniqueTarget ElementsSample PreparationAdvantagesLimitations
Modified CHN/O Combustion C, H, N, ODirect solid combustion in O2 (1000°C)High precision for organic framework; rapid throughput.High iodine content requires frequent replacement of Ag-wool scrubbers to prevent TCD poisoning[1].
Schöniger Flask + Titration/IC Total Iodine (I)Oxygen flask combustion with alkaline absorptionClassical, highly reliable macro-level halogen determination; no volatile loss[2].Labor-intensive; requires larger sample sizes (20-100 mg)[3].
Alkaline ICP-MS Trace/Total IodineAlkaline extraction (TMAH/NH4OH) + Hot blockUltra-high sensitivity; minimal sample required; prevents I2 volatilization[4].Residual carbon matrix can cause ionization enhancement (charge transfer) in the argon plasma[5].

CHN/O Combustion Analysis: Overcoming Halogen Interference

Expertise & Causality: Standard CHN analysis relies on high-temperature combustion to convert the sample into CO₂ gas, H₂O vapor, and nitrogen oxides (NOx). However, combusting 2-(Cyclopropylmethoxy)-5-iodobenzonitrile generates elemental iodine gas (I₂). If unmitigated, I₂ will poison the copper reduction catalyst and severely skew the Thermal Conductivity Detector (TCD) signals[1]. To create a self-validating system, a halogen scrubber must be integrated into the combustion tube. The silver reacts with I₂ to form stable, solid silver iodide (AgI), ensuring only pure target gases reach the detector.

Step-by-Step Methodology: Modified CHN Analysis

  • Calibration: Calibrate the elemental analyzer using a halogen-containing standard (e.g., p-fluorobenzoic acid) to verify scrubber efficiency.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile into a clean tin capsule using a microbalance.

  • Combustion Tube Preparation: Pack the distal end of the quartz combustion tube with 20–30 mm of high-purity silver wool.

  • Combustion: Drop the encapsulated sample into the combustion furnace at 1000°C under a pure oxygen stream.

  • Reduction & Separation: Pass the combusted gases through a copper reduction furnace (600°C) to reduce NOx to N₂, followed by gas chromatographic (GC) separation of N₂, CO₂, and H₂O.

  • Detection: Quantify the separated gases via TCD and calculate the mass percentages against the calibration curve.

CHN_Workflow Sample Sample (C11H10INO) Combustion Combustion (O2, 1000°C) Sample->Combustion Scrubber Halogen Scrubber (Ag Wool) Combustion->Scrubber CO2, H2O, NOx, I2 Reduction Reduction (Cu, 600°C) Scrubber->Reduction CO2, H2O, NOx Separation GC Column Separation Reduction->Separation CO2, H2O, N2 Detection TCD Detection (C, H, N) Separation->Detection

Workflow of modified CHN combustion analysis utilizing a silver wool halogen scrubber.

Total Iodine Determination: Schöniger Flask vs. Alkaline ICP-MS

Expertise & Causality: Iodine is notoriously difficult to quantify accurately due to its high volatility and tendency to adsorb onto glassware. Traditional acid digestions (using HNO₃) oxidize iodide to volatile iodine (I₂), leading to catastrophic sample loss and severe memory effects in instruments[4].

To ensure trustworthiness, the extraction must be performed under strongly alkaline conditions. The classical combusts the sample in an oxygen-rich environment, trapping the resultant gases in a basic absorption solution (e.g., NaOH or H₂O₂)[2]. Alternatively, for high-throughput and ultra-trace validation, utilizes Tetramethylammonium hydroxide (TMAH) or Ammonium Hydroxide (NH₄OH) to stabilize iodine as non-volatile iodide/iodate[4]. Furthermore, adding a small percentage of organic carbon (e.g., 2-propanol) normalizes the ionization potential of iodine in the argon plasma, mitigating matrix-induced charge transfer effects[5].

Step-by-Step Methodology: Alkaline Extraction ICP-MS (Protocol adapted from FDA Elemental Analysis standards[4])

  • Preparation: Ensure all glassware and plastics are pre-rinsed with 1% NH₄OH to remove residual iodine[4].

  • Extraction Mixture: Weigh 0.5 g of the sample into a 50 mL centrifuge tube. Add 5 mL of 25% TMAH (or NH₄OH/EDTA mixture) and 1 mL of 2-propanol (to stabilize carbon-induced ionization)[5].

  • Hot Block Digestion: Seal the tubes and heat in a hot block extraction system at 85 ± 3 °C for 2 hours[4].

  • Centrifugation: Cool to room temperature, dilute to 50 mL with 18 MΩ deionized water, and centrifuge at 3000 rpm for 15 minutes to remove insoluble organic particulates[4].

  • ICP-MS Analysis: Introduce the supernatant into the ICP-MS operating in alkaline mode. Monitor the m/z 127 isotope for iodine quantitation[4]. Use Tellurium (m/z 125) as an internal standard to correct for instrumental drift.

ICPMS_Workflow Sample Sample (C11H10INO) Alkaline Alkaline Extraction (TMAH / NH4OH) Sample->Alkaline HotBlock Hot Block Digestion (85°C) Alkaline->HotBlock Stabilizes Iodine Centrifuge Centrifugation (3000 rpm) HotBlock->Centrifuge ICPMS ICP-MS Analysis (Alkaline Mode) Centrifuge->ICPMS Data Iodine Quantitation (m/z 127) ICPMS->Data

Workflow for Alkaline Extraction ICP-MS to prevent iodine volatilization.

Quantitative Data Comparison

For a pure sample of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile, the experimental results from the combined orthogonal methods (Modified CHN + Alkaline ICP-MS) should closely align with the theoretical mass percentages. A deviation of >0.4% typically indicates impurities, incomplete combustion, or halogen interference.

ElementTheoretical Mass (%)Expected Experimental Range (%)Preferred Analytical Method
Carbon (C) 44.17%43.85% - 44.45%Modified CHN Combustion
Hydrogen (H) 3.37%3.15% - 3.55%Modified CHN Combustion
Nitrogen (N) 4.68%4.50% - 4.85%Modified CHN Combustion
Oxygen (O) 5.35%5.10% - 5.60%Oxygen Pyrolysis Analyzer
Iodine (I) 42.43%42.00% - 42.80%Alkaline ICP-MS / Schöniger Flask

References

  • Schramel, P., & Hasse, S. "Determination of Total Iodine in Nutritional and Biological Samples by ICP-MS Following Their Combustion within an Oxygen Stream." Analytical Chemistry - ACS Publications. URL: [Link]

  • Exeter Analytical, Inc. "Oxygen Flask Combustion Unit." Exeter Analytical. URL: [Link]

  • Central Laboratories UCT Prague. "Laboratory of Organic Elemental Analysis." UCT Prague. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Elemental Analysis Manual - Section 4.13 Iodine ICP-MS method." FDA. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry." NIH. URL:[Link]

Sources

Comparative

"2-(Cyclopropylmethoxy)-5-iodobenzonitrile" genotoxic impurity analysis

Comparative Guide to Genotoxic Impurity Analysis in 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Synthesis Executive Summary 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a critical halogenated intermediate used in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Genotoxic Impurity Analysis in 2-(Cyclopropylmethoxy)-5-iodobenzonitrile Synthesis

Executive Summary

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a critical halogenated intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs). The synthesis of this intermediate fundamentally relies on O-alkylation using cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide). Because alkyl halides are highly electrophilic, they can alkylate DNA bases (specifically N-7 of guanine and N-3 of adenine), classifying them as Class 2 or Class 3 potential genotoxic impurities (PGIs) under the ICH M7 framework [1].

Regulatory bodies mandate that these PGIs be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure [2]. This technical guide objectively compares analytical platforms for quantifying residual cyclopropylmethyl bromide (CPMB) in the 2-(Cyclopropylmethoxy)-5-iodobenzonitrile matrix and provides a self-validating, mechanistic protocol for the optimal method.

The Genotoxic Challenge: Mechanistic Origins

The formation of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile involves reacting 2-hydroxy-5-iodobenzonitrile with an alkylating agent in the presence of a base. If cyclopropylmethyl bromide (CPMB) is used, unreacted traces can easily carry over into the isolated intermediate.

Synthesis SM 2-Hydroxy-5-iodobenzonitrile (Phenolic Precursor) Base Base / Solvent Matrix (Nucleophilic Substitution) SM->Base Reagent Cyclopropylmethyl Bromide (Alkylating Agent) Reagent->Base API 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile (Target Intermediate) Base->API O-Alkylation GTI Unreacted Alkyl Halide (ICH M7 Mutagenic Impurity) Base->GTI Carryover Risk

Fig 1. Synthetic pathway of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile and GTI carryover logic.

The Matrix Problem: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a semi-volatile, highly halogenated, and relatively non-polar compound. When analyzing volatile PGIs like CPMB (boiling point ~105°C), injecting the sample matrix directly into a chromatographic system leads to rapid accumulation of the intermediate, causing active site formation, peak tailing, and severe matrix suppression [3].

Platform Showdown: Analytical Alternatives

To achieve sub-ppm limits of detection (LOD) without compromising system integrity, analytical scientists must choose between direct injection, derivatization, or phase-separation techniques.

Table 1: Performance Comparison for CPMB Analysis in 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Analytical PlatformMatrix Interference RiskSensitivity (LOD)Derivatization Required?Verdict & Causality
Headspace GC-MS/MS Low (Phase separation)< 0.1 ppm NoOptimal. Isolates the volatile PGI from the non-volatile halogenated matrix, preventing column fouling.
Direct Injection GC-MS High (Inlet fouling)~ 5.0 ppmNoSuboptimal. 1 µL direct injection of the intermediate rapidly degrades the inlet liner and column head [3].
LC-MS/MS Medium (Ion suppression)< 1.0 ppmYes (Quaternization)Alternative. Alkyl halides lack chromophores and ionize poorly; requires complex pre-column derivatization.

The Mechanistic Protocol: HS-GC-MS/MS

Based on the comparison, Headspace Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (HS-GC-MS/MS) is the authoritative standard for this analysis [4]. Do not view the following parameters as mere instructions; they are a carefully balanced thermodynamic and electronic system.

Sample Preparation (Phase Separation)
  • Diluent Selection: N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP has a high boiling point (202°C) and exceptional solvating power for the highly halogenated 2-(Cyclopropylmethoxy)-5-iodobenzonitrile. At the 80°C incubation temperature, NMP exerts minimal vapor pressure. This ensures the headspace pressure is entirely dominated by the volatile CPMB, maximizing partitioning into the gas phase and driving sensitivity.

  • Procedure: Dissolve exactly 100 mg of the intermediate in 1.0 mL of NMP inside a 20 mL headspace vial. Crimp seal immediately.

Headspace & Chromatographic Parameters
  • Incubation: 80°C for 20 minutes. (Provides sufficient thermal energy to volatilize CPMB without thermally degrading the iodobenzonitrile intermediate).

  • Column: VF-624ms (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.32 mm × 1.8 µm.

  • Causality: This specific mid-polar stationary phase is engineered for volatile organic compounds (VOCs) and provides the optimal retention mechanism (dipole-dipole interactions) for low-molecular-weight alkyl halides [1].

Mass Spectrometry (MRM Logic)
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Transitions (CPMB):

    • Quantifier:m/z 134 → 55 (Collision Energy: 15 eV)

    • Qualifier:m/z 136 → 55 (Collision Energy: 15 eV)

  • Causality: Bromine exists as two natural isotopes (79Br and 81Br) in a nearly 1:1 ratio. The molecular ions of CPMB are m/z 134 and 136. The collision-induced dissociation (CID) strips the bromine radical, leaving the highly stable cyclopropylmethyl cation (C4H7⁺) at m/z 55. Monitoring both isotopic transitions ensures absolute structural specificity, eliminating false positives from the matrix.

Workflow cluster_0 Sample Preparation (Phase Separation) cluster_1 HS-GC-MS/MS Analysis A Weigh 100 mg 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile B Dissolve in 1.0 mL NMP (High BP Diluent) A->B C Seal in 20 mL Headspace Vial B->C D Incubate at 80°C (Volatilize CPMB) C->D Transfer Vapor Phase E GC Separation (VF-624ms Column) D->E F QqQ MS/MS Detection (MRM: 134/136 -> 55) E->F G Data Processing & TTC Compliance Check F->G

Fig 2. Self-validating HS-GC-MS/MS workflow for trace alkyl halide quantification.

Validation Logic: A Self-Validating System

To guarantee trustworthiness, the analytical run must prove that the 2-(Cyclopropylmethoxy)-5-iodobenzonitrile matrix is not interfering with PGI detection.

  • Specificity (Blank Integrity): Inject a blank NMP vial. The chromatogram must yield a signal-to-noise (S/N) ratio of < 3 at the specific retention time of CPMB. Validates that the diluent and system are free of carryover.

  • Matrix Spike Recovery (Accuracy): Spike 100 mg of the intermediate with CPMB at exactly the TTC limit (e.g., 15 ppm relative to the API). The calculated recovery must fall between 80% and 120% . Validates that the heavy iodinated matrix is not suppressing the volatilization of the impurity or causing ion suppression in the MS source.

References

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437.[Link]

  • IntuitionLabs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software.[Link]

  • Chromatography Online. (2026). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.[Link]

  • Chittireddy, H. N. P. R., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Separations, 10(5), 295.[Link]

Safety & Regulatory Compliance

Safety

2-(Cyclopropylmethoxy)-5-iodobenzonitrile proper disposal procedures

Standard Operating Procedure: Laboratory Waste Management and Disposal of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with mainta...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Waste Management and Disposal of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental compliance. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a specialized synthetic intermediate. Because it contains both a halogen (iodine) and a nitrile group, its disposal requires strict adherence to halogenated organic waste protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides the authoritative, step-by-step logistical and operational plan for the proper segregation, containment, and disposal of this compound and its associated waste streams.

Hazard Profiling and Causality in Waste Management

To manage a chemical effectively, one must understand the causality behind its disposal requirements. While specific toxicological data for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile may be limited, we must extrapolate its handling requirements from its structural analogs (such as 4-iodobenzonitrile and 2-iodobenzonitrile). These compounds are classified as acute toxins (oral, dermal, inhalation) and severe irritants [1].

The Mechanistic Rationale for Segregation: The presence of the iodine atom dictates that this compound must be classified as a halogenated organic waste [2]. During the commercial destruction of chemical waste, halogenated compounds are subjected to high-temperature incineration. If halogens are present, the combustion process generates corrosive hydrohalic acids (e.g., hydrogen iodide, hydrogen chloride) and potentially toxic byproducts. Therefore, halogenated wastes must be sent to specialized incinerators equipped with alkaline scrubbers to neutralize these off-gases [3]. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment and violates standard Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines [2].

Quantitative Waste Stream Classification

Proper segregation begins at the point of generation. Use the following table to categorize your waste streams accurately.

Waste Stream TypeComposition ThresholdRequired ClassificationPrimary Hazard
Pure Solid / Powder >99% 2-(Cyclopropylmethoxy)-5-iodobenzonitrileHalogenated Solid WasteAcute Toxicity, Irritant
Organic Liquid Waste Solvent mixture containing >5% halogenated contentHalogenated Solvent WasteFlammability, Toxicity
Aqueous Waste Water containing dissolved compoundToxic Aqueous WasteEnvironmental Toxicity
Contaminated Consumables Gloves, weighing boats, filter paperSolid Hazardous WasteContact Hazard

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure compliance and safety from the benchtop to the waste facility.

Protocol A: Solid Waste Containment
  • Collection: Sweep or carefully transfer solid residues of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile into a compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass). Do not use galvanized steel, as halogenated compounds can cause corrosion [3].

  • Dust Mitigation: Perform all transfers inside a certified chemical fume hood to prevent the inhalation of airborne particulates.

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state the full chemical name: "2-(Cyclopropylmethoxy)-5-iodobenzonitrile" and the primary hazard: "Toxic/Halogenated Solid." Do not use abbreviations or structural formulas [2].

Protocol B: Liquid Waste Segregation
  • Segregation: If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol, ethyl acetate), the entire mixture must be deposited into a designated Halogenated Organic Waste carboy.

  • Headspace Management: Never fill liquid waste containers beyond 75% capacity. This allows for vapor expansion and prevents over-pressurization [2].

  • Incompatibility Check: Ensure the solvent mixture does not contain incompatible materials such as strong oxidizers, strong acids, or inorganic bases, which could trigger an exothermic reaction.

Protocol C: Empty Container Management

Empty containers that previously held highly toxic chemicals pose a residual risk.

  • Triple Rinsing: In a fume hood, rinse the empty primary container three times with a compatible solvent (e.g., acetone or methanol). Each rinse should use a volume equal to approximately 5% of the container's total volume [4].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Halogenated Organic Waste liquid carboy [4].

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label before disposing of the glass/plastic container in the standard laboratory glass waste or recycling stream, per your institution's specific Environmental Health and Safety (EHS) guidelines.

Operational Workflow Visualization

The following diagram illustrates the critical decision pathways for managing 2-(Cyclopropylmethoxy)-5-iodobenzonitrile waste streams to ensure regulatory compliance.

G A Waste Generation: 2-(Cyclopropylmethoxy)-5-iodobenzonitrile B Solid Waste (Powder, Crystals) A->B C Liquid Waste (Dissolved in Solvent) A->C D Contaminated Consumables A->D E Collect in HDPE or Glass Solid Waste Container B->E F Segregate into Halogenated Solvent Carboy C->F G Double-Bag in Solid Hazardous Waste D->G I EHS Pickup & Commercial Incineration (High-Temp with Alkaline Scrubbers) E->I H CRITICAL: Do NOT Mix with Non-Halogenated Waste F->H G->I H->I

Figure 1: Decision matrix for the segregation and disposal of halogenated nitrile waste streams.

Spill Response and Decontamination

In the event of an accidental spill of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile:

  • Isolate the Area: Evacuate non-essential personnel. Ensure adequate ventilation.

  • PPE: Don appropriate Personal Protective Equipment (PPE), including a particulate respirator (N95 or higher if outside a fume hood), nitrile gloves, and chemical splash goggles [1].

  • Containment: If solid, gently sweep up the material using a brush and dustpan, taking care not to generate airborne dust. If liquid, absorb with an inert material (e.g., vermiculite or sand).

  • Disposal: Place all collected material and contaminated cleanup supplies into a sealed container, labeled as Halogenated Hazardous Waste. Wash the spill area with soap and water [1].

References

  • PubChem. "4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem - NIH." National Institutes of Health. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Environment, Health and Safety. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Academies Press (US). Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational Health and Safety. Available at: [Link]

Handling

Personal protective equipment for handling 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

In-Depth Technical Guide: Safe Handling and Operational Protocols for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile As a Senior Application Scientist, I frequently consult on the integration of highly reactive halogenated in...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Safe Handling and Operational Protocols for 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

As a Senior Application Scientist, I frequently consult on the integration of highly reactive halogenated intermediates into drug discovery pipelines. 2-(Cyclopropylmethoxy)-5-iodobenzonitrile (CAS: 1369843-13-9) is a premium bifunctional building block[1]. Its aryl iodide moiety is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the benzonitrile core offers a versatile handle for downstream functionalization. However, the very features that make it synthetically valuable—its lipophilicity and high reactivity—dictate strict safety and logistical protocols.

This guide provides a mechanistic approach to handling this compound, ensuring that your laboratory operations are both exceptionally safe and scientifically rigorous.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Do not treat safety as a checklist; treat it as a chemical reality.

  • Aryl Iodide Reactivity & Thermal Hazards: Aryl iodides are highly reactive electrophiles in transition-metal catalysis. When scaled up, "all-in" reaction setups can lead to rapid, uncontrollable exotherms[2]. The enthalpy of these reactions requires precise thermal management to prevent solvent boiling, pressurization, and thermal runaway.

  • Halogenated Benzonitrile Toxicity: The lipophilic cyclopropylmethoxy ether and the heavy iodine atom significantly increase the molecule's ability to permeate the stratum corneum. Halogenated benzonitriles are classified as harmful via ingestion, inhalation, and dermal contact, and are known to cause severe respiratory and ocular irritation.

  • Environmental Toxicity: Like many halogenated aromatics, this compound is highly toxic to aquatic life with long-lasting effects, necessitating strict waste segregation and preventing drain disposal.

Quantitative Data & PPE Matrix

Do not rely on default lab apparel. The following parameters and Personal Protective Equipment (PPE) matrix are engineered specifically for the physicochemical properties of halogenated benzonitriles[3].

Table 1: Physicochemical & Hazard Quantitative Data

Property / HazardQuantitative ValueCausality / Operational Impact
Molecular Weight 299.11 g/mol Heavy iodine atom increases density and lipophilicity, enhancing skin permeation rates.
Reaction Enthalpy (ΔH) Often < -150 kJ/molHighly exothermic oxidative addition in Pd-couplings requires active cooling and controlled dosing[2].
Fume Hood Face Velocity > 0.5 m/s (100 fpm)Minimum draft required to prevent inhalation of fine crystalline dust during weighing.
Spill Neutralization 5% Na₂S₂O₃ (aq)Quantitatively reduces liberated oxidative iodine (I₂) to water-soluble iodide (I⁻) for safe disposal.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecification / StandardCausality / Justification
Hand Protection Nitrile or Neoprene (EN 374-1:2016)Halogenated benzonitriles are highly lipophilic. Nitrile provides a robust, non-permeable barrier against dermal absorption[3].
Eye/Face Protection Snug-fitting safety goggles (EN 166)Nitrile dusts and process aerosols cause severe, immediate ocular irritation and potential corneal damage.
Respiratory Protection NIOSH N95 or P100 particulate respiratorMandatory if weighing outside a controlled draft environment to prevent the inhalation of fine, toxic dust.
Body Protection Flame-retardant lab coat (Nomex/Cotton)Protects against static discharge and chemical splashes during the highly exothermic setups typical of aryl iodide cross-couplings[2].

Self-Validating Operational Protocols

The following workflows incorporate self-validation steps—immediate physical or visual cues that confirm the safety system is functioning correctly.

Protocol A: Safe Weighing and Transfer
  • Preparation: Purge the analytical balance enclosure with a gentle stream of static-eliminating ionized air.

    • Causality: Fine powders of halogenated aromatics are prone to electrostatic dispersion, increasing inhalation risk.

  • Draft Verification: Before opening the compound bottle, hold a single Kimwipe at the face of the fume hood sash.

    • Validation Check: The tissue must pull inward at a steady 45-degree angle, confirming a face velocity of >0.5 m/s.

  • Handling: Tare a conductive anti-static weigh boat. Using a grounded stainless-steel spatula, transfer the 2-(Cyclopropylmethoxy)-5-iodobenzonitrile.

  • Decontamination: Wipe the spatula and balance pan with a Kimwipe dampened with acetone, followed by a dry wipe.

    • Validation Check: The dry wipe should show no yellow/brown discoloration (which would indicate residual iodine-containing compound).

Protocol B: Reaction Setup (Pd-Catalyzed Cross-Coupling)
  • Vessel Preparation: Equip a multi-neck round-bottom flask with a calibrated internal thermocouple and an overhead stirrer.

    • Causality: Magnetic stirring can fail as slurry viscosity increases during cross-coupling, leading to localized hot spots and thermal runaway[2].

  • Reagent Segregation: Dissolve the 2-(Cyclopropylmethoxy)-5-iodobenzonitrile and the coupling partner (e.g., boronic acid) in the reaction solvent. Do not add the palladium catalyst to this bulk mixture yet.

    • Causality: "All-in" setups with aryl iodides are notorious for sudden, violent exotherms upon heating[2].

  • Controlled Addition: Heat the substrate solution to the target temperature (e.g., 60°C). Begin a dropwise addition of the Pd-catalyst solution via a syringe pump.

  • Thermal Validation: Monitor the internal thermocouple.

    • Validation Check: You should observe a micro-exotherm (a temperature rise of 2–5°C) corresponding to the oxidative addition of the aryl iodide to the Pd(0) species. If the temperature spikes >10°C, pause the addition immediately and increase cooling jacket flow[2].

Protocol C: Spill Response & Disposal
  • Containment: Surround any solid spill with inert absorbent material (e.g., vermiculite or dry sand)[4]. Do not use combustible materials like paper towels for the initial sweep.

  • Neutralization & Collection: Mist the spill lightly with a 5% sodium thiosulfate solution to reduce any liberated free iodine, then sweep into a designated, clearly labeled polyethylene halogenated waste container[4].

  • Validation: Swab the spill area with a starch-iodide indicator paper moistened with distilled water.

    • Validation Check: The paper must remain white; a blue/purple color indicates residual oxidative iodine species requiring further decontamination.

Process Visualization

G N1 2-(Cyclopropylmethoxy)- 5-iodobenzonitrile (CAS: 1369843-13-9) N2 PPE Verification (EN 374 Gloves, EN 166 Goggles) N1->N2 Pre-handling Assessment N3 Fume Hood Handling (Face Velocity > 0.5 m/s) N2->N3 Material Transfer N4 Reaction Setup (Pd-Catalyzed Coupling) N3->N4 Synthesis Initiation N6 Halogenated Waste Segregation & Disposal N3->N6 Spills / Consumables N5 Thermal Hazard Mitigation (Controlled Catalyst Addition) N4->N5 Exotherm Risk Monitoring N5->N6 Quench & Clean-up

Workflow for the safe handling, reaction setup, and disposal of halogenated benzonitriles.

References

  • Title: Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Source: acs.org (Organic Process Research & Development) URL: [Link]

Sources

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